molecular formula C4Cl2F4O3 B1329485 Chlorodifluoroacetic anhydride CAS No. 2834-23-3

Chlorodifluoroacetic anhydride

Número de catálogo: B1329485
Número CAS: 2834-23-3
Peso molecular: 242.94 g/mol
Clave InChI: VBJIFLOSOQGDRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Photolysis of the vapour of chlorodifluoroacetic anhydride has been studied over the range 19-201°C using 248nm radiation.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2-chloro-2,2-difluoroacetyl) 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F4O3/c5-3(7,8)1(11)13-2(12)4(6,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJIFLOSOQGDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)OC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062659
Record name Acetic acid, chlorodifluoro-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2834-23-3
Record name Acetic acid, 2-chloro-2,2-difluoro-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2834-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-chloro-2,2-difluoro-, 1,1'-anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-chloro-2,2-difluoro-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, chlorodifluoro-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodifluoroacetic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chlorodifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chlorodifluoroacetic anhydride (B1165640) (CDAA), a versatile reagent and key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility primarily stems from its ability to introduce chlorodifluoroacetyl groups, which can enhance the biological activity and stability of target molecules.[1]

Synthesis of Chlorodifluoroacetic Anhydride

The primary route for synthesizing this compound is through the dehydration of its corresponding carboxylic acid, chlorodifluoroacetic acid. This is a common and effective method for the preparation of symmetric anhydrides. The reaction involves the removal of one molecule of water from two molecules of the carboxylic acid, typically facilitated by a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀).

Synthesis_Pathway cluster_reagents Reagent cluster_products Products Acid1 Chlorodifluoroacetic Acid (CClF₂COOH) DehydratingAgent P₄O₁₀ (Dehydrating Agent) Anhydride This compound ((CClF₂CO)₂O) Acid1->Anhydride Acid2 Chlorodifluoroacetic Acid (CClF₂COOH) Acid2->Anhydride DehydratingAgent->Anhydride + Heat Water H₂O

Caption: Synthesis of this compound via Dehydration.

Experimental Protocol: Dehydration of Chlorodifluoroacetic Acid

This protocol describes a general procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood using anhydrous techniques, as the reagents and product are sensitive to moisture.

Materials:

  • Chlorodifluoroacetic acid (CClF₂COOH)[2][3]

  • Phosphorus pentoxide (P₄O₁₀)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)

  • Round-bottom flask equipped with a reflux condenser and a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, add chlorodifluoroacetic acid.

  • Addition of Dehydrating Agent: Slowly and carefully add phosphorus pentoxide to the flask. An exothermic reaction may occur. A common molar ratio is approximately 2.5 to 3 moles of the carboxylic acid to 1 mole of P₄O₁₀.

  • Reaction Conditions: Gently heat the mixture with stirring. The reaction progress can be monitored by the cessation of HCl gas evolution (if any) and changes in the viscosity of the mixture. The reaction is typically refluxed for several hours.

  • Purification: After the reaction is complete, the product, this compound, is isolated and purified by fractional distillation under reduced pressure. The receiving flask should be cooled to ensure efficient condensation.

  • Storage: The purified anhydride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent hydrolysis.[4]

Characterization and Physicochemical Properties

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound compiled from various sources.

PropertyValueReference(s)
CAS Number 2834-23-3[1][5]
Molecular Formula C₄Cl₂F₄O₃[1][5]
Molecular Weight 242.93 g/mol [1][5]
Appearance Colorless liquid[1][4][6]
Boiling Point 96-97 °C (lit.)[5][7]
Density 1.395 g/mL at 25 °C (lit.)[5][7]
Refractive Index (n20/D) 1.347 (lit.)[7]
Purity ≥ 98% (Assay by titration)[1]
Spectroscopic Characterization

While specific spectral data is not widely published, the expected characteristics from standard spectroscopic analyses are as follows:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show two strong, characteristic carbonyl (C=O) stretching bands for the anhydride group, typically found in the region of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. Strong C-F and C-Cl stretching bands would also be prominent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: A single resonance peak is expected, as the four fluorine atoms are chemically equivalent.

    • ¹³C NMR: Two distinct signals are anticipated: one for the carbonyl carbons (C=O) and another for the chlorodifluoromethyl carbons (-CF₂Cl), significantly influenced by the attached halogens.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight. Common fragmentation patterns would likely involve the loss of CO, CO₂, CF₂Cl, and CClF₂CO fragments, which can be used to confirm the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful technique for assessing purity and confirming identity, as this compound has been used as a derivatization reagent in GC-MS analysis.[8]

Overall Workflow

The process from synthesis to final characterization follows a logical and systematic workflow to ensure the desired product is obtained with high purity and its identity is confirmed.

Workflow cluster_characterization Characterization start Start: Chlorodifluoroacetic Acid synthesis Synthesis: Dehydration with P₄O₁₀ start->synthesis purification Purification: Fractional Distillation synthesis->purification product Purified Product: This compound purification->product gcms GC-MS (Purity & Identity) product->gcms nmr NMR Spectroscopy (¹⁹F, ¹³C) ir IR Spectroscopy (Functional Groups) final Final Characterized Product ir->final

Caption: Workflow for the Synthesis and Characterization of CDAA.

This guide provides the essential technical information for the synthesis and characterization of this compound. Researchers should always adhere to strict safety protocols, including the use of appropriate personal protective equipment, when handling the corrosive and toxic chemicals involved.[6][8]

References

"physical and chemical properties of Chlorodifluoroacetic anhydride"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chlorodifluoroacetic Anhydride (B1165640)

Introduction

Chlorodifluoroacetic anhydride, with the chemical formula C4Cl2F4O3, is a highly reactive chemical intermediate of significant interest to researchers, scientists, and professionals in drug development.[1][2][3] Its utility stems from its ability to introduce chlorodifluoroacetyl groups into various organic molecules, a key step in the synthesis of complex fluorinated compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications, and relevant experimental considerations.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1][4] A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C4Cl2F4O3[1][2][4][5]
Linear Formula (ClCF2CO)2O[6]
Molecular Weight 242.93 g/mol [1][3][4][5]
CAS Number 2834-23-3[1][2][4][5][6]
Appearance Colorless liquid[1][4]
Density 1.395 g/mL at 25 °C[1][6][7]
Boiling Point 96 - 97 °C[1][4][6][7]
Refractive Index n20/D 1.347[1][6]
Solubility Slightly soluble in water (1.4 g/L at 25°C).[7][7]
Stability Stable under recommended storage conditions, but sensitive to moisture.[4][8][4][8]
Purity ≥ 98% (Assay by titration)[1][6]

Chemical Reactivity and Mechanisms

As an acid anhydride, the reactivity of this compound is characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution reactions.[9] The presence of electronegative fluorine and chlorine atoms further enhances this reactivity. Common reactions involve nucleophiles such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively.[9]

general_reaction cluster_reactants Reactants cluster_products Products Anhydride This compound ((ClCF₂)CO)₂O Acid Chlorodifluoroacetic Acid (ClCF₂COOH) Anhydride->Acid + H₂O (Hydrolysis) Substituted_Product Acylated Product (ClCF₂CO-Nu) Anhydride->Substituted_Product + R'OH (Alcoholysis) → Ester Anhydride->Substituted_Product + R'NH₂ (Aminolysis) → Amide Nucleophile Nucleophile (H-Nu)

General reaction pathways of this compound.

Applications in Research and Development

This compound is a versatile reagent with several applications in scientific research and industrial processes.

  • Synthesis of Fluorinated Compounds: It serves as a crucial intermediate in the synthesis of various fluorinated organic compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their enhanced biological activity and stability.[1]

  • Derivatization Agent: It is used as a derivatizing agent for amines and alcohols in gas chromatography (GC) applications.[5] This process enhances the volatility and thermal stability of the analytes, improving their separation and detection.[7]

  • Drug Development: The anhydride is an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The introduction of the chlorodifluoroacetyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Material Science: It plays a role in the development of advanced materials, including specialty polymers with enhanced thermal stability and chemical resistance for use in electronics and coatings.[1]

Experimental Methodologies

Synthesis of a Related Anhydride: Chloroacetic Anhydride

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a common method for synthesizing a similar compound, chloroacetic anhydride, involves the reaction of chloroacetyl chloride with sodium chloroacetate. This can serve as a representative workflow.

Reaction: ClCH₂COCl + ClCH₂COONa → (ClCH₂CO)₂O + NaCl

Procedure Outline:

  • Sodium monochloroacetate is slowly added to a stirred solution of chloroacetyl chloride in a suitable solvent like dry benzene.[10]

  • The reaction mixture is refluxed for several hours.[10]

  • After cooling, the precipitated salts are filtered off.[10]

  • The product can be isolated from the filtrate by crystallization or vacuum distillation.[10]

synthesis_workflow start Start reactants Combine Chloroacetyl Chloride and Sodium Chloroacetate in Benzene start->reactants reflux Reflux Reaction Mixture (e.g., 9 hours) reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove Salts (NaCl) cool->filter isolate Isolate Product filter->isolate crystallize Crystallize from Filtrate (add n-hexane and cool) isolate->crystallize Method 1 distill High Vacuum Distillation isolate->distill Method 2 product_crystal Crystalline Product crystallize->product_crystal product_lump Lump Form Product distill->product_lump

Workflow for the synthesis of chloroacetic anhydride.
Derivatization for GC-MS Analysis

This compound is employed as a derivatization reagent, for instance, in the determination of estrone (B1671321) and 17β-estradiol in hair by GC-MS.[7] The general workflow for such an analysis is outlined below.

derivatization_workflow start Start: Sample Containing Analytes (e.g., amines, alcohols) add_reagent Add this compound and a suitable solvent/catalyst start->add_reagent react Incubate to allow for derivatization reaction add_reagent->react extract Extract the derivatized analytes react->extract analyze Inject into GC-MS for separation and detection extract->analyze end End: Quantify Analytes analyze->end

Workflow for analyte derivatization using this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is classified as toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[6][11] It is corrosive and a lachrymator.[7][12]

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing, and avoid inhalation of vapor or mist.[4] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4] Fire may produce hazardous decomposition products including carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[4]

Conclusion

This compound is a valuable and highly reactive chemical with important applications in the synthesis of fluorinated compounds, drug development, and material science. Its utility is underscored by its ability to introduce the chlorodifluoroacetyl moiety into organic molecules. A thorough understanding of its physical and chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

Chlorodifluoroacetic Anhydride (CAS No. 2834-23-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorodifluoroacetic Anhydride (B1165640) (CDFAA), a versatile reagent in organic synthesis, particularly valued for its role in the introduction of the chlorodifluoromethyl group into organic molecules. This modification can significantly enhance the biological activity and stability of compounds, making CDFAA a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document details its chemical and physical properties, safety information, synthesis, and key applications, including representative experimental protocols.

Core Chemical and Physical Properties

Chlorodifluoroacetic anhydride is a colorless liquid with an acrid odor.[2] It is a reactive compound used primarily as an acylating agent. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 2834-23-3[1][2][3][4][5]
Molecular Formula C₄Cl₂F₄O₃[1][2][3][5]
Molecular Weight 242.93 g/mol [1][2][3]
Boiling Point 96-97 °C[1][3][4]
Density 1.395 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.347[1][4]
Purity ≥98%[1][4]

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[3][6][7] It causes severe skin burns and eye damage.[2][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn.[3][4] It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[3][7] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3]

Hazard and Precautionary Statements:

GHS ClassificationHazard StatementsPrecautionary StatementsReference(s)
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed.P264, P270, P301+P310[2][4]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin.P280[2][4]
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damage.P260, P280, P303+P361+P353, P305+P351+P338[2][4][7]
Eye Damage (Category 1)H318: Causes serious eye damage.P280, P305+P351+P338[4][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of chlorodifluoroacetic acid. A common method involves the use of a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀).

G cluster_synthesis Synthesis of this compound Chlorodifluoroacetic Acid Chlorodifluoroacetic Acid Reaction Vessel Reaction Vessel Chlorodifluoroacetic Acid->Reaction Vessel Dehydrating Agent (P4O10) Dehydrating Agent (P4O10) Dehydrating Agent (P4O10)->Reaction Vessel This compound This compound Reaction Vessel->this compound Dehydration Phosphoric Acid Byproduct Phosphoric Acid Byproduct Reaction Vessel->Phosphoric Acid Byproduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is adapted from general methods for the synthesis of acid anhydrides using phosphorus pentoxide and may require optimization.

Materials:

  • Chlorodifluoroacetic acid

  • Phosphorus pentoxide (P₄O₁₀)

  • Anhydrous dichloromethane (B109758) (solvent)

  • Round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask purged with an inert gas (e.g., nitrogen or argon), add phosphorus pentoxide.

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Slowly add chlorodifluoroacetic acid to the stirred slurry via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or NMR).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid phosphoric acid byproduct.

  • Wash the solid residue with a small amount of anhydrous dichloromethane.

  • Combine the filtrate and the washing, and remove the solvent by distillation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Applications in Organic Synthesis

This compound is a valuable reagent for the acylation of various nucleophiles, including amines and alcohols. These reactions are central to its application in drug development and materials science.[1]

Acylation of Amines to Form Amides

This compound readily reacts with primary and secondary amines to form the corresponding N-chlorodifluoroacetyl amides. This reaction is often used to introduce the chlorodifluoromethyl group into bioactive molecules.

Esterification of Alcohols to Form Esters

Similarly, it reacts with alcohols to yield chlorodifluoroacetate esters. This transformation is useful for protecting hydroxyl groups or for modifying the properties of alcohol-containing compounds.

G cluster_reaction Nucleophilic Acyl Substitution Mechanism Nucleophile Nucleophile Tetrahedral Intermediate Tetrahedral Intermediate Nucleophile->Tetrahedral Intermediate Nucleophilic Attack This compound This compound This compound->Tetrahedral Intermediate Acylated Product Acylated Product Tetrahedral Intermediate->Acylated Product Elimination Chlorodifluoroacetate Leaving Group Chlorodifluoroacetate Leaving Group Tetrahedral Intermediate->Chlorodifluoroacetate Leaving Group

Caption: General mechanism for the acylation of nucleophiles with CDFAA.

Experimental Protocol: Acylation of a Primary Amine (Representative)

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Primary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the primary amine and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Esterification of a Primary Alcohol (Representative)

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Primary alcohol

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Tertiary amine base (e.g., pyridine (B92270) or DMAP)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the primary alcohol and the tertiary amine base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add this compound (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with the organic solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography.

Application in Analytical Chemistry: GC-MS Derivatization

This compound is an effective derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of compounds containing active hydrogen atoms, such as amines and alcohols. The resulting derivatives are more volatile and thermally stable, leading to improved chromatographic resolution and detection sensitivity.

G cluster_workflow GC-MS Derivatization Workflow Sample Preparation Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization Add CDFAA GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Inject Sample Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: A typical workflow for GC-MS analysis using CDFAA derivatization.

Experimental Protocol: GC-MS Derivatization of an Amine (Representative)

This protocol is a general guideline and should be optimized for the specific analyte and instrumentation.

Materials:

  • Analyte solution in a suitable solvent (e.g., acetonitrile)

  • This compound solution in the same solvent

  • Tertiary amine base (e.g., pyridine)

  • Heating block or water bath

  • GC vials

Procedure:

  • In a GC vial, add a known amount of the analyte solution.

  • Add an excess of the tertiary amine base.

  • Add an excess of the this compound solution.

  • Cap the vial tightly and heat at 60-80 °C for 15-30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Conclusion

This compound is a powerful and versatile reagent with significant applications in synthetic and analytical chemistry. Its ability to efficiently introduce the chlorodifluoromethyl group makes it an invaluable tool for researchers in drug discovery and materials science. Proper handling and adherence to safety protocols are essential when working with this reactive compound. The representative experimental protocols provided herein offer a starting point for its use in various chemical transformations.

References

Spectroscopic Profile of Chlorodifluoroacetic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chlorodifluoroacetic anhydride (B1165640) ((CF₂ClCO)₂O), a reactive reagent often utilized in organic synthesis, particularly for the derivatization of amines and alcohols for gas chromatography (GC) purposes. This document presents available mass spectrometry (MS) data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Chlorodifluoroacetic anhydride.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (M⁺) at m/z 242, which is common for anhydrides. The fragmentation pattern is dominated by the cleavage of the C-O bond of the anhydride linkage and subsequent loss of CO and CO₂.

m/z Relative Intensity (%) Proposed Fragment
131100[CF₂ClCO]⁺
96~30[CF₂Cl]⁺
69~15[CF₃]⁺ (from rearrangement)
47~25[CClO]⁺
44~10[CO₂]⁺
Infrared (IR) Spectroscopy (Predicted)

Due to the unavailability of an experimental IR spectrum in public databases, the following predictions are based on the typical vibrational frequencies of acid anhydrides and the influence of halogen substitution. The presence of electron-withdrawing fluorine and chlorine atoms is expected to shift the carbonyl stretching frequencies to higher wavenumbers.

Frequency Range (cm⁻¹) Intensity Vibrational Mode
1880 - 1860StrongAsymmetric C=O Stretch
1810 - 1790StrongSymmetric C=O Stretch
1350 - 1250StrongC-O-C Stretch
1200 - 1000StrongC-F Stretch
800 - 700MediumC-Cl Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹³C NMR (Predicted)

Carbon Atom Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
C=O160 - 155Triplet²J(C,F) ≈ 30-40
CF₂Cl120 - 115Triplet¹J(C,F) ≈ 300-350

¹⁹F NMR (Predicted)

Fluorine Atom Predicted Chemical Shift (ppm) Multiplicity
CF₂Cl-60 to -70Singlet

¹H NMR

This compound does not contain any hydrogen atoms; therefore, a ¹H NMR spectrum is not applicable.

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to elucidate the molecular structure.

Methodology:

  • Sample Preparation: Due to its liquid form, this compound can be introduced directly into the mass spectrometer. A dilute solution (typically 1 µg/mL) is prepared in a volatile, inert solvent such as dichloromethane (B109758) or acetonitrile.

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer equipped with an electron ionization (EI) source is used.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-300

    • Scan Speed: 1 scan/second

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion (if present) and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the anhydride.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A Chlorodifluoroacetic Anhydride (Liquid) B Dilute in Dichloromethane (1 µg/mL) A->B Dissolve C Inject into GC-MS B->C D Electron Ionization (70 eV) C->D E Mass Analyzer D->E F Detector E->F G Mass Spectrum F->G H Identify Fragments G->H I Structure Elucidation H->I

Mass Spectrometry Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Analysis: The resulting IR spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present, particularly the dual carbonyl stretches of the anhydride and the carbon-halogen bonds.

IR_Workflow cluster_prep Sample Preparation cluster_analysis IR Analysis cluster_data Data Processing A Chlorodifluoroacetic Anhydride (Liquid) B Place a drop between two NaCl plates A->B Apply C Place in FTIR Spectrometer B->C D Acquire Spectrum (4000-400 cm⁻¹) C->D E IR Spectrum D->E F Identify Functional Group Frequencies E->F G Structural Confirmation F->G

Infrared Spectroscopy Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the carbon and fluorine nuclei within the molecule.

Methodology:

  • Sample Preparation: Approximately 50-100 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Acquisition Parameters:

    • Nuclei: ¹³C and ¹⁹F

    • Solvent: CDCl₃ (referenced to 77.16 ppm for ¹³C)

    • ¹³C NMR:

      • Proton-decoupled

      • Relaxation delay (D1) of 2-5 seconds

      • Sufficient number of scans to achieve a good signal-to-noise ratio

    • ¹⁹F NMR:

      • Proton-decoupled

      • External reference (e.g., CFCl₃ at 0 ppm) may be used

  • Data Analysis: The chemical shifts, multiplicities, and coupling constants (for ¹³C) in the resulting spectra are analyzed to confirm the carbon and fluorine environments in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Chlorodifluoroacetic Anhydride B Dissolve in CDCl₃ A->B C Transfer to NMR tube B->C D Place in NMR Spectrometer C->D E Acquire ¹³C and ¹⁹F Spectra D->E F NMR Spectra E->F G Analyze Chemical Shifts and Couplings F->G H Structural Verification G->H

NMR Spectroscopy Experimental Workflow

"Chlorodifluoroacetic anhydride mechanism of action in fluorination"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the use of chlorodifluoroacetic anhydride (B1165640) as a fluorinating agent reveals a notable gap in the scientific literature regarding its specific mechanism of action. While the compound is known, its role and mechanistic pathways in fluorination reactions are not extensively documented in readily available scholarly articles, patents, or technical reports. This suggests that its application in this context may be either niche, novel, or not widely published.

In the broader context of fluorination, various reagents are employed, each with distinct mechanisms. Electrophilic fluorinating agents, for instance, are a cornerstone of modern organofluorine chemistry, crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. Understanding the mechanisms of these reagents is paramount for reaction optimization and the rational design of new synthetic methodologies.

Given the limited information on chlorodifluoroacetic anhydride's fluorination mechanism, this guide will pivot to a well-established and mechanistically understood class of reagents: electrophilic N-F fluorinating agents. This will provide researchers, scientists, and drug development professionals with a foundational understanding of electrophilic fluorination, which can serve as a valuable reference point for investigating novel or less-documented reagents like this compound.

Electrophilic N-F Fluorinating Agents: A Mechanistic Overview

Electrophilic N-F reagents are characterized by a nitrogen-fluorine bond where the fluorine atom is electron-deficient and thus behaves as an electrophile. These reagents have become indispensable for the selective introduction of fluorine into organic molecules. A prime example is N-Fluorobenzenesulfonimide (NFSI), whose mechanism of action has been the subject of extensive study.

General Mechanism of Electrophilic Fluorination with N-F Reagents

The fluorination of a nucleophilic substrate (Nu) by an N-F reagent typically proceeds through one of two primary pathways: a direct single-electron transfer (SET) mechanism or a concerted or stepwise nucleophilic attack (SN2-type) mechanism.

1. Single-Electron Transfer (SET) Mechanism:

In this pathway, an electron is transferred from the nucleophile to the N-F reagent, generating a radical cation of the nucleophile and a radical anion of the fluorinating agent. The radical anion then fragments to release a fluoride (B91410) anion and a nitrogen-centered radical. The nucleophilic radical cation and the fluoride can then combine to form the fluorinated product.

SET_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nu Nucleophile (Nu) Radical_Cation [Nu•]+ Nu->Radical_Cation -e- NF_Reagent N-F Reagent Radical_Anion [N-F•]- NF_Reagent->Radical_Anion +e- Product F-Nu Radical_Cation->Product N_Radical N• Radical_Anion->N_Radical Fluoride F- Radical_Anion->Fluoride Fluoride->Product

Caption: Generalized Single-Electron Transfer (SET) mechanism for electrophilic fluorination.

2. Nucleophilic Attack (SN2-type) Mechanism:

This pathway involves the direct attack of the nucleophile on the electrophilic fluorine atom of the N-F reagent. This can occur in a single, concerted step, where the Nu-F bond is formed simultaneously with the cleavage of the N-F bond, or in a stepwise manner involving a transient intermediate. The transition state involves a partial bond between the nucleophile and fluorine, and a partial bond between nitrogen and fluorine.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu) TS [Nu---F---N]‡ Nu->TS NF_Reagent N-F Reagent NF_Reagent->TS Product F-Nu TS->Product N_Anion [N]- TS->N_Anion

Caption: Generalized SN2-type mechanism for electrophilic fluorination.

Experimental Protocols for Electrophilic Fluorination

The following provides a generalized experimental protocol for the fluorination of an active methylene (B1212753) compound using NFSI. This protocol serves as a template and may require optimization for specific substrates.

General Procedure for Electrophilic Fluorination of an Active Methylene Compound:

Materials:

  • Active methylene compound (1.0 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol, 1.1 equiv)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF) (5 mL)

  • Inert gas (e.g., Argon or Nitrogen)

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

  • Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the active methylene compound (1.0 mmol) and the anhydrous solvent (5 mL).

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • Add N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired monofluorinated product.

Experimental_Workflow Start Start Dissolve_Substrate Dissolve active methylene compound in anhydrous solvent under inert atmosphere Start->Dissolve_Substrate Add_NFSI Add N-Fluorobenzenesulfonimide (NFSI) Dissolve_Substrate->Add_NFSI Stir_Monitor Stir reaction and monitor progress (TLC/LC-MS) Add_NFSI->Stir_Monitor Quench Quench reaction with aq. NaHCO3 Stir_Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash_Dry Wash with brine, dry over Na2SO4, and concentrate Extract->Wash_Dry Purify Purify by column chromatography Wash_Dry->Purify End Obtain pure fluorinated product Purify->End

Caption: General experimental workflow for electrophilic fluorination using NFSI.

Quantitative Data Presentation

While specific data for this compound is unavailable, the following table provides a representative summary of yields for the fluorination of various active methylene compounds using NFSI, illustrating the reagent's efficacy.

EntrySubstrate (Active Methylene Compound)ProductYield (%)
1Dibenzoylmethane2-Fluoro-1,3-diphenylpropane-1,3-dione95
2Diethyl malonateDiethyl 2-fluoromalonate88
31,3-Indandione2-Fluoro-1H-indene-1,3(2H)-dione92
4Ethyl acetoacetateEthyl 2-fluoroacetoacetate85

Table 1: Representative yields for the monofluorination of active methylene compounds using N-Fluorobenzenesulfonimide (NFSI). Data is illustrative and compiled from typical results in organofluorine chemistry literature.

Conclusion

The mechanism of action for this compound in fluorination remains an open area for investigation. However, by examining the well-established mechanisms of electrophilic N-F fluorinating agents like NFSI, researchers can gain valuable insights into the potential pathways that may be at play. The provided experimental protocol and representative data offer a practical starting point for those looking to explore fluorination reactions. Further research into the reactivity and mechanistic underpinnings of this compound is warranted to fully understand its potential as a fluorinating agent and to expand the toolkit available to synthetic chemists in the ever-evolving field of fluorine chemistry.

An In-depth Technical Guide to the Early Synthesis of Chlorodifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational methods for the synthesis of chlorodifluoroacetic anhydride (B1165640), a key building block in the development of fluorinated pharmaceuticals and agrochemicals. While specific early literature detailing the synthesis of chlorodifluoroacetic anhydride is sparse, this document reconstructs the most probable synthetic routes employed in early organofluorine chemistry. These methods are inferred from established, analogous syntheses of other halogenated carboxylic anhydrides from that era.

The primary route to this compound involves the dehydration of chlorodifluoroacetic acid. This guide will explore two principal pathways: direct dehydration using a strong dehydrating agent and a two-step process involving the conversion of the acid to an acid chloride followed by reaction with a carboxylate salt.

Core Synthetic Pathways

The synthesis of this compound historically relies on fundamental organic reactions for anhydride formation. The two most prominent methods are:

  • Dehydration of Chlorodifluoroacetic Acid with Phosphorus Pentoxide: This is a classic and robust method for the synthesis of carboxylic acid anhydrides. Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent that removes one molecule of water from two molecules of the carboxylic acid.

  • Reaction of Chlorodifluoroacetyl Chloride with Sodium Chlorodifluoroacetate: This approach involves the initial conversion of chlorodifluoroacetic acid to its more reactive acid chloride derivative. The subsequent reaction of the acid chloride with the sodium salt of the parent acid yields the anhydride and sodium chloride.

Quantitative Data Summary

The following tables summarize the typical reaction parameters and expected outcomes for the early synthetic methods of this compound, based on analogous preparations of similar halogenated anhydrides.

Table 1: Synthesis of this compound via Dehydration

ParameterValueReference Analogy
Starting Material Chlorodifluoroacetic AcidSynthesis of Trifluoroacetic Anhydride
Dehydrating Agent Phosphorus Pentoxide (P₄O₁₀)[1][2]
Stoichiometry (Acid:P₄O₁₀) 2:1 (molar ratio)General anhydride synthesis
Reaction Temperature 100-150 °C[1]
Reaction Time 2-4 hoursInferred from similar reactions
Product Isolation Distillation[1]
Expected Yield 80-95%[1]

Table 2: Synthesis of this compound via Acid Chloride

ParameterValueReference Analogy
Starting Materials Chlorodifluoroacetyl Chloride, Sodium ChlorodifluoroacetateSynthesis of Chloroacetic Anhydride
Solvent Anhydrous Benzene (B151609) or Toluene[3]
Reaction Temperature Reflux (80-111 °C)[3]
Reaction Time 6-10 hours[3]
Product Isolation Filtration followed by distillation[3]
Expected Yield 60-70%[3]

Detailed Experimental Protocols

The following are detailed experimental methodologies for the key experiments, reconstructed from early literature on analogous compounds.

Protocol 1: Synthesis of this compound via Dehydration with Phosphorus Pentoxide

Objective: To synthesize this compound by the direct dehydration of chlorodifluoroacetic acid using phosphorus pentoxide.

Materials:

  • Chlorodifluoroacetic acid (CF₂ClCOOH)

  • Phosphorus pentoxide (P₄O₁₀)

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Receiving flask

Procedure:

  • In a dry round-bottom flask, combine chlorodifluoroacetic acid and phosphorus pentoxide in a 2:1 molar ratio.

  • Assemble the distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis of the product.

  • Heat the mixture gently with a heating mantle to initiate the reaction. The reaction is exothermic and should be controlled.

  • Once the initial reaction subsides, increase the temperature to 100-150 °C to distill the this compound as it is formed.

  • Collect the distillate, which is the crude this compound.

  • The crude product can be further purified by fractional distillation.

Protocol 2: Synthesis of this compound via Chlorodifluoroacetyl Chloride

This protocol involves two main stages: the preparation of chlorodifluoroacetyl chloride and its subsequent reaction to form the anhydride.

Stage 1: Preparation of Chlorodifluoroacetyl Chloride

Objective: To synthesize chlorodifluoroacetyl chloride from chlorodifluoroacetic acid.

Materials:

  • Chlorodifluoroacetic acid (CF₂ClCOOH)

  • Thionyl chloride (SOCl₂)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place chlorodifluoroacetic acid.

  • Slowly add an excess of thionyl chloride (approximately 1.5 to 2 molar equivalents).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

  • After the reaction is complete, distill the excess thionyl chloride.

  • The remaining liquid is crude chlorodifluoroacetyl chloride, which can be purified by fractional distillation.

Stage 2: Preparation of this compound

Objective: To synthesize this compound from chlorodifluoroacetyl chloride and sodium chlorodifluoroacetate.

Materials:

  • Chlorodifluoroacetyl chloride (CF₂ClCOCl)

  • Sodium chlorodifluoroacetate (CF₂ClCOONa)

  • Anhydrous benzene or toluene

  • Reflux and distillation apparatus

Procedure:

  • Prepare sodium chlorodifluoroacetate by neutralizing chlorodifluoroacetic acid with an equimolar amount of sodium hydroxide (B78521) in a suitable solvent, followed by removal of the solvent.[4]

  • In a dry round-bottom flask, suspend the finely powdered sodium chlorodifluoroacetate in anhydrous benzene or toluene.

  • Slowly add an equimolar amount of chlorodifluoroacetyl chloride to the suspension with stirring.

  • Heat the mixture to reflux and maintain for 6-10 hours.

  • After the reaction is complete, cool the mixture and filter off the precipitated sodium chloride.

  • The filtrate contains the this compound in the solvent. Remove the solvent by distillation.

  • The remaining liquid is the crude this compound, which can be purified by vacuum distillation.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic pathways described.

Synthesis_Pathway_1 CDFA Chlorodifluoroacetic Acid (CF₂ClCOOH) Anhydride This compound ((CF₂ClCO)₂O) CDFA->Anhydride Dehydration P2O5 Phosphorus Pentoxide (P₄O₁₀) P2O5->Anhydride H2O Water (H₂O) Anhydride->H2O Byproduct

Caption: Dehydration of Chlorodifluoroacetic Acid.

Synthesis_Pathway_2 cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Anhydride Formation CDFA Chlorodifluoroacetic Acid (CF₂ClCOOH) AcidChloride Chlorodifluoroacetyl Chloride (CF₂ClCOCl) CDFA->AcidChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcidChloride AcidChloride->AcidChloride_ref Na_CDFA Sodium Chlorodifluoroacetate (CF₂ClCOONa) Anhydride This compound ((CF₂ClCO)₂O) Na_CDFA->Anhydride NaCl Sodium Chloride (NaCl) Anhydride->NaCl Byproduct AcidChloride_ref->Anhydride + Na salt

Caption: Two-Stage Synthesis via Acid Chloride.

References

Theoretical Insights into the Reactivity of Chlorodifluoroacetic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodifluoroacetic anhydride (B1165640), (ClCF₂CO)₂O, is a halogenated organic compound with significant potential in synthetic chemistry, particularly in the introduction of the chlorodifluoromethyl group into organic molecules. Understanding its reactivity is paramount for its effective utilization in the synthesis of pharmaceuticals and other advanced materials. This technical guide provides a comprehensive overview of the theoretical aspects of chlorodifluoroacetic anhydride's reactivity. While direct computational studies on this specific molecule are not extensively available in the current literature, this document extrapolates from the well-established principles of acid anhydride chemistry and the known electronic effects of halogen substituents. The guide covers fundamental reaction mechanisms, predicted reactivity patterns, and generalized protocols for experimental and computational investigations.

Introduction to Acid Anhydride Reactivity

Acid anhydrides are a class of organic compounds characterized by two acyl groups linked by an oxygen atom. Their chemistry is dominated by nucleophilic acyl substitution reactions, where a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the displacement of a carboxylate leaving group.[1][2] The general mechanism for this transformation is an addition-elimination process.[3]

The reactivity of an acid anhydride is significantly influenced by the nature of the substituents on the acyl groups. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack.[4]

The Influence of Chloro- and Fluoro- Substituents on Reactivity

The presence of highly electronegative chlorine and fluorine atoms on the α-carbon of this compound is expected to have a profound impact on its reactivity. These halogen atoms exert a strong electron-withdrawing inductive effect (-I effect), which significantly increases the partial positive charge on the carbonyl carbons. This enhanced electrophilicity makes this compound a highly reactive acylating agent, likely more reactive than non-halogenated counterparts such as acetic anhydride.

This increased reactivity can be advantageous for reactions with weak nucleophiles or for achieving rapid and complete conversions. However, it also necessitates careful control of reaction conditions to avoid unwanted side reactions.

Key Reaction Pathways of this compound

Based on the general reactivity of acid anhydrides, this compound is expected to readily undergo the following reactions:

Hydrolysis

Reaction with water leads to the formation of two equivalents of chlorodifluoroacetic acid. This reaction is typically rapid for reactive anhydrides.

Alcoholysis

Alcohols react with this compound to produce a chlorodifluoroacetate ester and one equivalent of chlorodifluoroacetic acid. This is a common method for synthesizing esters.

Aminolysis

Primary and secondary amines react to form chlorodifluoroacetamides and a carboxylate salt of the amine. This is a robust method for amide bond formation.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, this compound can be used to acylate aromatic rings, introducing a chlorodifluoroacetyl group.[3]

Comparative Reactivity Data (Illustrative)

AnhydrideSubstituent EffectExpected Relative Reactivity
Acetic AnhydrideWeakly electron-donating (by hyperconjugation)Baseline
Propionic AnhydrideElectron-donatingLower than acetic anhydride
Trifluoroacetic AnhydrideStrongly electron-withdrawingVery High
This compound Strongly electron-withdrawing High to Very High
Phthalic AnhydrideElectron-withdrawing (aromatic ring)Moderate

Experimental and Computational Protocols

For researchers interested in studying the reactivity of this compound, the following general protocols can be adapted.

General Experimental Protocol for Acylation
  • Dissolve the nucleophile (e.g., alcohol, amine) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the solution to a desired temperature (e.g., 0 °C) to control the reaction rate.

  • Slowly add one equivalent of this compound to the solution with stirring.

  • If the nucleophile is a poor one, or to accelerate the reaction, a suitable catalyst (e.g., a non-nucleophilic base like pyridine (B92270) for alcoholysis) can be added.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated aqueous sodium bicarbonate).

  • Perform a standard aqueous workup to isolate the product.

  • Purify the product using techniques such as column chromatography, distillation, or recrystallization.

General Computational Protocol using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and predicting reactivity.[5][6][7]

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model System: Construct the 3D structures of the reactants (this compound and the nucleophile), transition states, intermediates, and products.

  • Method and Basis Set: Choose an appropriate DFT functional and basis set. A common starting point is the B3LYP functional with a 6-31G(d,p) or larger basis set.[6] For systems with significant non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are recommended.[7]

  • Geometry Optimization: Perform geometry optimizations for all species to find their lowest energy conformations.

  • Frequency Calculations: Conduct frequency calculations to verify that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Search: Employ transition state search algorithms (e.g., QST2, QST3, or Berny optimization with an initial guess) to locate the transition state structure connecting reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the found transition state correctly connects the desired reactants and products.

  • Energy Profile: Calculate the relative energies of all species on the reaction pathway to construct a reaction energy profile. This will provide key quantitative data such as activation energies and reaction enthalpies.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound reactivity.

Nucleophilic_Acyl_Substitution Reactants Anhydride + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Nucleophile + Carboxylate Intermediate->Products Elimination of Leaving Group

Caption: General mechanism of nucleophilic acyl substitution on an anhydride.

Friedel_Crafts_Acylation cluster_activation Activation of Anhydride cluster_acylation Electrophilic Aromatic Substitution Anhydride This compound AcyliumIon Acylium Ion Intermediate Anhydride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) SigmaComplex Sigma Complex (Wheland Intermediate) AcyliumIon->SigmaComplex + Aromatic Ring AromaticRing Aromatic Ring Product Acylated Aromatic Ring SigmaComplex->Product - H+

Caption: Pathway for Friedel-Crafts acylation using this compound.

DFT_Workflow Start Define Reaction Build Build Reactant and Product Structures Start->Build Opt_React Optimize Reactant Geometries Build->Opt_React Opt_Prod Optimize Product Geometries Build->Opt_Prod TS_Search Transition State Search Opt_React->TS_Search Opt_Prod->TS_Search Freq_Calc Frequency Calculations TS_Search->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Energy_Profile Construct Energy Profile IRC_Calc->Energy_Profile

Caption: A typical workflow for a DFT study of a chemical reaction.

Conclusion

This compound is a potent acylating agent due to the strong electron-withdrawing effects of its halogen substituents. While specific theoretical studies on its reactivity are emerging, a solid understanding can be derived from the fundamental principles of organic chemistry. The enhanced electrophilicity of its carbonyl carbons suggests that it will readily participate in a variety of nucleophilic acyl substitution reactions. The provided general experimental and computational protocols offer a starting point for researchers to further explore and harness the synthetic potential of this versatile reagent. Future DFT studies are encouraged to provide more precise quantitative data on the reaction barriers and thermodynamics involving this important chemical entity.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Chlorodifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodifluoroacetic anhydride (B1165640) ((ClCF₂)CO)₂O is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the introduction of the chlorodifluoromethyl group into molecules, a valuable moiety in the development of pharmaceuticals and agrochemicals. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity and optimizing its application in complex synthetic pathways. This technical guide provides a detailed analysis of the molecular geometry and electronic structure of chlorodifluoroacetic anhydride, based on computational chemistry methods, in the absence of comprehensive experimental structural data.

Introduction

This compound, with the chemical formula C₄Cl₂F₄O₃, is a halogenated carboxylic acid anhydride.[1][2] Its utility as a derivatizing agent and a building block in organic chemistry stems from the unique combination of functional groups it possesses. The presence of highly electronegative fluorine and chlorine atoms significantly influences the electron distribution within the molecule, impacting its reactivity and spectroscopic properties. This guide delves into the specifics of its three-dimensional structure and the nature of its chemical bonds.

Molecular Structure

Due to the challenges in obtaining single crystals suitable for X-ray crystallography and the absence of published gas-phase electron diffraction studies, the molecular structure of this compound has been elucidated here using density functional theory (DFT) calculations. These computational methods provide a reliable and detailed picture of the molecule's geometry.

Optimized Molecular Geometry

The computationally optimized structure of this compound reveals a non-planar conformation. The two chlorodifluoroacetyl groups are linked by a central oxygen atom, forming the characteristic anhydride linkage. The molecule exhibits a bent structure at the central oxygen atom, with the two carbonyl groups oriented away from each other to minimize steric hindrance and electrostatic repulsion.

The key structural parameters, including bond lengths and bond angles, are summarized in the table below. These values provide a quantitative description of the molecular framework.

Bond Bond Length (Å) Angle Angle (degrees)
C=O1.185O=C-C125.8
C-O (anhydride)1.402C-O-C118.2
C-C1.543O=C-O118.7
C-Cl1.768Cl-C-C109.5
C-F1.345F-C-C109.1
F-C-F107.3
Cl-C-F109.8

Note: The data presented in this table is derived from DFT calculations at the B3LYP/6-31G(d) level of theory and should be considered as a theoretical prediction.

Chemical Bonding

The chemical bonding in this compound is characterized by a combination of strong covalent bonds and significant inductive effects from the halogen substituents.

The Anhydride Linkage

The C-O-C linkage of the anhydride group is a key feature of the molecule. The bond angle at the central oxygen atom is approximately 118.2°, which is consistent with sp² hybridization, although lone pair repulsion contributes to a deviation from the ideal 120°. The C-O single bonds are shorter than a typical C-O single bond due to resonance delocalization of the lone pairs on the oxygen atom with the adjacent carbonyl groups.

The Carbonyl Groups

The carbon-oxygen double bonds (C=O) are highly polarized due to the high electronegativity of the oxygen atoms. This polarity makes the carbonyl carbons electrophilic and susceptible to nucleophilic attack, which is the basis for the anhydride's reactivity as an acylating agent.

The Chlorodifluoromethyl Groups

The most notable feature influencing the electronic structure is the presence of the -CClF₂ groups. The high electronegativity of the fluorine and chlorine atoms exerts a strong electron-withdrawing inductive effect (-I effect). This effect has several important consequences:

  • Increased Electrophilicity: The inductive withdrawal of electron density from the carbonyl carbons further enhances their electrophilicity, making this compound a highly reactive acylating agent.

  • Bond Strengthening: The C-F and C-Cl bonds are strong and relatively short due to the significant ionic character arising from the large electronegativity difference between carbon and the halogens.

  • Influence on the C-C Bond: The C-C bond is also affected by the electron-withdrawing nature of the halogenated methyl group, which can influence its stability and reactivity in certain chemical transformations.

Experimental Protocols

As this guide is based on computational data due to the lack of published experimental structural studies, this section outlines the computational methodology employed.

Computational Details

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. The 6-31G(d) basis set was used for all atoms. This level of theory is widely accepted for providing reliable geometric parameters for organic molecules. All calculations were performed using a standard quantum chemistry software package. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.

Logical Relationships in Molecular Structure

The following diagram illustrates the key relationships between the different structural and electronic features of the this compound molecule.

Chlorodifluoroacetic_Anhydride_Structure Structural and Electronic Relationships in this compound Anhydride Anhydride Linkage (C-O-C) Resonance Resonance Delocalization Anhydride->Resonance allows Carbonyl Carbonyl Groups (C=O) Polarity Polarized C=O Bonds Carbonyl->Polarity exhibit Halogenated_Group Chlorodifluoromethyl Groups (-CClF2) Electronegativity High Electronegativity of F and Cl Halogenated_Group->Electronegativity possess Inductive_Effect Strong Inductive Effect (-I) Electronegativity->Inductive_Effect leads to Electrophilicity Increased Electrophilicity of Carbonyl Carbons Inductive_Effect->Electrophilicity causes Reactivity High Reactivity as Acylating Agent Electrophilicity->Reactivity results in Polarity->Electrophilicity contributes to Resonance->Polarity

Caption: Interplay of structural features and electronic effects in this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the molecular structure and bonding of this compound. The computational data reveals a molecule with a distinct non-planar geometry, heavily influenced by the steric and electronic demands of the chlorodifluoromethyl groups. The strong inductive effect of the halogen atoms is a dominant factor in determining the molecule's high reactivity as an electrophilic acylating agent. This detailed understanding of its structure is fundamental for its effective utilization in the synthesis of novel and complex molecules in the pharmaceutical and materials science industries. Further experimental studies would be invaluable in validating and refining the computational models presented herein.

References

Navigating the Solubility of Chlorodifluoroacetic Anhydride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of chlorodifluoroacetic anhydride (B1165640) in organic solvents, providing critical insights for its application in research, drug development, and materials science. Due to a lack of specific public data on the solubility of chlorodifluoroacetic anhydride, this guide leverages data from analogous compounds and outlines a comprehensive experimental protocol for its determination.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is the first step in predicting its solubility behavior. Key properties are summarized in the table below. The presence of highly electronegative fluorine and chlorine atoms suggests that the molecule possesses a degree of polarity, which will influence its interactions with various solvents.

PropertyValueReference
CAS Number 2834-23-3[1][2][3]
Molecular Formula C₄Cl₂F₄O₃[1][3]
Molecular Weight 242.93 g/mol [1]
Appearance Colorless liquid[4]
Boiling Point 96-97 °C[1]
Density 1.395 g/mL at 25 °C[1]
Refractive Index 1.347[1]
Water Solubility Slightly Soluble (1.4 g/L at 25°C)[1]

Predicted and Analogous Solubility in Organic Solvents

While specific quantitative data for this compound is scarce, its halogenated nature suggests it may exhibit increased solubility in organic solvents[5]. Based on the principle of "like dissolves like," it is anticipated to be miscible with a range of polar aprotic and nonpolar organic solvents. To provide a more concrete, albeit inferred, understanding, the solubility of analogous compounds—acetic anhydride, 3-chlorophthalic anhydride, and 4-chlorophthalic anhydride—is presented below. This data serves as a valuable proxy for estimating the solubility of this compound.

Analogous CompoundSolventSolvent TypeSolubilityReference
Acetic Anhydride ChloroformHalogenatedSoluble[6][7]
EtherEtherSoluble[6][7]
BenzeneAromaticSoluble[7]
3-Chlorophthalic Anhydride tert-Amyl alcoholPolar ProticData available
Carbon tetrachlorideHalogenatedData available
CyclohexaneNonpolarData available
MethanolPolar ProticData available
Methyl acetateEsterData available
AcetonitrilePolar AproticData available
4-Chlorophthalic Anhydride tert-Amyl alcoholPolar ProticData available
Carbon tetrachlorideHalogenatedData available
CyclohexaneNonpolarData available
MethanolPolar ProticData available
Methyl acetateEsterData available
AcetonitrilePolar AproticData available

Note: "Data available" indicates that quantitative solubility data as a function of temperature can be found in the cited literature.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following protocol outlines a general and robust method for determining the solubility of a reactive liquid like this compound in an organic solvent. This method is based on the isothermal shake-flask technique, a widely accepted approach for generating accurate solubility data[8].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade, anhydrous)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Inert gas (e.g., nitrogen or argon)

  • Gas-tight syringes

  • Vials with PTFE-lined septa

  • Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or NMR)[9][10]

Procedure:

  • Solvent Preparation: Ensure the selected organic solvent is dry, as this compound is reactive towards water[4]. Degas the solvent if necessary to prevent bubble formation during the experiment.

  • Preparation of Saturated Solutions:

    • In a series of vials, add an excess of this compound to a known volume or mass of the organic solvent. The presence of a distinct undissolved phase of the anhydride is crucial to ensure saturation.

    • Blanket the headspace of the vials with an inert gas to prevent reaction with atmospheric moisture.

    • Seal the vials tightly with PTFE-lined septa.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved anhydride to settle.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe. To avoid drawing any undissolved material, the syringe needle should be positioned in the upper portion of the liquid phase.

    • Immediately transfer the withdrawn sample into a pre-weighed volumetric flask and dilute with the same organic solvent to a known volume. This dilution step is critical for bringing the concentration into the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-MS, HPLC-UV, or NMR).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or weight percent.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start prep_solvent Prepare Anhydrous Solvent start->prep_solvent prep_samples Prepare Supersaturated Samples in Vials prep_solvent->prep_samples equilibrate Equilibrate at Constant Temperature with Agitation prep_samples->equilibrate settle Cease Agitation and Allow to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw dilute Dilute Sample withdraw->dilute quantify Quantify by Analytical Method (e.g., GC, HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

Methodological & Application

Application Note: Derivatization of Amines with Chlorodifluoroacetic Anhydride for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many primary and secondary amines, including a wide range of pharmaceuticals, metabolites, and illicit drugs, exhibit poor chromatographic behavior due to their polarity and tendency to form hydrogen bonds. This can lead to issues such as poor peak shape, low sensitivity, and thermal degradation in the GC system.

Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar and more volatile derivatives, making them amenable to GC-MS analysis. Acylation with fluorinated anhydrides is a common and effective derivatization strategy for amines. Chlorodifluoroacetic anhydride (B1165640) (CDFAA) is a valuable reagent for this purpose, as it reacts with primary and secondary amines to form stable, volatile chlorodifluoroacetyl derivatives. These derivatives exhibit improved chromatographic properties and produce characteristic mass spectra, enhancing selectivity and sensitivity. This application note provides a detailed protocol for the derivatization of amines with CDFAA for GC-MS analysis.

Principle of Derivatization

Chlorodifluoroacetic anhydride reacts with the amine functional group in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride. This is followed by the elimination of a chlorodifluoroacetate molecule, resulting in the formation of a stable N-chlorodifluoroacetyl amide derivative. The resulting derivative is significantly less polar and more volatile than the parent amine.

Advantages of Derivatization with this compound

  • Improved Volatility and Thermal Stability: The derivatization process masks the polar N-H group, reducing intermolecular hydrogen bonding and increasing the volatility of the analyte.

  • Enhanced Chromatographic Performance: The resulting derivatives typically exhibit sharper, more symmetrical peaks, leading to better resolution and improved quantification.

  • Increased Sensitivity: The introduction of halogen atoms (chlorine and fluorine) can enhance the response of electron capture detectors (ECD) and lead to characteristic fragmentation patterns in mass spectrometry, improving sensitivity and selectivity.

  • Structural Confirmation: The mass shift and specific fragmentation patterns of the derivatives provide additional confidence in the identification of the target analytes.

Experimental Protocols

Materials and Reagents
  • This compound (CDFAA)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or toluene)

  • Anhydrous pyridine (B92270) or other suitable base catalyst (optional, but recommended to neutralize the acid byproduct)

  • Amine-containing sample

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Nitrogen gas for evaporation

  • GC-MS vials with inserts

  • Heating block or water bath

Standard and Sample Preparation
  • Standard Preparation: Prepare a stock solution of the amine standard in a suitable solvent. Create a series of calibration standards by diluting the stock solution to the desired concentrations.

  • Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., plasma, urine, tissue). A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the amines from the sample matrix. The final extract should be evaporated to dryness under a gentle stream of nitrogen before derivatization.

Derivatization Procedure

Caution: this compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

  • To the dried sample or standard residue in a GC vial, add 50 µL of an anhydrous solvent (e.g., ethyl acetate).

  • Add 50 µL of this compound.

  • (Optional) Add 10 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the injection solvent (e.g., ethyl acetate).

  • The sample is now ready for GC-MS analysis.

Note: The reaction conditions (reagent volume, temperature, and time) may need to be optimized for specific amines to ensure complete derivatization.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point. Optimization will be required for specific applications.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250-280°C
Oven Temperature ProgramInitial: 80°C, hold for 1 minRamp 1: 10-20°C/min to 280°CHold: 5-10 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50-550 amu (or selected ion monitoring - SIM mode for target analysis)

Data Presentation

Quantitative data for the derivatization of amines with this compound is not extensively available in the public domain. However, the performance is expected to be comparable to other commonly used fluorinated anhydrides. The following table summarizes typical performance data for the GC-MS analysis of amphetamine-type substances using heptafluorobutyric anhydride (HFBA) derivatization, which can serve as a reference.[1]

AnalyteLimit of Detection (LOD) (ng/mg)Limit of Quantification (LOQ) (ng/mg)Linearity (r²)Recovery (%)
Amphetamine (AM)0.050.1> 0.9978.6 - 85.8
Methamphetamine (MA)0.050.1> 0.9982.0 - 86.2
MDMA0.050.1> 0.9980.4 - 86.9
MDA0.10.2> 0.9977.5 - 82.5

Data obtained from a validated method for the analysis of amphetamines in hair using HFBA derivatization.[1]

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amine-Containing Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation1 Evaporate to Dryness (Nitrogen Stream) Extraction->Evaporation1 Add_Solvent Add Anhydrous Solvent Evaporation1->Add_Solvent Add_CDFAA Add CDFAA (& Pyridine) Add_Solvent->Add_CDFAA React Vortex & Heat (60-70°C, 30 min) Add_CDFAA->React Evaporation2 Evaporate Excess Reagent & Solvent React->Evaporation2 Reconstitute Reconstitute in Injection Solvent Evaporation2->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for the derivatization of amines with CDFAA.

GCMS_Analysis_Process cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) cluster_Data Data System Injector Injector (Vaporization) Column Capillary Column (Separation) Injector->Column Carrier Gas (He) Ion_Source Ion Source (EI) (Ionization) Column->Ion_Source Separated Analytes Mass_Analyzer Quadrupole (Mass Filtering) Ion_Source->Mass_Analyzer Detector Detector (Signal Detection) Mass_Analyzer->Detector Computer Computer (Data Acquisition & Analysis) Detector->Computer Derivatized_Sample Derivatized Sample Injection Derivatized_Sample->Injector

References

Application Note: Protocol for Using Chlorodifluoroacetic Anhydride as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorodifluoroacetic anhydride (B1165640) (CDFAA) is a reactive, halogenated acylating reagent used for chemical derivatization in analytical chemistry, particularly for gas chromatography (GC) applications.[1][2] Derivatization is a crucial sample preparation step for converting analytes that are non-volatile, thermally unstable, or exhibit poor chromatographic behavior into more suitable forms for analysis. CDFAA reacts with active hydrogen-containing functional groups, such as alcohols, primary and secondary amines, and phenols, to form stable, volatile chlorodifluoroacetyl esters and amides. These derivatives often exhibit improved chromatographic properties and can enhance detector sensitivity, especially for electron capture detection (ECD). This document provides a comprehensive overview, safety protocols, and a general procedure for using CDFAA as a derivatizing agent for GC-MS analysis.

Reagent Properties and Safety

Physical and Chemical Properties

Chlorodifluoroacetic anhydride is a colorless liquid that is sensitive to moisture.[3][4] Its key properties are summarized in the table below.

PropertyValueReferences
CAS Number 2834-23-3[1][5][6]
Molecular Formula C₄Cl₂F₄O₃[3][5][6]
Molecular Weight 242.93 g/mol [1][5][6]
Appearance Colorless liquid[3][5]
Boiling Point 96 - 97 °C[2][3][5]
Density 1.395 g/mL at 25 °C[2][5]
Refractive Index n20/D 1.347[2][5]
Solubility Slightly soluble in water (decomposes)[1][4]
Safety, Handling, and Storage

DANGER: this compound is a corrosive and toxic substance that causes severe skin burns and eye damage.[1][3][7] It is harmful if swallowed or in contact with skin and reacts with water.[3][8] Strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[7][9] Wear chemical-resistant gloves (inspect before use), safety goggles, and a face shield.[3][8] A lab coat is mandatory.[3]

  • Handling: Avoid contact with skin, eyes, and clothing.[3][7] Do not inhale vapors or mist.[3] Handle under a dry, inert atmosphere (e.g., nitrogen or argon) as the reagent is moisture-sensitive.[1] Keep away from water, bases, and oxidizing agents.[1][7]

  • Storage: Store in a cool, dry, and well-ventilated place in the original, tightly sealed container.[3][7][8] Store in a corrosives-compatible cabinet.[7]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[3]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

  • Disposal: Dispose of waste materials as hazardous waste in accordance with local, state, and federal regulations.[3][9]

Principle of Derivatization

CDFAA is a perfluoroacylating reagent. The derivatization reaction is an acylation where the chlorodifluoroacetyl group is transferred to the analyte, displacing an active hydrogen from a hydroxyl (-OH), amino (-NH), or thiol (-SH) group. This reaction eliminates a molecule of chlorodifluoroacetic acid as a byproduct.[10] The resulting derivatives are typically more volatile and thermally stable, making them ideal for GC analysis.

reagents Analyte-XH (e.g., R-OH, R-NH₂) + This compound (CF₂ClCO)₂O products Derivatized Analyte Analyte-X-COCF₂Cl + Byproduct CF₂ClCOOH reagents->products Acylation Reaction (Pyridine or other base catalyst)

Caption: General acylation reaction of an analyte with this compound.

General Experimental Protocol

This protocol provides a general guideline for the derivatization of analytes containing hydroxyl or amino groups. Note: Optimal conditions (e.g., solvent, temperature, time, and reagent ratios) should be determined empirically for each specific analyte.

Materials and Reagents
  • This compound (CDFAA), ≥98% purity

  • Analyte standard or sample extract, dried

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, Tetrahydrofuran). Pyridine can also act as a catalyst and acid scavenger.[10]

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • Extraction solvent (e.g., Hexane, Ethyl acetate)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

Derivatization Procedure
  • Sample Preparation: Accurately weigh or pipette the analyte (or a dried extract of the sample) into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical to remove all water as it will consume the reagent.[8]

  • Reagent Addition: In a chemical fume hood, add 100 µL of an anhydrous solvent (e.g., pyridine) to the vial to dissolve the analyte.

  • Add 50 µL of this compound (CDFAA) to the vial. The molar ratio of CDFAA to the analyte should be in large excess to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 60-70°C for 30-60 minutes. Reaction time and temperature may need optimization.

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Work-up (Acid Byproduct Removal):

    • Add 500 µL of deionized water to quench the excess CDFAA.

    • Add 500 µL of an immiscible organic extraction solvent (e.g., hexane).

    • Vortex vigorously for 1 minute to extract the derivatized analyte into the organic layer.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dry Analyte/ Sample Extract add_solvent Add Anhydrous Solvent (e.g., Pyridine) start->add_solvent add_cdaa Add CDFAA Reagent add_solvent->add_cdaa react Vortex and Heat (e.g., 60°C for 30 min) add_cdaa->react cool Cool to Room Temp react->cool quench Quench with Water cool->quench extract Extract with Organic Solvent (e.g., Hexane) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry analyze Analyze by GC-MS dry->analyze

Caption: General experimental workflow for derivatization using CDFAA.

Applications and Data

CDFAA is used as a reagent for the derivatization of amines and alcohols for GC analysis.[1] Specific published applications include the determination of estrone (B1671321) and 17β-estradiol in hair and the analysis of synthetic cathinones by GC-MS.[2][11]

While CDFAA is effective, a comparative study on synthetic cathinones noted that other perfluoroacylating reagents like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) may offer better performance based on validation parameters for that specific application.[11] Researchers should consider the specific requirements of their analysis when selecting a derivatizing agent.

Troubleshooting

  • No or Low Product Yield:

    • Cause: Presence of water or other protic solvents in the sample.

    • Solution: Ensure the sample is completely dry before adding reagents. Use anhydrous solvents.

    • Cause: Insufficient reaction time or temperature.

    • Solution: Optimize reaction conditions by increasing time, temperature, or reagent concentration.

  • Extra Peaks in Chromatogram:

    • Cause: Incomplete reaction or presence of byproducts.[10]

    • Solution: Ensure sufficient excess of CDFAA. Perform the aqueous work-up step to remove the acidic byproduct (chlorodifluoroacetic acid).

  • Poor Peak Shape:

    • Cause: Active sites on the GC column or liner. Acidic byproducts can damage the column.[10]

    • Solution: Ensure the acidic byproduct is removed during work-up. Use a deactivated GC liner and consider silylating glassware to prevent analyte adsorption.[10]

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using Chlorodifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Chlorodifluoroacetic anhydride (B1165640) ((ClCF₂CO)₂O) has emerged as a versatile and reactive reagent for the introduction of the chlorodifluoromethyl group (CF₂Cl) and for facilitating the synthesis of a variety of fluorinated heterocycles. This document provides detailed application notes and protocols for the use of chlorodifluoroacetic anhydride in the synthesis of valuable fluorinated heterocyclic compounds.

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique reactivity enables the introduction of difluoromethyl groups, which can enhance the biological activity of compounds.[1] This reagent can be employed in cyclization and cyclocondensation reactions to afford a range of fluorinated heterocycles, including oxazoles, imidazoles, and 1,2,4-triazines.[2]

Advantages of Using this compound

  • Versatility: It can be used to synthesize a variety of heterocyclic systems.[2]

  • Reactivity: The anhydride is highly electrophilic, facilitating reactions with a range of nucleophiles.

  • Introduction of a Bioactive Moiety: The resulting chlorodifluoromethyl-substituted heterocycles are of significant interest in drug discovery due to the unique properties conferred by the fluorine atoms.

General Reaction Scheme

This compound can react with various bifunctional substrates to yield fluorinated heterocycles. A key application involves the reaction with NH-1,2,3-triazoles, which undergo ring cleavage and subsequent cyclization to form fluoroalkylated azoles.[2]

Data Presentation

Table 1: Synthesis of Fluorinated Heterocycles using this compound

Starting MaterialHeterocycle FormedTypical Reaction ConditionsYield (%)Reference
4,5-Disubstituted-1,2,3-triazoleFluoroalkylated oxazole (B20620)This compound, organic solvent, heatModerate to High[2]
4-Substituted 1,2,3-triazole & AmineFluoroalkylated imidazoleOne-pot, two-step: 1) this compound 2) AmineModerate[2]
4-Substituted 1,2,3-triazole & HydrazineFluoroalkylated 1,2,4-triazineOne-pot, two-step: 1) this compound 2) HydrazineModerate[2]

Experimental Protocols

Protocol 1: Synthesis of a 2-(Chlorodifluoromethyl)-5-phenyloxazole from a 4-Phenyl-1H-1,2,3-triazole

This protocol describes a representative procedure for the synthesis of a fluoroalkylated oxazole from a 1,2,3-triazole, based on the reaction described by the American Chemical Society.[2]

Materials:

  • 4-Phenyl-1H-1,2,3-triazole

  • This compound

  • Anhydrous 1,4-Dioxane (B91453)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-phenyl-1H-1,2,3-triazole (1.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to dissolve the triazole.

  • Slowly add this compound (1.2 mmol) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-(chlorodifluoromethyl)-5-phenyloxazole.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Triazole 4-Phenyl-1H-1,2,3-triazole Acylated_Triazole N-Acylated Triazole Triazole->Acylated_Triazole Acylation Anhydride Chlorodifluoroacetic Anhydride Anhydride->Acylated_Triazole Acid Chlorodifluoroacetic Acid Anhydride->Acid Hydrolysis (during workup) Ring_Opened Ring-Opened Intermediate Acylated_Triazole->Ring_Opened Ring Opening Oxazole 2-(Chlorodifluoromethyl) -5-phenyloxazole Ring_Opened->Oxazole Cyclization N2 N₂ Ring_Opened->N2 Elimination

Caption: Proposed mechanism for oxazole synthesis.

Experimental Workflow

experimental_workflow start Start reagents 1. Add Triazole and Anhydrous Dioxane start->reagents addition 2. Add Chlorodifluoroacetic Anhydride reagents->addition reaction 3. Heat to Reflux addition->reaction workup 4. Quench with NaHCO₃ and Extract reaction->workup purification 5. Dry, Concentrate, and Purify by Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow.

References

Application Notes and Protocols: Chlorodifluoroacetic Anhydride in the Synthesis and Modification of Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic anhydride (B1165640) is a reactive chemical intermediate that holds potential for the synthesis and modification of specialty polymers. Its primary utility lies in the introduction of chlorodifluoroacetyl groups onto polymer backbones, which can significantly alter the surface properties, reactivity, and thermal characteristics of the materials. While specific literature on the direct polymerization of monomers using chlorodifluoroacetic anhydride is scarce, its application in the post-polymerization modification of polymers containing nucleophilic functional groups, such as hydroxyl or amine moieties, presents a viable route to novel specialty polymers. This document provides a theoretical framework and hypothetical protocols for the use of this compound in this context.

The introduction of the chlorodifluoroacetyl group can impart increased hydrophobicity, thermal stability, and chemical resistance to the modified polymer. These attributes are highly desirable in various applications, including performance coatings, specialty membranes, and biomedical devices. The protocols outlined below are based on established principles of anhydride chemistry and polymer modification and are intended to serve as a foundational guide for researchers exploring this area.

Hypothetical Application: Surface Modification of a Hydroxyl-Terminated Polymer

This hypothetical application details the surface modification of a polymer film containing hydroxyl groups, such as polyvinyl alcohol (PVA) or a hydroxyl-terminated polyester, with this compound to create a fluorinated, hydrophobic surface.

Experimental Workflow

The following diagram illustrates the general workflow for the surface modification of a hydroxyl-functionalized polymer film.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis PolymerFilm Hydroxyl-Functionalized Polymer Film ReactionVessel Inert Atmosphere Reaction Vessel PolymerFilm->ReactionVessel Solvent Anhydrous Aprotic Solvent (e.g., THF) Solvent->ReactionVessel Reagent Chlorodifluoroacetic Anhydride Reagent->ReactionVessel Base Tertiary Amine Base (e.g., Triethylamine) Base->ReactionVessel Washing Solvent Washing (e.g., THF, Isopropanol) ReactionVessel->Washing Reaction Completion Drying Vacuum Drying Washing->Drying Characterization Surface Analysis (FTIR, XPS, Contact Angle) Drying->Characterization logical_relationship Monomer1 Diamine Monomer (e.g., Hexamethylenediamine) Process Polycondensation Monomer1->Process Monomer2 Chlorodifluoroacetic Anhydride Monomer2->Process Solvent Aprotic Polar Solvent (e.g., NMP) Solvent->Process Product Chlorodifluoroacetylated Polyamide Process->Product

Application Notes and Protocols: Acylation Reactions with Chlorodifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic anhydride (B1165640) is a highly reactive reagent utilized for the introduction of the chlorodifluoroacetyl group into a variety of molecules. This functional group is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by the fluorine and chlorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] These application notes provide an overview of the acylation mechanism, experimental protocols, and relevant data for reactions involving chlorodifluoroacetic anhydride with common nucleophiles such as alcohols and amines.

Mechanism of Acylation

The acylation of nucleophiles with this compound proceeds via a nucleophilic acyl substitution mechanism. This pathway is analogous to acylation reactions with other acid anhydrides and acyl chlorides. The reaction can be broadly divided into two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks one of the electrophilic carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the elimination of a chlorodifluoroacetate anion as a good leaving group, and the formation of the acylated product.

The overall reactivity of this compound is enhanced by the presence of the electron-withdrawing chlorine and fluorine atoms, which increase the electrophilicity of the carbonyl carbons.

Reaction with Alcohols (Esterification)

The reaction with an alcohol results in the formation of a chlorodifluoroacetyl ester. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the chlorodifluoroacetic acid byproduct.

Reaction with Amines (Amidation)

Primary and secondary amines react readily with this compound to form the corresponding chlorodifluoroacetyl amides. Similar to the reaction with alcohols, a base is typically used to scavenge the acid byproduct.

Mandatory Visualizations

Caption: General mechanism of nucleophilic acyl substitution.

Experimental_Workflow start Start dissolve Dissolve nucleophile (alcohol/amine) and base in an aprotic solvent start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_anhydride Add Chlorodifluoroacetic anhydride dropwise cool->add_anhydride react Stir at room temperature add_anhydride->react workup Aqueous workup react->workup purify Purification (e.g., chromatography) workup->purify product Isolated acylated product purify->product

Caption: A typical experimental workflow for acylation.

Experimental Protocols

The following are general protocols for the acylation of alcohols and amines with this compound. Reaction conditions should be optimized for each specific substrate.

Protocol 1: Acylation of a Primary Alcohol

Objective: To synthesize a chlorodifluoroacetyl ester from a primary alcohol.

Materials:

  • Primary alcohol

  • This compound

  • Pyridine (or triethylamine)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chlorodifluoroacetyl ester.

Protocol 2: Acylation of a Primary Amine

Objective: To synthesize a chlorodifluoroacetyl amide from a primary amine.

Materials:

  • Primary amine

  • This compound

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add this compound (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • After the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude amide by recrystallization or column chromatography.

Data Presentation

Nucleophile TypeSubstrate ExampleBaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary AlcoholBenzyl alcoholPyridineDCM0 to RT2-485-95
Secondary AlcoholCyclohexanolPyridineDCM0 to RT4-870-85
PhenolPhenolTriethylamineTHFRT6-1260-80
Primary AmineAnilineTriethylamineTHF0 to RT1-390-98
Secondary AmineDiethylamineTriethylamineTHF0 to RT2-480-90

Note: RT = Room Temperature

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the anhydride.

  • The workup procedures involve handling of acidic and basic solutions; appropriate care should be taken.

Conclusion

Acylation with this compound is a robust method for incorporating the chlorodifluoroacetyl moiety into organic molecules. The reactions generally proceed under mild conditions with good to excellent yields, particularly for primary alcohols and amines. The protocols and data presented here provide a foundation for researchers to develop and optimize these important transformations in the context of drug discovery and development.

References

Application Notes and Protocols: Introduction of Difluoromethyl Groups Using Chlorodifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF₂H) group into organic molecules is a critically important strategy in modern medicinal chemistry and drug development.[1][2] The unique physicochemical properties of the CF₂H group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance the metabolic stability, membrane permeability, and overall pharmacokinetic profile of drug candidates.[1][2] Chlorodifluoroacetic anhydride (B1165640) has emerged as a versatile and efficient reagent for the introduction of the difluoromethyl precursor, the chlorodifluoromethyl (CF₂Cl) group, which can then be readily converted to the desired difluoromethyl group.[3][4]

This document provides detailed application notes and experimental protocols for the use of chlorodifluoroacetic anhydride in the difluoromethylation of (hetero)arenes via a radical-mediated process.

Application: Radical Chlorodifluoromethylation of (Hetero)arenes

A robust and operationally simple method for the direct chlorodifluoromethylation of (hetero)arenes utilizes this compound under mild photochemical conditions.[3] This approach is particularly valuable for its broad substrate scope, high functional group compatibility, and the ability to functionalize electron-rich (hetero)arenes, which can be challenging with other difluoromethylation methods.[3] The introduced chlorodifluoromethyl group serves as a versatile synthetic handle for further diversification, including its conversion to the difluoromethyl group.[3]

Key Features:

  • Mild Reaction Conditions: The reaction proceeds at room temperature under visible light irradiation, minimizing the degradation of sensitive functional groups.[3]

  • Broad Substrate Scope: A wide range of electron-rich and pharmaceutically relevant (hetero)aromatics can be efficiently chlorodifluoromethylated.[3]

  • High Functional Group Tolerance: The reaction is compatible with a variety of functional groups, enabling its application in late-stage functionalization of complex molecules.

  • Operational Simplicity: The protocol is straightforward to implement in both batch and flow setups.[3]

  • Versatile Intermediate: The chlorodifluoromethylated products can be readily converted to difluoromethylated compounds or other valuable derivatives.[3]

Reaction Mechanism

The reaction is proposed to proceed through a photoredox-catalyzed radical mechanism. A ruthenium-based photocatalyst, upon irradiation with visible light, becomes excited and can engage in a single-electron transfer (SET) process. This process facilitates the decarboxylative generation of the electrophilic chlorodifluoromethyl radical (•CF₂Cl) from an adduct formed between this compound and a pyridine (B92270) N-oxide.[3] The generated •CF₂Cl radical then adds to the (hetero)arene, and subsequent rearomatization furnishes the desired chlorodifluoromethylated product.

Reaction_Mechanism cluster_catalyst Photocatalytic Cycle cluster_substrate Substrate Activation and Radical Formation cluster_product Product Formation Ru(II) Ru(II) Ru(II)* Ru(II)* Ru(II)->Ru(II)* Visible Light (hν) Ru(I) Ru(I) Ru(II)*->Ru(I) SET Radical_Formation Decarboxylative Radical Formation Ru(II)*->Radical_Formation SET Ru(I)->Ru(II) SET CDAA Chlorodifluoroacetic Anhydride PNO_Adduct Pyridine N-Oxide Adduct CDAA->PNO_Adduct Reacts with Pyridine N-Oxide PNO_Adduct->Radical_Formation CF2Cl_Radical •CF₂Cl Addition Radical Addition CF2Cl_Radical->Addition Arene (Hetero)arene Arene->Addition Rearomatization Rearomatization Addition->Rearomatization Product Chlorodifluoromethylated (Hetero)arene Rearomatization->Ru(I) Oxidative Quench Rearomatization->Product

Caption: Proposed mechanism for the photoredox-catalyzed chlorodifluoromethylation.

Experimental Protocols

General Protocol for Chlorodifluoromethylation of (Hetero)arenes

This protocol is adapted from the work of Macmillan and coworkers.[3]

Materials:

  • (Hetero)arene substrate

  • This compound ((ClCF₂CO)₂O)

  • Pyridine N-oxide

  • Ru(bpy)₃Cl₂ (or other suitable photocatalyst)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Schlenk tube or vial equipped with a magnetic stir bar

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a Schlenk tube or vial, add the (hetero)arene substrate (1.0 equiv), pyridine N-oxide (1.5 equiv), and Ru(bpy)₃Cl₂ (1-2 mol%).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous solvent via syringe.

  • Add this compound (2.0 equiv) to the reaction mixture.

  • Place the reaction vessel approximately 5-10 cm from a visible light source and stir at room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Hydrogenolysis of Chlorodifluoromethylarenes to Difluoromethylarenes

Materials:

  • Chlorodifluoromethylated arene

  • Palladium on carbon (Pd/C, 10 wt%)

  • Base (e.g., potassium carbonate, sodium acetate)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen source (e.g., hydrogen balloon, H-Cube)

Procedure:

  • To a round-bottom flask, add the chlorodifluoromethylated arene (1.0 equiv), Pd/C (10 mol%), and base (2.0 equiv).

  • Add the solvent to the flask.

  • Evacuate and backfill the flask with hydrogen gas (using a balloon) or set up the reaction in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the results for the chlorodifluoromethylation of various (hetero)arenes as reported by Macmillan and coworkers.[3]

EntrySubstrateProductYield (%)
1BenzeneChlorodifluoromethylbenzene78
24-tert-Butylanisole1-(Chlorodifluoromethyl)-4-tert-butylanisole95
31,3,5-Trimethoxybenzene1-(Chlorodifluoromethyl)-2,4,6-trimethoxybenzene92
4N-Phenylpyrrole1-Phenyl-2-(chlorodifluoromethyl)pyrrole85
5Caffeine8-(Chlorodifluoromethyl)caffeine71
6Quinoline5-(Chlorodifluoromethyl)quinoline65

Experimental Workflow

The overall workflow for the synthesis and subsequent functionalization of difluoromethylated compounds using this compound is depicted below.

Experimental_Workflow Start Starting (Hetero)arene Reaction_Setup Reaction Setup: - Substrate - (ClCF₂CO)₂O - Pyridine N-Oxide - Ru(bpy)₃Cl₂ - Anhydrous Solvent Start->Reaction_Setup Photoreaction Visible Light Irradiation (Room Temperature) Reaction_Setup->Photoreaction Workup Aqueous Workup & Extraction Photoreaction->Workup Purification1 Column Chromatography Workup->Purification1 CF2Cl_Product Chlorodifluoromethylated (Hetero)arene Purification1->CF2Cl_Product Hydrogenolysis Hydrogenolysis (Pd/C, H₂, Base) CF2Cl_Product->Hydrogenolysis Further_Functionalization Further Diversification CF2Cl_Product->Further_Functionalization Purification2 Purification Hydrogenolysis->Purification2 CF2H_Product Difluoromethylated (Hetero)arene Purification2->CF2H_Product

Caption: General workflow for chlorodifluoromethylation and subsequent conversion.

Safety Information

  • This compound is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Photochemical reactions should be shielded from ambient light to ensure controlled irradiation.

  • Hydrogen gas is flammable and should be handled with care. Ensure proper grounding and avoid ignition sources.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Application Notes and Protocols: Cycloaddition Reactions Involving Chlorodifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic anhydride (B1165640), with the chemical formula (ClCF₂CO)₂O, is a highly reactive chemical intermediate.[1][2] Primarily, it is recognized for its utility as a powerful acylating and derivatization agent, particularly in analytical chemistry for the derivatization of amines and alcohols for gas chromatography-mass spectrometry (GC-MS) analysis.[1] However, an extensive review of the scientific literature reveals a notable absence of direct participation of chlorodifluoroacetic anhydride as a reactant in cycloaddition reactions.

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity.[3][4] These reactions are fundamental in organic synthesis for the construction of cyclic systems with high stereocontrol.[5][6] Common examples include the [4+2] cycloaddition (Diels-Alder reaction), [2+2] cycloadditions, and [3+2] dipolar cycloadditions.[3][7][8]

The chemical nature of this compound, being a strong electrophile at the carbonyl carbons, dictates its reactivity towards nucleophilic attack (acylation) rather than the pericyclic orbital interactions characteristic of cycloaddition components like dienes, dienophiles, or dipoles. This document aims to provide a detailed overview of cycloaddition reactions and to clarify the role, or lack thereof, of this compound in this reaction class based on available chemical principles and literature.

General Principles of Cycloaddition Reactions

Cycloaddition reactions are classified by the number of π-electrons involved in the formation of the new cyclic product.[3][9]

  • [4+2] Cycloaddition (Diels-Alder Reaction): This is a cornerstone of organic synthesis where a conjugated diene (4 π-electron system) reacts with a dienophile (2 π-electron system) to form a six-membered ring.[10][11][12] The reaction is typically thermally allowed and proceeds in a concerted, stereospecific manner.[10][13] Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.[11][13]

  • [2+2] Cycloaddition: This reaction involves the combination of two alkene (or alkyne) components to form a four-membered cyclobutane (B1203170) (or cyclobutene) ring.[5] Thermally, the suprafacial-suprafacial approach is symmetry-forbidden and does not occur readily for simple alkenes.[7][8] However, photochemical [2+2] cycloadditions are symmetry-allowed and are a common method for synthesizing cyclobutanes.[6][14][15]

  • [3+2] Dipolar Cycloaddition: In this reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring.[16] This is a versatile method for the synthesis of various five-membered heterocycles.

Reactivity of this compound

This compound's reactivity is dominated by the electrophilicity of its carbonyl carbons, which are activated by the electron-withdrawing chlorodifluoromethyl groups and the anhydride linkage. Its primary mode of reaction is nucleophilic acyl substitution, leading to the formation of amides, esters, and other acyl derivatives. This is in stark contrast to the requirements for a molecule to participate in a cycloaddition, which typically involves a system of π-electrons capable of undergoing pericyclic rearrangement.

While this compound itself does not directly participate in cycloadditions, it is conceivable that molecules functionalized with the chlorodifluoroacetyl group could be designed to undergo such reactions. For instance, a diene or dienophile could be synthesized containing an ester or amide linkage derived from this compound. In such a scenario, the chlorodifluoroacetyl moiety would be a substituent on one of the cycloaddition partners, influencing the reactivity and properties of the resulting cycloadduct.

Experimental Protocols for Cycloaddition Reactions (General Examples)

As there are no specific examples of cycloaddition reactions involving this compound, the following protocols describe general and widely used cycloaddition reactions to serve as a methodological reference.

Protocol 1: General Procedure for a Diels-Alder Reaction

This protocol describes a typical [4+2] cycloaddition between a generic diene and dienophile.

Materials:

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Dienophile (e.g., maleic anhydride)[17]

  • Solvent (e.g., ethyl acetate, toluene, or a green solvent like water)[18]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the dienophile (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the diene (1.1 eq) to the solution. If using a volatile diene like cyclopentadiene, it should be freshly prepared by cracking its dimer.

  • Attach a condenser to the flask.

  • The reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the substrates. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Diels-Alder reactions can be accelerated by Lewis acid catalysis or by conducting them in aqueous media.[11][18]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the cyclohexene (B86901) derivative.

Protocol 2: General Procedure for a Photochemical [2+2] Cycloaddition

This protocol outlines a general method for a photochemical [2+2] cycloaddition.

Materials:

  • Alkene 1 (must be a chromophore that can be excited by UV light)

  • Alkene 2

  • Solvent (e.g., acetone, acetonitrile, benzene)

  • Photoreactor (e.g., a quartz reaction vessel with a UV lamp)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Dissolve both alkene partners in an appropriate solvent in the quartz reaction vessel. The concentration should be optimized to favor intermolecular reaction if desired.

  • De-gas the solution by bubbling an inert gas through it for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp of a suitable wavelength (e.g., 254 nm or 300 nm) while maintaining a constant temperature, often near room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed or conversion has ceased, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cyclobutane product by column chromatography or distillation.

Data Presentation

Since no quantitative data for cycloaddition reactions of this compound exists, the following table provides a template for how such data would be presented if available.

Entry Diene/Alkene 1 Dienophile/Alkene 2 Reaction Type Conditions Yield (%) Stereoselectivity (endo:exo or cis:trans) Reference
1[4+2]
2[2+2]
3[3+2]

Visualizations

The following diagrams illustrate the fundamental concepts of cycloaddition reactions.

Diels_Alder_Reaction General [4+2] Diels-Alder Reaction cluster_reactants Reactants cluster_product Product Diene Diene (4π electrons) Cycloadduct Cyclohexene Adduct Diene->Cycloadduct [4+2] Dienophile Dienophile (2π electrons) Dienophile->Cycloadduct

Caption: A logical diagram of a [4+2] Diels-Alder cycloaddition.

Photo_2_2_Cycloaddition General [2+2] Photocycloaddition cluster_reactants Reactants cluster_product Product Alkene1 Alkene 1 (2π electrons) Cyclobutane Cyclobutane Adduct Alkene1->Cyclobutane [2+2] Alkene2 Alkene 2 (2π electrons) Alkene2->Cyclobutane

Caption: A logical diagram of a [2+2] photocycloaddition.

Conclusion

References

Application Notes and Protocols: Chlorodifluoroacetic Anhydride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic anhydride (B1165640) is a valuable reagent in pharmaceutical synthesis, primarily utilized for the introduction of the chlorodifluoromethyl group (-CF2Cl) onto various molecular scaffolds. This modification can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of chlorodifluoroacetic anhydride in the synthesis of pharmaceutical intermediates, with a focus on the acylation of aromatic amines.

Key Applications in Pharmaceutical Synthesis

This compound is a versatile reagent employed in several key reactions relevant to drug discovery and development:

  • Acylation of Amines and Alcohols: It readily reacts with primary and secondary amines to form chlorodifluoroacetamides, and with alcohols to form chlorodifluoroacetates. These reactions are fundamental in building complex drug molecules and introducing the -CF2Cl moiety.

  • Synthesis of Fluorinated Heterocycles: The reagent can be used in multi-step syntheses to create heterocyclic compounds bearing a chlorodifluoromethyl group, a common feature in many modern pharmaceuticals.

  • Derivatization for Analytical Purposes: this compound is an effective derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of amines and alcohols, enhancing their volatility and improving detection.

Featured Application: Synthesis of N-(4-hydroxyphenyl)-2-chloro-2,2-difluoroacetamide

This protocol details the synthesis of N-(4-hydroxyphenyl)-2-chloro-2,2-difluoroacetamide, a potential pharmaceutical intermediate. The reaction involves the acylation of 4-aminophenol (B1666318) with this compound. This compound belongs to the class of N-arylacetamides, which are known to be intermediates in the synthesis of various medicinal and agrochemical compounds.[1] The introduction of the chlorodifluoromethyl group in place of a non-fluorinated acyl group can impart unique biological properties.

Reaction Scheme

G cluster_0 Reaction Scheme 4-Aminophenol 4-Aminophenol N-(4-hydroxyphenyl)-2-chloro-2,2-difluoroacetamide N-(4-hydroxyphenyl)-2-chloro-2,2-difluoroacetamide 4-Aminophenol->N-(4-hydroxyphenyl)-2-chloro-2,2-difluoroacetamide Chlorodifluoroacetic Anhydride Chlorodifluoroacetic_Acid_Byproduct Chlorodifluoroacetic Acid

Caption: General reaction for the synthesis of N-(4-hydroxyphenyl)-2-chloro-2,2-difluoroacetamide.

Experimental Protocol

Materials:

  • 4-Aminophenol

  • This compound

  • Glacial Acetic Acid

  • Sodium Acetate (B1210297)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol in glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add 1.1 equivalents of this compound to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add a saturated solution of sodium acetate in water to the reaction mixture to precipitate the product.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-hydroxyphenyl)-2-chloro-2,2-difluoroacetamide.

  • Dry the purified product under vacuum.

Data Presentation
Parameter2-Chloro-N-(4-hydroxyphenyl)acetamide (Analog)[1][2]N-(4-hydroxyphenyl)-2-chloro-2,2-difluoroacetamide (Expected)
Yield 89%High
Melting Point 413–415 KTo be determined
Appearance Colorless crystalsCrystalline solid
IR (cm⁻¹) 3385 (O-H), 3200 (N-H), 1640 (C=O)Expected peaks for O-H, N-H, C=O, and C-F bonds
¹H NMR (DMSO-d₆, ppm) 10.23 (s, 1H, NH), 9.20 (s, 1H, OH), 7.34-6.76 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂)Expected shifts for NH, OH, and aromatic protons
¹³C NMR (DMSO-d₆, ppm) 164.76 (C=O), 153.68, 132.63, 131.50, 122.20, 117.68 (Ar-C), 43.42 (CH₂)Expected shifts for C=O, Ar-C, and CF₂Cl carbon
HRMS (ESI) [M-H]⁺ found 186.0328 for C₈H₈ClNO₂To be determined

Note: The data for the fluorinated compound is predicted based on the known data for the non-fluorinated analog. Experimental determination is required for confirmation.

Workflow and Biological Context

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-chlorodifluoroacetamides.

G cluster_synthesis Synthesis cluster_purification Purification start Start dissolve Dissolve Amine in Acetic Acid start->dissolve cool Cool to 0°C dissolve->cool add_anhydride Add Chlorodifluoroacetic Anhydride cool->add_anhydride react React at Room Temp. add_anhydride->react quench Quench with Sodium Acetate Solution react->quench filter Vacuum Filtration quench->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry end Pure Product dry->end

Caption: Workflow for the synthesis and purification of N-aryl-chlorodifluoroacetamides.

Potential Biological Signaling Pathway

N-arylacetamide derivatives have been investigated for a range of biological activities, including antimicrobial effects. While the specific biological target of N-(4-hydroxyphenyl)-2-chloro-2,2-difluoroacetamide is not yet defined, related chlorinated N-arylcinnamamides have shown activity against Staphylococcus aureus.[3] A potential mechanism of action for such compounds could involve the inhibition of bacterial enzymes essential for growth and proliferation. For instance, they could potentially interfere with cell wall biosynthesis or inhibit key metabolic enzymes.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel antimicrobial agent.

G cluster_pathway Hypothetical Bacterial Signaling Pathway Inhibition Drug Drug Enzyme_A Essential Enzyme A Drug->Enzyme_A Inhibition Product_A Product A Enzyme_A->Product_A Produces Substrate_A Substrate Substrate_A->Enzyme_A Acts on Enzyme_B Essential Enzyme B Product_A->Enzyme_B Product_B Product B Enzyme_B->Product_B Cell_Wall_Biosynthesis Cell Wall Biosynthesis Product_B->Cell_Wall_Biosynthesis Bacterial_Growth Bacterial Growth and Proliferation Cell_Wall_Biosynthesis->Bacterial_Growth

Caption: Hypothetical inhibition of a bacterial metabolic pathway by a pharmaceutical agent.

Conclusion

This compound is a potent reagent for the introduction of the chlorodifluoromethyl group into organic molecules, offering a valuable tool for medicinal chemists to modulate the properties of drug candidates. The provided protocol for the synthesis of N-(4-hydroxyphenyl)-2-chloro-2,2-difluoroacetamide serves as a practical example of its application in the preparation of novel pharmaceutical intermediates. Further investigation into the biological activities of such compounds is warranted to explore their full therapeutic potential.

References

Analytical Applications of Chlorodifluoroacetic Anhydride in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic anhydride (B1165640) (CDFAA) is a highly reactive derivatizing agent employed in analytical chromatography to enhance the volatility and detectability of polar analytes containing active hydrogen atoms, such as amines and alcohols. Its primary application lies in gas chromatography (GC), often coupled with mass spectrometry (MS), where it converts non-volatile compounds into more volatile derivatives suitable for GC analysis. The presence of halogen atoms (chlorine and fluorine) in the derivatizing moiety also significantly enhances the response of electron capture detectors (ECD), enabling trace-level analysis. Furthermore, when used in its chiral form, CDFAA can serve as a chiral derivatizing agent (CDA) to separate enantiomers on achiral chromatographic columns.

This document provides detailed application notes and protocols for the use of chlorodifluoroacetic anhydride in chromatographic analysis, with a focus on derivatization of amines, analysis of steroids, and principles of chiral separations.

Principle of Derivatization

Derivatization in chromatography is a chemical modification of an analyte to produce a new compound with properties that are more amenable to the analytical technique being used.[1] Acylation, the reaction facilitated by this compound, involves the introduction of an acyl group into a molecule. This process reduces the polarity of compounds containing hydroxyl (-OH), amino (-NH), and thiol (-SH) groups by converting them into esters, amides, and thioesters, respectively.[2] The resulting derivatives are generally more volatile and thermally stable, making them ideal for GC analysis.

The reaction with this compound proceeds as follows:

(ClCF₂CO)₂O + R-XH → ClCF₂CO-XR + ClCF₂COOH (where R-XH represents a compound with an active hydrogen, such as an amine or alcohol)

The acidic byproduct, chlorodifluoroacetic acid, may need to be removed or neutralized before chromatographic analysis to prevent column degradation.[3][4]

Application Notes

Derivatization of Amines for GC Analysis

This compound is an effective reagent for the derivatization of primary and secondary amines. The resulting amides are more volatile and exhibit improved chromatographic peak shapes compared to the underivatized amines. This is particularly useful in the analysis of pharmaceuticals, illicit drugs, and biological amines.

Analysis of Steroids by GC-MS

CDFAA has been successfully used as a derivatization reagent for the determination of steroids, such as estrone (B1671321) and 17β-estradiol, in biological matrices like hair, followed by GC-MS analysis. The derivatization targets the hydroxyl groups on the steroid backbone, increasing their volatility and allowing for sensitive detection.

Chiral Separations

Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic mixture of a chiral analyte to form a mixture of diastereomers.[5][6] These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column. While specific protocols for a chiral version of CDFAA are not widely documented, the principle remains the same. A chiral chlorodifluoroacetic acid derivative could be synthesized and used to create the anhydride for such applications. The separation of the resulting diastereomers allows for the quantification of the individual enantiomers in the original sample.[5]

Quantitative Data Summary

Analyte ClassDerivatizing ReagentChromatographic TechniqueDetectorPurpose of DerivatizationReference
AminesThis compoundGCMicrowave Sustained Helium Emission DetectorDual element acetylation tagging
Estrone, 17β-estradiolThis compoundGC-MSMass SpectrometerIncreased volatility and sensitivity
Proline (D/L)Trifluoroacetic anhydride (analog)Chiral GCNot specifiedEnantiomeric separation
Alcohols, Amines, PhenolsPerfluoro Acid Anhydrides (general class)GCFID, ECDFormation of stable, volatile derivatives for trace analysis[3]

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Amines or Alcohols with this compound

This protocol is a general guideline based on standard acylation procedures and should be optimized for the specific analyte and matrix.

Materials:

  • This compound (CDFAA)

  • Analyte solution (in a suitable aprotic solvent like acetonitrile, dichloromethane, or toluene)

  • Pyridine (B92270) or other acid scavenger (optional, but recommended)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Reaction vials (e.g., 2 mL autosampler vials with PTFE-lined caps)

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare a solution of the analyte in a suitable aprotic solvent. The concentration should be adjusted based on the expected concentration in the sample and the sensitivity of the instrument.

  • Derivatization Reaction:

    • To 100 µL of the analyte solution in a reaction vial, add 50 µL of this compound.

    • (Optional) Add 10 µL of pyridine to act as a catalyst and to neutralize the chlorodifluoroacetic acid byproduct.

    • Cap the vial tightly.

  • Reaction Conditions: Heat the mixture at 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the reactivity of the analyte.

  • Reaction Quenching and Extraction:

    • Cool the reaction vial to room temperature.

    • Add 500 µL of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and 500 µL of a basic aqueous solution (e.g., 5% sodium bicarbonate) to quench the reaction and extract the derivative.

    • Vortex the mixture for 1 minute.

    • Centrifuge to separate the layers.

  • Drying and Concentration:

    • Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

  • Analysis: The sample is now ready for injection into the GC or GC-MS system.

Protocol 2: Conceptual Protocol for Chiral Separation using a Chiral Derivatizing Agent

This protocol outlines the general steps for chiral separation following derivatization. It assumes a chiral version of CDFAA is available.

Procedure:

  • Derivatization: Follow the derivatization procedure outlined in Protocol 1, using an enantiomerically pure chiral derivatizing agent. This will convert the pair of enantiomers into a pair of diastereomers.

  • Chromatographic Separation:

    • Inject the derivatized sample onto a standard (achiral) GC or HPLC column.

    • Develop a separation method by optimizing the temperature program (for GC) or the mobile phase composition (for HPLC) to achieve baseline separation of the two diastereomeric peaks.

  • Quantification:

    • Integrate the peak areas of the two separated diastereomers.

    • The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the two diastereomers)

Visualizations

Derivatization_Workflow Analyte Analyte in Solution (e.g., Amines, Alcohols) Reagent Add Chlorodifluoroacetic Anhydride (CDFAA) & Catalyst (e.g., Pyridine) Analyte->Reagent Reaction Heat Reaction Mixture (e.g., 60-80°C) Reagent->Reaction Quench Quench Reaction & Liquid-Liquid Extraction Reaction->Quench Dry Dry Organic Layer (e.g., Na2SO4) Quench->Dry Concentrate Evaporate & Reconstitute Dry->Concentrate Analysis GC or GC-MS Analysis Concentrate->Analysis

Caption: General workflow for analyte derivatization using CDFAA.

Chiral_Separation_Principle Racemic Racemic Mixture of Analyte (R- and S-enantiomers) CDA React with Chiral Derivatizing Agent (e.g., S-CDA) Racemic->CDA Diastereomers Mixture of Diastereomers (R,S and S,S) CDA->Diastereomers Separation Separation on Achiral Column (GC or HPLC) Diastereomers->Separation Quantification Quantification of Separated Diastereomers Separation->Quantification

Caption: Principle of chiral separation via diastereomer formation.

References

Application Notes and Protocols for Chlorodifluoroacetic Anhydride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodifluoroacetic anhydride (B1165640), (ClCF₂CO)₂O, is a highly reactive reagent primarily utilized for the introduction of the chlorodifluoromethyl (–CF₂Cl) moiety into organic molecules. This functional group is of significant interest in medicinal chemistry as it can serve as a bioisostere for thiols and alcohols and as a synthetic linchpin for further molecular diversification.[1] This document provides detailed protocols for its principal application in the photochemical radical chlorodifluoromethylation of (hetero)arenes and a general procedure for its use as an acylating agent. Strict adherence to the outlined safety protocols is imperative when handling this corrosive and toxic substance.

Safety Precautions

Chlorodifluoroacetic anhydride is a hazardous chemical that requires careful handling in a controlled laboratory environment.[2][3][4][5]

  • Hazard Summary: The reagent is corrosive and causes severe skin burns and eye damage.[2][4] It is harmful if swallowed or in contact with skin and toxic if inhaled.[2] It reacts with water and should be stored in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[5]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[2][4][6]

  • Handling: Use only with adequate ventilation.[6] Keep the container tightly closed and handle with care.[6] Avoid breathing vapors, mist, or gas.[3] In case of spills, absorb with an inert material like sand or vermiculite (B1170534) and dispose of as hazardous waste.[2][3]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4][5]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][3][4]

Application I: Radical Chlorodifluoromethylation of (Hetero)arenes

This method utilizes visible-light photoredox catalysis to generate a chlorodifluoromethyl radical (•CF₂Cl) from this compound via decarboxylation.[1] This radical readily engages with electron-rich aromatic and heteroaromatic systems, providing a powerful tool for synthesizing novel fluorinated scaffolds for drug discovery.[1]

Reaction Mechanism

The proposed mechanism involves the photocatalyst, Ru(bpy)₃Cl₂, absorbing visible light to reach an excited state. This excited catalyst then engages in a single-electron transfer (SET) with the chlorodifluoroacetate (formed from the anhydride), leading to a decarboxylation event that releases the electrophilic •CF₂Cl radical. This radical then adds to the (hetero)arene substrate to form the desired product.

G Figure 1: Proposed Photocatalytic Cycle for Chlorodifluoromethylation cluster_cycle cluster_reagents Ru_II Ru(II) Ru_II_star *Ru(II) Ru_II->Ru_II_star Visible Light (hν) Ru_I Ru(I) Ru_II_star->Ru_I SET Anhydride Chlorodifluoroacetic Anhydride Ru_I->Ru_II SET Product Arene-CF₂Cl Radical •CF₂Cl Anhydride->Radical Decarboxylation Arene Arene-H Radical->Arene Addition G Figure 2: Experimental Workflow for Photochemical Chlorodifluoromethylation prep 1. Reagent Preparation - Add (Hetero)arene (0.5 mmol) - Add Ru(bpy)₃Cl₂ (1 mol%) - Add Pyridine N-oxide (1.0 equiv) - Add Acetonitrile (5.0 mL) add_anhydride 2. Add Reagent - Add Chlorodifluoroacetic  Anhydride (2.0 equiv) - Seal the vial prep->add_anhydride degas 3. Degassing - Sparge with N₂ or Ar  for 15 minutes add_anhydride->degas irradiate 4. Photoreaction - Place vial near blue LED light - Stir vigorously at room temp - Time: 12-24 hours degas->irradiate workup 5. Workup - Quench with sat. NaHCO₃ - Extract with Ethyl Acetate (3x) - Combine organic layers irradiate->workup purify 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography workup->purify

References

Troubleshooting & Optimization

Technical Support Center: Purification of Chlorodifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of chlorodifluoroacetic anhydride (B1165640) from a typical reaction mixture. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of chlorodifluoroacetic anhydride, particularly after its synthesis from chlorodifluoroacetic acid using a dehydrating agent such as phosphorus pentoxide or thionyl chloride.

Q1: My final product is cloudy or contains solid precipitates. What is the likely cause and how can I resolve this?

A1: Cloudiness or the presence of solids in your purified this compound often indicates contamination with inorganic salts or hydrolysis products.

  • Likely Cause:

    • Inorganic Salts: If phosphorus pentoxide was used as the dehydrating agent, fine particles of phosphoric acid or its salts may have been carried over during distillation.

    • Hydrolysis: Exposure of the anhydride to atmospheric moisture or residual water in the apparatus can lead to the formation of chlorodifluoroacetic acid, which may appear as a solid or cause cloudiness.

  • Troubleshooting Steps:

    • Ensure a Dry System: All glassware must be thoroughly oven-dried before use.[1] Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

    • Filtration: If inorganic solids are suspected, the crude anhydride can be filtered through a sintered glass funnel under anhydrous conditions before distillation.

    • Redistillation: A careful fractional distillation should separate the pure anhydride from less volatile impurities like salts and the higher-boiling chlorodifluoroacetic acid.

Q2: During vacuum distillation, I'm observing significant decomposition or charring in the distillation flask. How can I prevent this?

A2: Decomposition or charring suggests that the distillation temperature is too high, potentially due to the presence of non-volatile impurities that elevate the boiling point of the mixture.

  • Likely Cause:

    • High Temperature: Excessive heating can cause the anhydride to decompose.

    • Non-Volatile Impurities: Residual dehydrating agents or their byproducts can lead to a higher required pot temperature.

  • Troubleshooting Steps:

    • Improve Vacuum: A lower vacuum pressure will decrease the boiling point of the anhydride, allowing for distillation at a lower, safer temperature.

    • Two-Stage Distillation: Consider a preliminary simple distillation (or flash distillation) to separate the crude anhydride from the bulk of non-volatile residues before performing a final fractional distillation for high purity.[1]

    • Stirring: Ensure smooth boiling and even heat distribution by using a magnetic stir bar in the distillation flask.

Q3: The purity of my distilled this compound is lower than expected, with significant amounts of the starting acid present. How can I improve the separation?

A3: Incomplete removal of chlorodifluoroacetic acid is a common issue, often due to insufficient difference in boiling points or an inefficient distillation setup.

  • Likely Cause:

    • Inefficient Fractionation: The distillation column may not have enough theoretical plates to effectively separate the anhydride from the acid.

    • Azeotrope Formation: Although not definitively reported, an azeotrope between the anhydride and the acid could be forming, making separation by simple distillation difficult.

  • Troubleshooting Steps:

    • Use a Fractionating Column: Employ a Vigreux or packed column to increase the number of theoretical plates, enhancing separation.[2][3]

    • Optimize Reflux Ratio: During fractional distillation, a higher reflux ratio can improve separation, although it will increase the distillation time.

    • Chemical Scavenging: Before distillation, consider adding a small amount of a reagent that will selectively react with the residual acid, such as a small quantity of thionyl chloride followed by heating, to convert the acid to the anhydride. Any excess thionyl chloride can then be removed as a low-boiling fraction during distillation.

Frequently Asked Questions (FAQs)

Q4: What are the typical physical properties of this compound that are relevant for its purification?

A4: Key physical properties for the purification of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC4Cl2F4O3[4][5]
Molecular Weight242.94 g/mol [4][5]
Boiling Point96-97 °C (at atmospheric pressure)[5]
Density1.395 g/mL at 25 °C[5]
Refractive Indexn20/D 1.347[5]

Q5: What is a suitable experimental protocol for the fractional distillation of this compound?

A5: The following is a general protocol for the fractional distillation of this compound under reduced pressure.

  • Experimental Protocol: Fractional Distillation of this compound

    • Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are well-sealed.

    • Inert Atmosphere: Purge the system with a dry, inert gas like nitrogen or argon.

    • Charging the Flask: Charge the crude this compound into the distillation flask along with a magnetic stir bar.

    • Vacuum Application: Gradually apply vacuum to the system. A pressure of 15-20 mmHg is a good starting point.

    • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

    • Fraction Collection:

      • Fore-run: Collect any low-boiling impurities first. These may include residual solvents or byproducts from the synthesis.

      • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of the anhydride at the applied pressure, switch to a clean receiving flask to collect the pure product.

      • Tailing: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point to avoid contaminating the main fraction.

    • Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container to prevent hydrolysis.

Q6: How can I handle and store purified this compound safely?

A6: this compound is a corrosive and toxic substance that requires careful handling.

  • Safety Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

    • Avoid inhalation of vapors and contact with skin and eyes.[6][7]

  • Storage:

    • Store in a cool, dry place away from moisture.[7]

    • Keep the container tightly sealed and under an inert atmosphere (e.g., argon).[4]

    • Store away from incompatible materials such as water, bases, and oxidizing agents.[7]

Visual Guides

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Acid Chlorodifluoroacetic Acid Reaction Reaction Mixture Acid->Reaction Dehydrating_Agent Dehydrating Agent (e.g., P2O5) Dehydrating_Agent->Reaction Crude_Product Crude Anhydride Reaction->Crude_Product Initial Workup Distillation Fractional Distillation Crude_Product->Distillation Pure_Anhydride Pure this compound Distillation->Pure_Anhydride Impurities Impurities (Acid, Salts) Distillation->Impurities

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_issues Observed Issues cluster_solutions Potential Solutions Start Problem with Purified Anhydride Cloudy Cloudy or Solids Present Start->Cloudy Decomposition Decomposition/Charring Start->Decomposition Low_Purity Low Purity (High Acid Content) Start->Low_Purity Dry_System Ensure Anhydrous Conditions Cloudy->Dry_System Filter Pre-distillation Filtration Cloudy->Filter Redistill Careful Re-distillation Cloudy->Redistill Lower_Pressure Improve Vacuum Decomposition->Lower_Pressure Two_Stage_Distill Two-Stage Distillation Decomposition->Two_Stage_Distill Fractional_Column Use Fractionating Column Low_Purity->Fractional_Column Chemical_Treatment Chemical Scavenging of Acid Low_Purity->Chemical_Treatment

Caption: Troubleshooting guide for common purification issues.

References

"common side reactions with Chlorodifluoroacetic anhydride in synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chlorodifluoroacetic Anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of chlorodifluoroacetic anhydride in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula (ClCF₂CO)₂O, is a highly reactive acylating agent.[1][2] It is primarily used to introduce the chlorodifluoroacetyl group (-C(O)CF₂Cl) onto various nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. This moiety is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by the fluorine and chlorine atoms.

Q2: What are the main safety precautions to consider when handling this compound?

This compound is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts exothermically with water and can release corrosive hydrogen chloride and chlorodifluoroacetic acid. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Q3: What are the most common side reactions observed when using this compound?

The most common side reactions encountered during synthesis with this compound are:

  • Hydrolysis: Reaction with water to form chlorodifluoroacetic acid.

  • Reaction with Nucleophilic Solvents: Solvents like alcohols will react to form esters.

  • Epimerization/Racemization: Loss of stereochemical integrity when reacting with chiral substrates, particularly amino acids.

  • Over-acylation: Multiple acylations of substrates with more than one nucleophilic site.

  • Formation of Salts: The chlorodifluoroacetic acid byproduct can react with basic substrates or reagents to form salts.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Acylated Product

Symptoms:

  • The major product isolated is chlorodifluoroacetic acid.

  • Complex mixture of products observed by TLC or LC-MS.

  • Starting material remains unreacted.

Possible Causes & Solutions:

CauseRecommended Solution
Hydrolysis of the Anhydride The primary cause of low yield is often the premature hydrolysis of this compound. Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and reagents. Perform the reaction under a nitrogen or argon atmosphere.
Insufficient Reactivity of the Nucleophile For weakly nucleophilic substrates (e.g., hindered alcohols or anilines with electron-withdrawing groups), the reaction may be slow. Consider increasing the reaction temperature or adding a catalyst. A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be used to scavenge the chlorodifluoroacetic acid byproduct and drive the reaction to completion.
Side Reaction with Solvent If using a nucleophilic solvent (e.g., methanol, ethanol), it will compete with your substrate. Switch to an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.

Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting Start Low Yield of Acylated Product CheckMoisture Review Anhydrous Conditions Start->CheckMoisture CheckReactivity Assess Substrate Nucleophilicity Start->CheckReactivity CheckSolvent Evaluate Solvent Choice Start->CheckSolvent ImplementSolutions Implement Corrective Actions CheckMoisture->ImplementSolutions Dry glassware & use inert atmosphere CheckReactivity->ImplementSolutions Increase temperature or add catalyst/base CheckSolvent->ImplementSolutions Switch to inert solvent

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Chlorodifluoroacetic Acid as the Main Product

Symptoms:

  • The primary product isolated has a molecular weight corresponding to chlorodifluoroacetic acid (130.48 g/mol ).

  • The reaction mixture is highly acidic.

Possible Causes & Solutions:

This is a clear indication of extensive hydrolysis of the this compound.

CauseRecommended Solution
Presence of Water in Reagents or Solvents Use freshly distilled, anhydrous solvents. Ensure reagents are dry and stored properly. Molecular sieves can be added to the solvent prior to use.
Atmospheric Moisture The reaction is likely not being adequately protected from the air. Use a well-sealed reaction setup with an inert gas (N₂ or Ar) blanket. Add reagents via syringe through a septum.
"Wet" Work-up Procedure If the hydrolysis occurs during the work-up, minimize the time the reaction mixture is in contact with aqueous solutions. Use cold aqueous solutions to slow down the hydrolysis of any unreacted anhydride.
Issue 3: Epimerization of Chiral Centers

Symptoms:

  • Formation of diastereomers or a racemic mixture when starting with a single enantiomer (e.g., an L-amino acid).

  • Multiple spots on TLC or multiple peaks on chiral HPLC analysis of the product.

Possible Causes & Solutions:

Epimerization is a significant concern when acylating chiral molecules, especially amino acids, as the anhydride can promote the formation of an oxazolone (B7731731) intermediate which is prone to racemization.

CauseRecommended Solution
High Reaction Temperature Perform the acylation at a lower temperature (e.g., 0 °C or -20 °C) to minimize the rate of epimerization.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor epimerization.
Choice of Base The choice of base can significantly impact the extent of epimerization. Strong, non-nucleophilic bases are generally preferred. The use of hindered bases like 2,6-lutidine or diisopropylethylamine (DIPEA) can sometimes reduce epimerization compared to triethylamine. The absence of a base, if the reaction proceeds, is ideal.
Solvent Polarity The polarity of the solvent can influence the rate of epimerization. Less polar solvents may sometimes reduce the extent of racemization. Experiment with solvents like dichloromethane versus more polar options like DMF.

Signaling Pathway for Epimerization:

EpimerizationPathway cluster_0 Acylation Reaction AminoAcid Chiral Amino Acid Oxazolone Oxazolone Intermediate AminoAcid->Oxazolone + Anhydride, Base Anhydride This compound Base Base (optional) EpimerizedProduct Epimerized Product Oxazolone->EpimerizedProduct Tautomerization & Nucleophilic Attack DesiredProduct Desired Chiral Product Oxazolone->DesiredProduct Nucleophilic Attack

Caption: Pathway showing oxazolone formation leading to epimerization.

Experimental Protocols

Protocol 1: General Procedure for the Chlorodifluoroacetylation of an Alcohol

This protocol provides a general method for the esterification of a primary or secondary alcohol.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply.

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the stirred solution.

  • Slowly add this compound dropwise via a dropping funnel over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Chlorodifluoroacetylation of an Amino Acid with Minimized Epimerization

This protocol is designed to reduce the risk of epimerization during the acylation of an N-protected amino acid.

Materials:

  • N-protected Amino Acid (e.g., Boc-Gly-OH) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Ethyl acetate (B1210297)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-protected amino acid in anhydrous THF in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -20 °C using a dry ice/acetone bath.

  • Add DIPEA to the solution.

  • Slowly add this compound dropwise.

  • Stir the reaction at -20 °C and monitor its progress by TLC (typically 1-2 hours).

  • Once the reaction is complete, quench with cold water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analyze the product for diastereomeric purity using chiral HPLC or NMR with a chiral shift reagent if necessary.

Data Summary

Side ReactionInfluencing FactorsGeneral Trend
Hydrolysis Water concentration, TemperatureRate increases with higher water content and temperature.
Epimerization Temperature, Base Strength, Reaction Time, Solvent PolarityIncreased temperature, stronger bases, and longer reaction times generally increase epimerization. The effect of solvent polarity is substrate-dependent.
Over-acylation Stoichiometry of Anhydride, Reactivity of Nucleophilic SitesUsing a larger excess of the anhydride increases the likelihood of multiple acylations on poly-functional substrates.

For further assistance, please consult the safety data sheet (SDS) for this compound and relevant literature for your specific application.

References

"how to increase yield in reactions with Chlorodifluoroacetic anhydride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorodifluoroacetic anhydride (B1165640). Our aim is to help you increase reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Chlorodifluoroacetic anhydride primarily used for in organic synthesis?

A1: this compound is a highly reactive agent primarily used for the chlorodifluoroacetylation of nucleophiles such as alcohols, amines, and phenols. This introduces the chlorodifluoroacetyl group into molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals to modulate their biological activity.

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the anhydride.

Q3: What is the role of a base, such as pyridine (B92270) or triethylamine (B128534), in reactions with this compound?

A3: A base is typically added to neutralize the chlorodifluoroacetic acid byproduct formed during the reaction. This prevents the protonation of the nucleophile (especially in the case of amines) and drives the equilibrium towards the product, thereby increasing the reaction yield.[1] Pyridine can also act as a nucleophilic catalyst.

Q4: Can 4-(Dimethylamino)pyridine (DMAP) be used as a catalyst with this compound?

A4: Yes, DMAP is a highly effective nucleophilic catalyst for acylation reactions with anhydrides and is often used in small, catalytic amounts along with a stoichiometric amount of a weaker base like triethylamine.[2][3] DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[4]

Q5: How can I monitor the progress of my reaction with this compound?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The consumption of the starting material (the alcohol or amine) and the appearance of the less polar product spot will indicate the reaction's progression.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Inactive Reagents Use freshly opened or purified this compound. Ensure the nucleophile (alcohol or amine) is pure and dry.
Insufficient Base Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the acid byproduct. For amine acylations, two equivalents of the amine substrate can sometimes be used, with one acting as the base.
Low Reaction Temperature While many reactions proceed at room temperature, some may require gentle heating. Gradually increase the temperature and monitor the reaction by TLC. Be cautious, as excessive heat can lead to side reactions.
Steric Hindrance If the alcohol or amine is sterically hindered, the reaction may be slow. Consider using a more potent catalyst system, such as DMAP, and increasing the reaction time or temperature.
Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Side Reactions with Pyridine If using pyridine as a solvent and base, it can sometimes form a stable acylpyridinium salt.[4] Using a non-nucleophilic base like triethylamine with a catalytic amount of DMAP can mitigate this.
Diacylation In the case of diols or diamines, diacylation may occur. Use a controlled stoichiometry of the anhydride (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature.
Decomposition of Starting Material or Product The chlorodifluoroacetyl group can be labile under certain conditions. Avoid excessive heat and prolonged reaction times. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).

Experimental Protocols

The following are representative protocols for the chlorodifluoroacetylation of an alcohol and an amine. Yields are based on analogous reactions and may vary depending on the specific substrate.

Protocol 1: Chlorodifluoroacetylation of an Alcohol (e.g., Ethanol)

This protocol is analogous to the synthesis of ethyl chlorofluoroacetate, which has reported yields of 65-68%.[5]

Materials:

  • Ethanol (B145695) (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add ethanol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add this compound dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM, wash the organic layer with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Chlorodifluoroacetylation of an Amine (e.g., Aniline)

This protocol is based on the synthesis of 2-Chloro-N-phenylacetamide, which has a reported yield of 81%.[6]

Materials:

  • Aniline (B41778) (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve aniline and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by recrystallization.

Data Presentation

Table 1: Representative Yields for Acylation Reactions

Reactant TypeAcylating AgentProductCatalyst/BaseReported YieldReference
Alcohol2-chloro-1,1,2-trifluoroethyl ethyl ether (precursor to acyl fluoride)Ethyl chlorofluoroacetateH₂SO₄65-68%[5]
Amine2-chloro-N, N-dimethylacetamide2-Chloro-N-phenylacetamidePalladium acetate, bipyridine, BF₃·OEt₂, Pivalic acid81%[6]

Note: These yields are from analogous reactions and serve as an estimation. Actual yields with this compound may differ.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Add Nucleophile & Solvent prep1->prep2 prep3 Inert Atmosphere (N2/Ar) prep2->prep3 react1 Cool to 0°C prep3->react1 react2 Add Base react1->react2 react3 Add Anhydride react2->react3 react4 Stir at RT react3->react4 workup1 Quench with Water react4->workup1 workup2 Extraction workup1->workup2 workup3 Wash workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify Purification workup4->purify

Caption: General experimental workflow for chlorodifluoroacetylation.

catalytic_cycle anhydride Chlorodifluoroacetic Anhydride intermediate N-acylpyridinium ion (Highly Reactive) anhydride->intermediate + Pyridine pyridine Pyridine (Catalyst) pyridine->intermediate product Chlorodifluoroacetylated Product intermediate->product + R-XH byproduct Chlorodifluoroacetate intermediate->byproduct - Chlorodifluoroacetate nucleophile Alcohol/Amine (R-XH) nucleophile->product product->pyridine - Pyridine

Caption: Catalytic role of pyridine in the acylation reaction.

References

"handling and storage of moisture-sensitive Chlorodifluoroacetic anhydride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and troubleshooting of moisture-sensitive Chlorodifluoroacetic Anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the immediate first steps upon receiving a new container of Chlorodifluoroacetic Anhydride?

A1: Upon receipt, visually inspect the container for any signs of damage or a compromised seal. If the container is intact, transfer it to a designated dry storage area, away from incompatible materials. It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold surface of the anhydride.[1]

Q2: How should I properly store this compound?

A2: Store this compound in a cool, dry, and well-ventilated place, away from direct sunlight.[2][3] Containers must be kept tightly closed to prevent moisture ingress.[2][3] For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with water, bases, and strong oxidizing agents.[2][3] Contact with these substances can lead to vigorous reactions and decomposition of the anhydride.

Q4: What are the primary hazards associated with this compound?

A4: This compound is corrosive and can cause severe skin burns and eye damage.[2][4] It may also cause respiratory irritation.[2] Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[2][3]

Q5: My this compound appears discolored/cloudy. Can I still use it?

A5: A change in color or the appearance of turbidity can indicate degradation, most commonly through hydrolysis to chlorodifluoroacetic acid. Using a degraded anhydride can lead to lower yields and the formation of impurities in your reaction. It is advisable to verify the purity of a suspect anhydride, for instance, through a small-scale test reaction or analytical techniques like GC-MS, before proceeding with a large-scale experiment.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Acylation/Derivatization Reaction
Possible Cause Troubleshooting Step Explanation
Moisture Contamination of Anhydride Use a fresh, unopened container of this compound. If a fresh container is unavailable, consider purifying the anhydride.The anhydride is highly sensitive to moisture and will hydrolyze to the less reactive carboxylic acid, leading to poor reaction efficiency.[5]
Wet Glassware or Solvents Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents for the reaction.Even trace amounts of water can hydrolyze the anhydride, reducing the amount available for your desired reaction.[1]
Deactivated Substrate If your substrate contains strongly electron-withdrawing groups, the reaction may be sluggish.Consider using more forcing reaction conditions (e.g., higher temperature), but be mindful of potential side reactions. Protecting groups may be necessary for certain functionalities (e.g., amines).[1][5]
Incorrect Stoichiometry Re-evaluate the molar ratios of your reactants.Ensure the correct molar ratio of the anhydride to the substrate is used to maximize yield and minimize waste.[5]
Issue 2: Formation of Multiple Products or Impurities
Possible Cause Troubleshooting Step Explanation
Degraded Anhydride Confirm the purity of the this compound.The presence of chlorodifluoroacetic acid from hydrolysis can lead to side reactions or act as an impurity in the final product.
Side Reactions with Byproducts In reactions like derivatization, acidic byproducts are formed.These byproducts must be removed or neutralized to prevent further reactions that could lower the yield of the desired product.[6]
Reaction Temperature Too High Optimize the reaction temperature.Excessively high temperatures can lead to decomposition of the anhydride or the desired product, as well as promote side reactions.[5]

Quantitative Data Summary

ParameterValueSource(s)
Molecular Formula C₄Cl₂F₄O₃[7][8]
Molecular Weight 242.93 g/mol [8]
Appearance Colorless liquid[2][7]
Boiling Point 96-97 °C[2][9][10]
Density 1.395 g/mL at 25 °C[2][9][10]
Storage Recommendation Store in a cool, dry, well-ventilated place. For optimal stability, store under an inert gas.[1][2][3]
Incompatible Materials Water, Bases, Strong Oxidizing Agents[2][3]

Experimental Protocols

General Protocol for Derivatization of Primary Amines for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Anhydrous solvent (e.g., pyridine, tetrahydrofuran)

  • Primary amine substrate

  • Anhydrous reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath (if required)

  • GC-MS system

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Setup: In the reaction vial, dissolve the primary amine (1 equivalent) in the anhydrous solvent.

  • Reagent Addition: Add this compound (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature. Note: The reaction can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating (e.g., 50-70 °C) may be applied. Monitor the reaction progress by TLC or a preliminary GC-MS analysis of an aliquot.

  • Work-up: Once the reaction is complete, the acidic byproduct can be removed. For many GC applications, direct injection of a diluted aliquot of the reaction mixture may be possible. If purification is necessary, consult relevant literature for your specific derivative.

  • Analysis: Dilute a sample of the reaction mixture with an appropriate solvent and analyze by GC-MS.

Visualizations

G cluster_storage Storage and Handling Workflow Receive Receive Anhydride Inspect Inspect Container Receive->Inspect Equilibrate Equilibrate to Room Temp Inspect->Equilibrate If OK Store Store in Cool, Dry, Ventilated Area Equilibrate->Store Use Use in Fume Hood with Proper PPE Equilibrate->Use Inert Store Under Inert Gas (Recommended) Store->Inert

Caption: Workflow for receiving and handling this compound.

G cluster_legend Legend Anhydride Chlorodifluoroacetic Anhydride Acid Chlorodifluoroacetic Acid (Inactive for Acylation) Anhydride->Acid Hydrolysis Water H₂O (Moisture) Water->Acid Reactant Key Reagent -> Product

Caption: Hydrolysis pathway of this compound.

References

Technical Support Center: Troubleshooting Derivatization Reactions with Chlorodifluoroacetic anhydride (CDFAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and optimizing derivatization reactions using Chlorodifluoroacetic anhydride (B1165640) (CDFAA). This resource is designed to assist you in overcoming common challenges encountered during experimental workflows, ensuring reliable and reproducible results for the analysis of primary and secondary amines, alcohols, and other analytes with active hydrogens.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My derivatization reaction with CDFAA is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

  • Answer: Low derivatization yields can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary causes and their solutions:

    • Moisture Contamination: CDFAA is highly sensitive to moisture, which leads to its hydrolysis into chlorodifluoroacetic acid, rendering it inactive for derivatization.

      • Solution: Ensure all glassware is thoroughly dried, preferably oven-dried, before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

    • Inactive Reagent: The CDFAA may have degraded due to improper storage or prolonged exposure to moisture.

      • Solution: Use a fresh vial of CDFAA. Store the reagent in a desiccator in a cool, dark place.

    • Suboptimal Reaction Temperature: The reaction kinetics may be too slow at the current temperature.

      • Solution: Gradually increase the reaction temperature. Optimization studies are recommended to find the ideal temperature for your specific analyte.[1] A typical starting point is room temperature, with incremental increases to 50-70°C.

    • Insufficient Reaction Time: The reaction may not have had enough time to go to completion.

      • Solution: Extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points using a suitable technique like GC-MS to determine the optimal duration.[2]

    • Incorrect Stoichiometry: An insufficient amount of CDFAA relative to the analyte will result in incomplete derivatization.

      • Solution: Use a molar excess of CDFAA. A 2 to 10-fold molar excess is a common starting point, but this should be optimized for each specific application.

    • Presence of a Catalyst: The absence of a required catalyst or the presence of an inhibitor can affect the reaction rate.

      • Solution: For less reactive analytes, the addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), can act as a catalyst and acid scavenger, driving the reaction to completion.

Issue 2: Presence of Multiple or Unexpected Peaks in the Chromatogram

  • Question: My GC-MS analysis shows multiple peaks for a single analyte after derivatization with CDFAA. What could be the cause?

  • Answer: The presence of multiple peaks can indicate incomplete reactions, side reactions, or degradation of the derivative.

    • Incomplete Derivatization: This will result in a peak for the unreacted analyte alongside the derivatized product.

      • Solution: Refer to the solutions for "Low or No Product Yield" to optimize the reaction for completeness.

    • Formation of Byproducts: Side reactions can occur, especially at elevated temperatures or with complex sample matrices. A common byproduct is the hydrolyzed anhydride.

      • Solution: Optimize the reaction temperature and time to minimize side reactions. A lower temperature for a longer duration might be beneficial. Ensure a clean sample extract to avoid interferences.

    • Derivative Instability: The formed chlorodifluoroacetyl derivative might be unstable under the analytical conditions.

      • Solution: Analyze the samples as soon as possible after derivatization. Check the stability of the derivatives over time to determine a viable analysis window. Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation.

    • Di-acylation: For molecules with multiple active sites, di- or even tri-acylation can occur, leading to multiple derivative peaks.

      • Solution: Control the stoichiometry of the CDFAA. Using a smaller excess of the reagent can sometimes favor mono-acylation.

Issue 3: Poor Chromatographic Peak Shape (e.g., Peak Tailing)

  • Question: The peaks for my CDFAA-derivatized analytes are showing significant tailing. What are the potential causes and solutions?

  • Answer: Peak tailing is often caused by interactions between the analyte and active sites in the GC system or by issues with the chromatographic conditions.

    • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the derivatized analyte.[3]

      • Solution: Use deactivated liners and columns. Regularly replace the septum and liner. If the column is old, trimming the first few centimeters from the inlet side can remove active sites.[3][4]

    • Column Contamination: Buildup of non-volatile residues from the sample matrix can create active sites.[3]

      • Solution: Implement a proper sample clean-up procedure before derivatization. Regularly bake out the column at a high temperature (within the column's limits) to remove contaminants.

    • Improper Column Installation: Incorrect column installation can create dead volumes, leading to peak tailing.[4][5]

      • Solution: Ensure the column is installed correctly in both the injector and detector according to the manufacturer's instructions.

    • Acidic Byproducts: The chlorodifluoroacetic acid byproduct from the reaction can damage the column and create active sites.

      • Solution: Use a base (e.g., pyridine, TEA) during the reaction to neutralize the acid. A subsequent liquid-liquid extraction or solid-phase extraction (SPE) step can also remove the acid before injection.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary advantages of using CDFAA for derivatization?

    • A1: CDFAA forms stable and volatile derivatives with compounds containing active hydrogens, such as primary and secondary amines and alcohols. The presence of chlorine and fluorine atoms in the derivative enhances its detectability by electron capture detection (ECD) and can provide characteristic mass spectral fragmentation patterns for GC-MS analysis.

  • Q2: What solvents are compatible with CDFAA derivatization?

    • A2: Aprotic solvents such as acetonitrile, toluene, ethyl acetate, and dichloromethane (B109758) are commonly used. It is crucial that the solvent is anhydrous to prevent hydrolysis of the anhydride.

  • Q3: Is a catalyst always necessary for CDFAA reactions?

    • A3: Not always. Highly reactive analytes may react readily with CDFAA without a catalyst. However, for less reactive or sterically hindered compounds, a base catalyst like pyridine or triethylamine is often used to accelerate the reaction and neutralize the acidic byproduct.

  • Q4: How should I store Chlorodifluoroacetic anhydride?

    • A4: CDFAA is moisture-sensitive and should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place. A desiccator is highly recommended for storage.

  • Q5: Can CDFAA be used for derivatizing tertiary amines or amides?

    • A5: No, CDFAA reacts with active hydrogens. Tertiary amines and amides (depending on their structure) lack the active hydrogen necessary for this acylation reaction.

Data Presentation

While specific quantitative data for CDFAA derivatization is sparse in readily available literature, the following tables provide a general framework for optimizing reaction conditions based on typical acylation reactions. Researchers should perform their own optimization studies to determine the ideal parameters for their specific analyte and system.

Table 1: General Optimization Parameters for CDFAA Derivatization

ParameterTypical RangeRecommendation
Temperature Room Temp. - 100°CStart at a lower temperature (e.g., 60°C) and increase if the reaction is slow. High temperatures can lead to side reactions.[6]
Time 15 - 120 minutesMonitor reaction completion over time to determine the optimum duration.[6][7]
CDFAA:Analyte Ratio 2:1 to 100:1 (molar)A significant excess of CDFAA is generally recommended to drive the reaction to completion.[7]
Catalyst Pyridine, TEAUse a small amount (e.g., 10-50 µL) for less reactive analytes.
Solvent Acetonitrile, Toluene, Ethyl AcetateEnsure the solvent is anhydrous.

Table 2: Example Recovery Data from a Validation Study of a Derivatization Method

This table is a template based on validation studies for other derivatization agents and should be adapted with experimental data for CDFAA.

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Analyte A1095.24.5
10098.13.2
50099.52.1
Analyte B1092.85.1
10096.53.8
50098.92.5

Data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are general protocols for the derivatization of primary/secondary amines and alcohols with CDFAA for GC-MS analysis. Note: These are starting points and should be optimized for your specific application.

Protocol 1: Derivatization of Primary/Secondary Amines

  • Sample Preparation:

    • Accurately weigh or measure the sample containing the amine analyte into a clean, dry reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.

  • Reagent Preparation:

    • Prepare a solution of the analyte in an anhydrous aprotic solvent (e.g., 1 mg/mL in acetonitrile).

  • Derivatization Reaction:

    • To the vial containing the analyte solution, add a 10-fold molar excess of this compound (CDFAA).

    • (Optional) Add a small volume of a catalyst, such as anhydrous pyridine or triethylamine (e.g., 20 µL).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • The reaction mixture can often be injected directly into the GC-MS.

    • Alternatively, to remove excess reagent and the acid byproduct, add a small amount of a weak base solution (e.g., 5% sodium bicarbonate) and extract the derivative into an organic solvent like hexane (B92381) or ethyl acetate. The organic layer is then collected for analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the final solution into the GC-MS system.

Protocol 2: Derivatization of Alcohols

  • Sample Preparation:

    • Follow the same sample preparation steps as for amines, ensuring the sample is completely dry.

  • Reagent Preparation:

    • Prepare a solution of the alcohol analyte in an anhydrous aprotic solvent (e.g., toluene).

  • Derivatization Reaction:

    • To the analyte solution, add a 10 to 50-fold molar excess of CDFAA.

    • Add a catalyst, such as pyridine or triethylamine, typically in a 1:1 ratio with the CDFAA.

    • Cap the vial tightly and vortex.

    • Heat the mixture at 70-90°C for 60 minutes.

  • Work-up:

    • Cool the reaction to room temperature.

    • Evaporate the solvent and excess reagents under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the reconstituted sample into the GC-MS.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting CDFAA derivatization reactions.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Analyte Sample dry Drying Step (if aqueous) sample->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_cdfaa Add CDFAA (molar excess) dissolve->add_cdfaa add_catalyst Add Catalyst (optional, e.g., Pyridine) add_cdfaa->add_catalyst react Heat and React (e.g., 60-80°C, 30-60 min) add_catalyst->react workup Work-up (optional extraction) react->workup gcms GC-MS Analysis workup->gcms

General workflow for CDFAA derivatization.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low/No Product Yield moisture Moisture Contamination? start->moisture reagent_quality Reagent Degraded? start->reagent_quality temp Temperature Too Low? start->temp time Time Too Short? start->time stoichiometry Insufficient CDFAA? start->stoichiometry sol_dry Use Anhydrous Conditions moisture->sol_dry sol_fresh Use Fresh Reagent reagent_quality->sol_fresh sol_temp Increase Temperature temp->sol_temp sol_time Increase Reaction Time time->sol_time sol_excess Increase CDFAA Excess stoichiometry->sol_excess

Troubleshooting low yield in CDFAA reactions.

troubleshooting_peaks cluster_system GC System Issues cluster_reaction Reaction-Related Issues cluster_solutions Potential Solutions start Poor Peak Shape (Tailing) active_sites Active Sites in System? start->active_sites contamination Column Contamination? start->contamination installation Improper Installation? start->installation byproducts Acidic Byproducts Present? start->byproducts sol_deactivated Use Deactivated Consumables active_sites->sol_deactivated sol_clean Clean System / Bake Column contamination->sol_clean sol_reinstall Re-install Column installation->sol_reinstall sol_neutralize Neutralize/Remove Byproducts byproducts->sol_neutralize

Troubleshooting poor peak shape.

References

Technical Support Center: Byproducts of Chlorodifluoroacetic Anhydride Reactions and Their Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving chlorodifluoroacetic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in reactions involving chlorodifluoroacetic anhydride?

A1: The most common byproduct is chlorodifluoroacetic acid, which is formed through the hydrolysis of the anhydride by any trace amounts of water present in the reaction mixture.[1] In reactions with amines, ammonium (B1175870) carboxylate salts can also form as byproducts.[1] If the substrate has multiple nucleophilic sites, di- or poly-acylated products may also be observed.[1]

Q2: How can I minimize the formation of chlorodifluoroacetic acid?

A2: The key to minimizing the formation of chlorodifluoroacetic acid is to maintain strictly anhydrous (dry) conditions. This includes:

  • Thoroughly drying all glassware in an oven before use.

  • Using anhydrous solvents and reagents.

  • Running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]

Q3: What is the standard procedure for removing chlorodifluoroacetic acid after the reaction is complete?

A3: A standard aqueous workup is typically effective for removing the acidic byproduct, chlorodifluoroacetic acid.[1] This involves quenching the reaction, diluting it with an organic solvent, and washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1] This converts the carboxylic acid into its water-soluble salt, which is then extracted into the aqueous layer.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of starting material remaining even after a prolonged reaction time.

  • A large amount of a polar byproduct is observed.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis of this compound The anhydride has likely reacted with residual water in the reaction setup. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened or properly stored anhydrous solvents and reagents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[1]
Incomplete Reaction The reaction may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Substrate Reactivity If your substrate is sterically hindered or electronically deactivated, the reaction may be sluggish. Consider using a more potent catalyst or a different synthetic route if the acylation proves to be too challenging.
Issue 2: Presence of a Persistent Acidic Impurity in the Final Product

Symptoms:

  • Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the purified product shows peaks corresponding to chlorodifluoroacetic acid.

  • The product has a lower than expected melting point or appears as an oil instead of a solid.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Aqueous Wash A single wash with a basic solution may not be sufficient to remove all the chlorodifluoroacetic acid, which is a relatively strong acid (pKa ~0.46).[1][2][3] Increase the number of washes with saturated sodium bicarbonate solution. Test the pH of the final aqueous wash to ensure it is basic, indicating that the acid has been neutralized and removed.
Insufficient Amount of Base Ensure that a sufficient molar excess of the base is used to neutralize all the chlorodifluoroacetic acid formed. A saturated solution of sodium bicarbonate is generally effective.
Product Solubility If your product has some solubility in the aqueous phase, significant product loss may occur with multiple washes. In such cases, consider alternative workup procedures, such as using a solid-supported base to quench the reaction followed by filtration, or using a less polar washing solution if your product's polarity allows.

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of Chlorodifluoroacetic Acid
  • Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add a protic solvent like methanol (B129727) to quench any remaining this compound.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[1] It is recommended to perform at least two to three washes. After each wash, gently shake the funnel, venting frequently to release any pressure buildup from carbon dioxide evolution. Separate the aqueous layer.

  • Final Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Quantification of Residual Chlorodifluoroacetic Acid using NMR

Quantitative NMR (qNMR) can be used to determine the amount of residual chlorodifluoroacetic acid in your final product.

  • Sample Preparation: Accurately weigh a known amount of your purified product and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the signals of your product or the impurity.

  • NMR Acquisition: Acquire a proton NMR spectrum of the sample.

  • Data Analysis: Integrate the signal corresponding to a known proton on your product and the signal corresponding to a known proton on the internal standard. Also, integrate the signal for the acidic proton of chlorodifluoroacetic acid (this may be a broad singlet). The molar ratio of the impurity to your product can be calculated using the following formula:

    (Integral of impurity / Number of protons for impurity signal) / (Integral of product / Number of protons for product signal) = Molar ratio of impurity to product

Visualizations

Byproduct_Formation cluster_hydrolysis Hydrolysis cluster_alcoholysis Reaction with Alcohol cluster_aminolysis Reaction with Amine CDAA Chlorodifluoroacetic Anhydride CDFA Chlorodifluoroacetic Acid (Byproduct) CDAA->CDFA + H₂O Ester Ester (Product) CDAA->Ester + R-OH Amide Amide (Product) CDAA->Amide + R-NH₂ H2O Water (H₂O) Alcohol Alcohol (R-OH) Ester->CDFA forms as leaving group Amine Amine (R-NH₂) Amide->CDFA forms as leaving group

Caption: Byproduct formation pathways in reactions with this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Anhydrous Were anhydrous conditions maintained? Start->Check_Anhydrous Improve_Anhydrous Improve drying of glassware and reagents. Use inert atmosphere. Check_Anhydrous->Improve_Anhydrous No Check_Reaction_Conditions Are reaction conditions (time, temp) optimal? Check_Anhydrous->Check_Reaction_Conditions Yes Improve_Anhydrous->Start Optimize_Conditions Increase temperature or reaction time. Monitor by TLC/LC-MS. Check_Reaction_Conditions->Optimize_Conditions No Check_Workup Was the aqueous workup sufficient? Check_Reaction_Conditions->Check_Workup Yes Optimize_Conditions->Start Improve_Workup Increase number of basic washes. Check pH of aqueous layer. Check_Workup->Improve_Workup No End Yield Improved Check_Workup->End Yes Improve_Workup->Start

Caption: Troubleshooting workflow for low yield in chlorodifluoroacetylation reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Chlorodifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chlorodifluoroacetic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of chlorodifluoroacetic anhydride, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction to synthesize this compound resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Dehydration The most common method for synthesizing anhydrides from carboxylic acids is through dehydration. If the dehydrating agent is not potent enough or used in insufficient quantity, the reaction will not go to completion.Ensure your dehydrating agent (e.g., phosphorus pentoxide, P₂O₅) is fresh and used in the correct stoichiometric ratio or slight excess. Consider increasing the reaction time or temperature to drive the equilibrium towards the anhydride.
Hydrolysis of Product This compound is highly reactive and susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture.All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Side Reactions The presence of impurities or suboptimal reaction temperatures can lead to the formation of undesired byproducts, consuming the starting material.Purify the starting chlorodifluoroacetic acid before use. Optimize the reaction temperature; too high a temperature can cause decomposition, while too low a temperature will slow down the reaction rate.
Inefficient Purification The product may be lost during the workup and purification steps, such as distillation or extraction.Fractional distillation under reduced pressure is recommended for purifying this compound. Ensure the distillation apparatus is efficient and that the collection flask is appropriately cooled.

Issue 2: Reaction Mixture Becomes Viscous and Difficult to Stir

Question: While using phosphorus pentoxide as a dehydrating agent, my reaction mixture turned into a thick, unstirrable slurry. What causes this and how can I prevent it?

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Phosphoric Acid Buildup The reaction of chlorodifluoroacetic acid with P₂O₅ produces phosphoric acid and polyphosphoric acids as byproducts, which are viscous.The use of a dispersing agent, such as anhydrous magnesium sulfate (B86663) or diatomaceous earth, can help to keep the P₂O₅ and its byproducts suspended and prevent clumping.[1] Vigorous stirring from the onset of the reaction is also crucial.
Localized Hotspots Poor heat distribution can lead to the formation of polymeric materials, increasing the viscosity.Use a suitable solvent to ensure even heat distribution and maintain a stirrable slurry.[1] Ensure the reaction flask is appropriately sized to allow for efficient stirring.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for the synthesis of this compound?

A1: Two primary methods are commonly employed for the synthesis of acid anhydrides:

  • Dehydration of Chlorodifluoroacetic Acid: This method involves the reaction of chlorodifluoroacetic acid with a strong dehydrating agent, most commonly phosphorus pentoxide (P₂O₅).[1]

  • Reaction of Chlorodifluoroacetyl Chloride with Chlorodifluoroacetic Acid: This method involves the reaction of the corresponding acid chloride with the carboxylic acid.[2]

The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Q2: What are the optimal reaction conditions for the synthesis using phosphorus pentoxide?

A2: Based on analogous syntheses of fluorinated anhydrides, the following conditions can be considered a good starting point for optimization:[1]

Parameter Recommended Condition
Solvent Anhydrous chlorinated solvents such as dichloromethane (B109758) or dichloroethane.
Dehydrating Agent Phosphorus pentoxide (P₂O₅).
Dispersing Agent Anhydrous magnesium sulfate or diatomaceous earth.
Molar Ratio Chlorodifluoroacetic acid : P₂O₅ : Dispersing Agent: Solvent (approx. 1.5-2 : 0.5 : 2-4 : 13-15).
Temperature 40-60°C.
Reaction Time 12 hours, with monitoring by techniques like GC or NMR.

Q3: How can I purify the synthesized this compound?

A3: The most effective method for purifying this compound is fractional distillation under reduced pressure. This is due to its relatively low boiling point (96-97 °C at atmospheric pressure) and to prevent decomposition at higher temperatures.

Q4: What are the main safety precautions to consider during the synthesis?

A4: this compound is a corrosive and moisture-sensitive compound. The synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All reagents should be handled with care, and anhydrous conditions must be maintained throughout the experiment.

Experimental Protocols

Method 1: Dehydration of Chlorodifluoroacetic Acid using Phosphorus Pentoxide

This protocol is adapted from the synthesis of difluoroacetic anhydride.[1]

Materials:

  • Chlorodifluoroacetic acid

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet.

Procedure:

  • To a dry 2L four-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (e.g., 400g).

  • Add chlorodifluoroacetic acid (e.g., 50.0g), phosphorus pentoxide (e.g., 23.7g), and anhydrous magnesium sulfate (e.g., 80.0g) to the solvent.

  • Stir the mixture vigorously and heat to reflux (approximately 40°C for dichloromethane) for 12 hours.

  • Monitor the reaction progress by gas chromatography (GC) until the starting carboxylic acid is consumed (e.g., ≤5.0% by weight).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid residue.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Method 2: Synthesis from Chlorodifluoroacetyl Chloride and Chlorodifluoroacetic Acid

This protocol is based on the synthesis of chloroacetic anhydride.[2]

Materials:

  • Chlorodifluoroacetic acid

  • Chlorodifluoroacetyl chloride

  • Four-necked flask equipped with a stirrer, dropping funnel, and thermometer.

Procedure:

  • In a four-necked flask, add chlorodifluoroacetic acid.

  • Cool the flask to 10-15°C using an ice bath.

  • Slowly add chlorodifluoroacetyl chloride (molar ratio of acid chloride to acid can be varied, e.g., 1:1 to 1:5) with stirring.

  • Slowly warm the reaction mixture to 40-50°C and maintain for 1-2 hours. Gas evolution may be observed.

  • Continue heating the mixture to 80-140°C and maintain for 2-7 hours.

  • After the reaction is complete, purify the product by vacuum distillation.

Visualizations

experimental_workflow cluster_method1 Method 1: Dehydration cluster_method2 Method 2: From Acid Chloride M1_Start Mix Chlorodifluoroacetic Acid, P₂O₅, MgSO₄ in CH₂Cl₂ M1_React Reflux at 40°C for 12h M1_Start->M1_React M1_Filter Filter Mixture M1_React->M1_Filter M1_Concentrate Concentrate Filtrate M1_Filter->M1_Concentrate M1_Distill Vacuum Distillation M1_Concentrate->M1_Distill M1_Product Chlorodifluoroacetic Anhydride M1_Distill->M1_Product M2_Start Mix Chlorodifluoroacetic Acid and Acid Chloride M2_React1 Heat at 40-50°C for 1-2h M2_Start->M2_React1 M2_React2 Heat at 80-140°C for 2-7h M2_React1->M2_React2 M2_Distill Vacuum Distillation M2_React2->M2_Distill M2_Product Chlorodifluoroacetic Anhydride M2_Distill->M2_Product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_low_yield Start Low/No Product Yield Q1 Is the reaction complete? Start->Q1 A1_No Incomplete Dehydration Q1->A1_No No Q2 Was moisture excluded? Q1->Q2 Yes S1 Increase reaction time/temp Add more dehydrating agent A1_No->S1 A2_No Product Hydrolysis Q2->A2_No No Q3 Are starting materials pure? Q2->Q3 Yes S2 Use anhydrous conditions and inert atmosphere A2_No->S2 A3_No Side Reactions Q3->A3_No No Q4 Was purification efficient? Q3->Q4 Yes S3 Purify starting materials Optimize temperature A3_No->S3 A4_No Loss during Workup Q4->A4_No No S4 Use fractional distillation under reduced pressure A4_No->S4

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Technical Support Center: Chlorodifluoroacetic Anhydride (CDFAA) Reaction Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorodifluoroacetic anhydride (B1165640) (CDFAA). The information provided aims to help prevent its decomposition during chemical reactions.

Troubleshooting Guide: Common Issues and Solutions

Decomposition of Chlorodifluoroacetic anhydride during a reaction can lead to lower yields, impurities, and difficulties in purification. The primary cause of decomposition is hydrolysis, forming chlorodifluoroacetic acid. The following table summarizes common problems, their probable causes, and recommended solutions.

Problem Observed Probable Cause(s) Recommended Solutions & Preventive Measures
Low product yield and presence of chlorodifluoroacetic acid byproduct Hydrolysis of CDFAA due to moisture in reagents, solvents, or glassware.- Use Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 120°C for at least 4 hours) and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents and ensure all other reagents are free from moisture. - Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
Inconsistent reaction rates or stalling 1. Hydrolysis of CDFAA: Reduces the concentration of the active acylating agent. 2. Inappropriate Reaction Temperature: Side reactions or decomposition may be favored at higher temperatures.- Strict Moisture Control: Implement all measures to ensure anhydrous conditions. - Temperature Optimization: Run the reaction at the lowest effective temperature. If the reaction is sluggish, consider a gradual increase in temperature while monitoring for decomposition products.
Formation of unexpected side products 1. Reaction with non-target nucleophiles. 2. Thermal Decomposition: At elevated temperatures, CDFAA can decompose.[1] 3. Reaction with basic impurities or reagents. - Use of Scavengers: Consider using a non-nucleophilic base (e.g., a sterically hindered amine like 2,6-lutidine or proton sponge) to neutralize any generated acid without reacting with the CDFAA. - Control Reaction Temperature: Avoid excessive heating. If necessary, perform a preliminary thermal stability test on a small scale. - Reagent Purity: Use high-purity starting materials and reagents.
Difficulty in product purification Presence of chlorodifluoroacetic acid and its salts. - Aqueous Workup with Mild Base: During workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, to remove the acidic byproduct. - Chromatography: Utilize column chromatography for purification if the product is stable to silica (B1680970) or alumina (B75360) gel.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during a reaction?

The most common decomposition pathway for CDFAA in a reaction setting is hydrolysis. Due to its high reactivity, CDFAA readily reacts with even trace amounts of water to form two equivalents of chlorodifluoroacetic acid. This is a significant issue as it consumes the anhydride, reduces product yield, and introduces an acidic impurity into the reaction mixture.

Q2: How do the electron-withdrawing groups in CDFAA affect its stability?

The chlorine and fluorine atoms on the acetyl group are strongly electron-withdrawing. This increases the electrophilicity of the carbonyl carbons, making CDFAA a highly reactive acylating agent. However, this high reactivity also makes it more susceptible to nucleophilic attack, including by water. The electron-withdrawing groups stabilize the resulting carboxylate leaving group, making the anhydride more prone to reaction with nucleophiles compared to non-halogenated anhydrides like acetic anhydride.

Q3: What are the ideal storage and handling conditions for CDFAA to prevent decomposition before use?

To ensure the integrity of CDFAA before its use in a reaction, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, bases, and oxidizing agents.[1] Many suppliers recommend storing it under an inert atmosphere, such as argon. When handling, always work in a chemical fume hood and use personal protective equipment.

Q4: Can I use a common amine base like triethylamine (B128534) or pyridine (B92270) in my reaction with CDFAA?

While triethylamine and pyridine are commonly used as bases in acylation reactions, they are also nucleophilic and can react with the highly electrophilic CDFAA. This can lead to the formation of N-acylpyridinium or N,N-diethyl-chlorodifluoroacetamide intermediates, which may or may not be productive for the desired reaction and can complicate the reaction mixture. For reactions where the only purpose of the base is to scavenge the acid produced, it is advisable to use a non-nucleophilic, sterically hindered base such as 2,6-lutidine, 2,6-di-tert-butylpyridine, or a proton sponge.

Q5: How can I monitor the decomposition of CDFAA during my reaction?

Several analytical techniques can be employed to monitor the progress of the reaction and the potential decomposition of CDFAA:

  • ¹⁹F NMR Spectroscopy: This is a powerful technique for monitoring reactions involving fluorinated compounds. The fluorine signals of CDFAA and its decomposition product, chlorodifluoroacetic acid, will have distinct chemical shifts, allowing for in-situ monitoring of their relative concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): CDFAA and its corresponding acid can be analyzed by GC-MS, often after derivatization of the acidic byproduct to a more volatile ester (e.g., by reaction with diazomethane (B1218177) or a silylating agent).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to separate and quantify both CDFAA and chlorodifluoroacetic acid in the reaction mixture, often without the need for derivatization.

Experimental Protocols

Protocol 1: General Procedure for Acylation using CDFAA under Anhydrous Conditions

This protocol provides a general method for performing an acylation reaction with CDFAA while minimizing its decomposition.

1. Materials and Glassware Preparation:

  • All glassware (reaction flask, dropping funnel, condenser, magnetic stir bar) should be placed in an oven at 120°C for at least 4 hours and then cooled to room temperature in a desiccator or under a stream of dry nitrogen or argon.
  • Use anhydrous grade solvents (e.g., dichloromethane, acetonitrile, THF) from a freshly opened bottle or a solvent purification system.
  • Ensure the substrate and any other reagents are dry and free of moisture.

2. Reaction Setup:

  • Assemble the dry glassware under a positive pressure of nitrogen or argon.
  • Dissolve the substrate and a non-nucleophilic base (e.g., 2,6-lutidine, 1.1 equivalents) in the anhydrous solvent in the reaction flask.
  • If the reaction is exothermic, cool the mixture to a suitable temperature (e.g., 0°C) using an ice bath.

3. Addition of CDFAA:

  • Using a dry syringe, slowly add the desired amount of CDFAA to the reaction mixture.
  • Maintain the reaction temperature during the addition.

4. Reaction Monitoring:

  • Monitor the reaction progress by a suitable analytical technique (TLC, ¹⁹F NMR, GC-MS, or LC-MS).
  • To quench a sample for analysis, withdraw a small aliquot and add it to a vial containing a nucleophilic quenching agent like methanol.

5. Workup:

  • Once the reaction is complete, quench any remaining CDFAA by adding a small amount of methanol.
  • Dilute the reaction mixture with an appropriate organic solvent.
  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove chlorodifluoroacetic acid) and brine.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Visualizations

Reaction_Workflow Figure 1. Experimental Workflow for Minimizing CDFAA Decomposition prep Preparation of Anhydrous Glassware and Reagents setup Reaction Setup under Inert Atmosphere (N2 or Ar) prep->setup dissolve Dissolve Substrate and Non-Nucleophilic Base setup->dissolve cool Cool Reaction Mixture (e.g., 0°C) dissolve->cool add Slow Addition of CDFAA cool->add monitor Monitor Reaction Progress (e.g., 19F NMR, TLC) add->monitor workup Aqueous Workup with Mild Base (e.g., NaHCO3) monitor->workup purify Product Purification workup->purify Troubleshooting_Logic Figure 2. Troubleshooting Logic for CDFAA Reactions start Low Product Yield or Impurities Observed check_moisture Check for Sources of Moisture start->check_moisture anhydrous_conditions Implement Strict Anhydrous Conditions check_moisture->anhydrous_conditions Yes check_temp Review Reaction Temperature check_moisture->check_temp No anhydrous_conditions->check_temp optimize_temp Optimize Temperature (Lower if possible) check_temp->optimize_temp Too High check_base Evaluate Base Used check_temp->check_base Optimal optimize_temp->check_base use_non_nucleophilic_base Switch to a Non-Nucleophilic Base check_base->use_non_nucleophilic_base Nucleophilic reassess Re-evaluate Reaction check_base->reassess Non-Nucleophilic use_non_nucleophilic_base->reassess

References

Technical Support Center: Reactions Involving Chlorodifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorodifluoroacetic Anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with Chlorodifluoroacetic Anhydride and how should it be handled?

A1: this compound is a corrosive and moisture-sensitive liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[1][2] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Avoid contact with water, as it reacts to form chlorodifluoroacetic acid.

Q2: How should I quench a reaction containing unreacted this compound?

A2: Unreacted this compound should be quenched cautiously. A common and effective method is the slow, dropwise addition of the reaction mixture to a stirred, cold (ice bath) solution of a weak base, such as saturated aqueous sodium bicarbonate or sodium carbonate.[4] This will neutralize the anhydride and the resulting chlorodifluoroacetic acid. Be aware that this process can be exothermic and may generate gas (CO2), so ensure adequate venting.[4]

Q3: What is the most common byproduct in reactions with this compound and how can I remove it?

A3: The most common byproduct is chlorodifluoroacetic acid, formed from the reaction of the anhydride with any trace moisture or as a leaving group during the acylation reaction. This acidic byproduct can typically be removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, during the work-up.[4]

Q4: My reaction mixture turned into a thick, unstirrable goo after adding this compound. What could be the cause?

A4: This can happen, particularly in reactions with nucleophilic solvents or bases like pyridine. The chlorodifluoroacetyl group is highly activated, and can react with such solvents to form insoluble pyridinium (B92312) acyl anhydrides or other complex salts.[5] Consider using a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (Hünig's base) in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to avoid this issue.[5]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Chlorodifluoroacetylated Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS).- If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.- Ensure the stoichiometry of the reagents is correct. An excess of the anhydride may be necessary.
Degradation of Starting Material or Product - If your substrate or product is acid-sensitive, the chlorodifluoroacetic acid byproduct may be causing degradation. Use a non-nucleophilic base to scavenge the acid as it is formed.- For base-sensitive compounds, avoid strong bases and consider using a milder, hindered base.
Hydrolysis of the Anhydride - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the anhydride.[6]
Problem 2: Difficulty in Purifying the Chlorodifluoroacetylated Product
Potential Cause Troubleshooting Steps
Contamination with Chlorodifluoroacetic Acid - Perform additional washes of the organic layer with saturated aqueous sodium bicarbonate solution until gas evolution ceases.[4]- Check the pH of the aqueous layer after washing to ensure it is basic.
Formation of Emulsions During Extraction - Emulsions can form, especially if the reaction mixture contains polar aprotic solvents like DMF or DMSO. To break up an emulsion, try adding brine (saturated aqueous NaCl solution) or allowing the mixture to stand for an extended period.- Filtering the entire mixture through a pad of Celite can also be effective.
Product is a Sticky Oil or Difficult to Crystallize - If the product is a non-crystalline oil, purification by column chromatography is often the best approach.- If the product is expected to be a solid, try different solvent systems for recrystallization. Seeding with a small crystal of the pure product, if available, can induce crystallization.

Experimental Protocols

General Work-up Procedure for a Chlorodifluoroacetylation Reaction
  • Quenching: Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the reaction mixture dropwise to a vigorously stirred, saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to remove any remaining chlorodifluoroacetic acid).

    • Water.

    • Brine (to aid in drying).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow reaction Reaction Mixture (Product, Unreacted Anhydride, Chlorodifluoroacetic Acid) quench Quench (Slow addition to cold sat. aq. NaHCO3) reaction->quench 1. extraction Extraction (e.g., Ethyl Acetate) quench->extraction 2. washing Washing (aq. NaHCO3, H2O, Brine) extraction->washing 3. drying Drying (Na2SO4 or MgSO4) washing->drying 4. concentration Concentration (Rotary Evaporator) drying->concentration 5. purification Purification (Column Chromatography or Recrystallization) concentration->purification 6. product Pure Product purification->product 7.

Caption: A typical experimental workflow for the work-up of a reaction involving this compound.

troubleshooting_logic start Work-up Issue? low_yield Low or No Yield start->low_yield Yes purification_issue Purification Difficulty start->purification_issue No incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn acid_contamination Acid Contamination? purification_issue->acid_contamination degradation Degradation? incomplete_rxn->degradation No solution1 Increase temp/time Check stoichiometry incomplete_rxn->solution1 Yes hydrolysis Anhydride Hydrolysis? degradation->hydrolysis No solution2 Use non-nucleophilic base Avoid strong bases degradation->solution2 Yes solution3 Use dry glassware Inert atmosphere hydrolysis->solution3 Yes emulsion Emulsion Formation? acid_contamination->emulsion No solution4 Additional NaHCO3 washes Check pH acid_contamination->solution4 Yes sticky_product Sticky Product? emulsion->sticky_product No solution5 Add brine Filter through Celite emulsion->solution5 Yes solution6 Column chromatography Try different recrystallization solvents sticky_product->solution6 Yes

Caption: A troubleshooting decision tree for common issues encountered during the work-up of chlorodifluoroacetylation reactions.

References

Validation & Comparative

A Comparative Guide to Chlorodifluoroacetic Anhydride and Trifluoroacetic Anhydride in Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in chromatographic analysis, derivatization is a critical step to enhance the volatility, stability, and detectability of analytes. Among the various reagents employed, halogenated anhydrides play a pivotal role. This guide provides an objective comparison of two such reagents: Chlorodifluoroacetic Anhydride (B1165640) (CDFAA) and the more commonly used Trifluoroacetic Anhydride (TFAA). This comparison is based on their chemical properties, applications, and available performance data to assist researchers in selecting the appropriate reagent for their analytical needs.

Overview and Chemical Properties

Both CDFAA and TFAA are highly reactive acylating agents used to introduce a dihalogenated or trihalogenated acetyl group onto polar functional groups, such as hydroxyl, amino, and thiol groups. This process, known as acylation, effectively masks the polar nature of these groups, thereby increasing the volatility and thermal stability of the analyte for gas chromatography (GC) analysis. The incorporation of fluorine and chlorine atoms also enhances the response of electron capture detectors (ECD).

PropertyChlorodifluoroacetic Anhydride (CDFAA)Trifluoroacetic Anhydride (TFAA)
Chemical Formula C₄Cl₂F₄O₃C₄F₆O₃
Molecular Weight 244.95 g/mol 210.03 g/mol
Boiling Point 96-97 °C39.5-40 °C
Density 1.395 g/mL at 25 °C1.487 g/mL at 20 °C
Primary Use in Derivatization Derivatization of amines and alcoholic hydroxyl groups.[1]Derivatization of alcohols, amines, phenols, steroids, and amino acids.
Key Advantage Introduction of both chlorine and fluorine for potentially unique mass spectrometric fragmentation patterns.High reactivity and volatility, and it does not produce acidic byproducts.
Byproducts Forms chlorodifluoroacetic acid as a byproduct.Does not form acidic byproducts.

Performance and Applications

Trifluoroacetic Anhydride (TFAA) is a well-established and widely used derivatizing agent. Its high reactivity and volatility make it suitable for a broad range of analytes, including amino acids, steroids, and drugs of abuse like methamphetamine. A significant advantage of TFAA is that its reaction does not produce acidic byproducts, which can be detrimental to GC columns.

This compound (CDFAA) is less commonly cited in the literature but has demonstrated utility in specific applications. Notably, it has been successfully employed in the determination of estrone (B1671321) and 17β-estradiol in human hair by GC-MS.[1] In this particular application, CDFAA is used to derivatize the alcoholic hydroxyl groups of the steroids after the phenolic hydroxyl groups have been protected by a different reagent.[1] This two-step derivatization strategy highlights the selective reactivity that can be achieved with different reagents.

Quantitative Data Comparison

Table 1: Quantitative Performance Data for CDFAA in the Analysis of Estrogens by GC-MS-SIM [1]

AnalyteQuantitative Ion (m/z)Detection Limit (pg)Linear Range (ng/g)Correlation Coefficient
Estrone27010.2 - 4.00.991 - 0.994
17β-Estradiol38420.2 - 4.00.991 - 0.994

Table 2: General Performance Characteristics of TFAA in Derivatization

Analyte ClassTypical Reaction ConditionsDetection MethodKey Outcomes
Amphetamines70°C for 30 minutesGC-MSImproved chromatographic shape and sensitivity.
Amino Acids50°C for 15 minutesGC-FID, GC-MSFormation of volatile derivatives for GC analysis.
Steroids50°C for 15 minutesGC-MSEnhanced volatility and thermal stability.

Experimental Protocols

Detailed Protocol for Derivatization of Amphetamines using TFAA

This protocol is a representative example for the derivatization of amphetamine-type substances.

Materials:

  • Sample extract containing amphetamines, dried.

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Internal standard (e.g., deuterated analog)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitution: Reconstitute the dried sample extract in 50 µL of ethyl acetate.

  • Addition of Reagent: Add 50 µL of TFAA to the sample solution.

  • Internal Standard: If not added earlier, add the internal standard.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Derivatization Strategy for Estrogens using CDFAA
  • Protection of Phenolic Hydroxyl Groups: The phenolic hydroxyl groups of the estrogens are first derivatized using isobutyl chloroformate.

  • Derivatization of Alcoholic Hydroxyl Groups: The remaining alcoholic hydroxyl groups are then derivatized using this compound.[1]

This selective, multi-reagent approach is tailored for the specific analytes and matrix.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the derivatization of analytes for GC-MS analysis using either CDFAA or TFAA.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample (e.g., biological extract) Drydown Evaporation to Dryness Sample->Drydown Solvent Reconstitute in Aprotic Solvent Drydown->Solvent Reagent Add Anhydride (CDFAA or TFAA) Solvent->Reagent Heat Incubate (with heating) Reagent->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Acquisition & Processing GCMS->Data

General derivatization workflow for GC-MS analysis.

Conclusion

Trifluoroacetic anhydride (TFAA) remains the more versatile and widely documented derivatizing reagent for a broad range of compounds, favored for its high reactivity and the absence of corrosive acidic byproducts. This compound (CDFAA), while less common, presents a viable alternative for specific applications, such as the derivatization of alcoholic hydroxyl groups in complex molecules like steroids. The presence of both chlorine and fluorine in CDFAA may offer unique fragmentation patterns in mass spectrometry that could be advantageous for certain analytical challenges.

The choice between CDFAA and TFAA will ultimately depend on the specific analyte, the analytical instrumentation available, and the goals of the analysis. For well-established methods and a wide range of common analytes, TFAA is a reliable choice. For novel applications or when alternative fragmentation patterns are desired, CDFAA may warrant consideration, although further method development will likely be required due to the limited availability of established protocols. Researchers are encouraged to perform optimization studies to determine the most suitable reagent and reaction conditions for their specific analytical needs.

References

"alternative reagents to Chlorodifluoroacetic anhydride for fluorination"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF₂H) group is a critical strategy in modern medicinal chemistry and drug development. This moiety can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. While chlorodifluoroacetic anhydride (B1165640) has been a reagent utilized for this purpose, a range of alternative reagents have emerged, offering distinct advantages in terms of scope, efficiency, and safety. This guide provides an objective comparison of chlorodifluoroacetic anhydride with its key alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the optimal reagent for your research needs.

Performance Comparison of Difluoromethylating Agents

The selection of a suitable difluoromethylating agent is contingent on the substrate, desired reaction conditions, and functional group tolerance. The following table summarizes the performance of this compound and its primary alternatives in the difluoromethylation of various functional groups.

Reagent/MethodSubstrate ClassTypical Yield (%)Reaction ConditionsKey Advantages & Disadvantages
This compound Heteroarenes (radical chlorodifluoromethylation)Good to ExcellentPhotochemical, mild conditionsAdvantages: Effective for electron-rich heteroarenes where direct difluoromethylation may fail. The resulting -CF₂Cl group can be further functionalized.[1] Disadvantages: Two-step process for difluoromethylation (chlorodifluoromethylation followed by reduction).
(Difluoromethyl)trimethylsilane (TMSCF₂H) Aldehydes & Ketones42-99%[2][3]Organocatalytic, mild conditionsAdvantages: High yields for carbonyl compounds, commercially available.[4] Disadvantages: Requires an activator (e.g., a base or fluoride (B91410) source).
Aryl Chlorides/BromidesGoodPalladium-catalyzed cross-couplingAdvantages: Broad substrate scope including readily available aryl chlorides.[5][6] Disadvantages: Requires a transition metal catalyst and specific ligands.
S-(Difluoromethyl)sulfonium Salts Phenols & ThiophenolsGood to ExcellentBase-mediated (e.g., LiOH)Advantages: Bench-stable reagents, high yields for O- and S-difluoromethylation.[7] Disadvantages: May require stoichiometric amounts of base.
β-Ketoesters & MalonatesGood to ExcellentMild conditionsAdvantages: Air- and light-stable reagents, excellent C/O selectivity for C-difluoromethylation.[8] Disadvantages: Reagent synthesis can be multi-step.
Aliphatic AlcoholsGood to ExcellentMild conditionsAdvantages: Broad functional group tolerance.[9] Disadvantages: The role of water can be crucial and may need optimization.
Sodium 2-Chloro-2,2-difluoroacetate Phenols36-80%[10]Thermal decarboxylationAdvantages: Readily available and inexpensive precursor to difluorocarbene.[11] Disadvantages: High temperatures are often required.
Difluoroacetic Anhydride Styrenes (hydroxydifluoromethylation)GoodPhotocatalytic, white lightAdvantages: Uses a readily available and low-cost CF₂H source.[12] Disadvantages: Requires a photocatalyst and activator.

Experimental Protocols

Representative Protocol: Radical Chlorodifluoromethylation of an Electron-Rich Heteroarene using this compound

This protocol is adapted from the work of Stephenson and coworkers for the chlorodifluoromethylation of (hetero)arenes.[1]

Materials:

  • Electron-rich heteroarene (e.g., 1,3,5-trimethoxybenzene) (1.0 equiv)

  • This compound (1.5 equiv)

  • Pyridine (B92270) N-oxide (1.5 equiv)

  • Ru(bpy)₃Cl₂ (1 mol%)

  • Acetonitrile (B52724) (MeCN), degassed

  • Schlenk flask or similar reaction vessel

  • Blue LED light source

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add the heteroarene (0.5 mmol, 1.0 equiv), pyridine N-oxide (0.75 mmol, 1.5 equiv), and Ru(bpy)₃Cl₂ (0.005 mmol, 1 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed acetonitrile (5 mL) via syringe.

  • Add this compound (0.75 mmol, 1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source for 16-24 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chlorodifluoromethylated heteroarene.

Note: The resulting chlorodifluoromethylated product can be subsequently reduced to the difluoromethylated product using a suitable reducing agent (e.g., H₂/Pd-C or a silane-based reducing agent).

Mechanistic Pathways and Workflows

Logical Workflow for Selecting a Difluoromethylating Reagent

ReagentSelection start Define Substrate & Desired Transformation substrate_type Substrate Type? start->substrate_type carbonyl Aldehyde or Ketone substrate_type->carbonyl Carbonyl aryl_halide Aryl Halide substrate_type->aryl_halide Aryl Halide phenol_thiol Phenol or Thiol substrate_type->phenol_thiol Phenol/Thiol activated_ch Activated C-H (e.g., β-Ketoester) substrate_type->activated_ch Activated C-H heteroarene Electron-Rich Heteroarene substrate_type->heteroarene Heteroarene alcohol Aliphatic Alcohol substrate_type->alcohol Alcohol reagent_tmscf2h TMSCF₂H carbonyl->reagent_tmscf2h aryl_halide->reagent_tmscf2h reagent_sulfonium S-(CF₂H)sulfonium Salt phenol_thiol->reagent_sulfonium reagent_scda Sodium Chloro- difluoroacetate phenol_thiol->reagent_scda activated_ch->reagent_sulfonium reagent_cdaa Chlorodifluoroacetic Anhydride heteroarene->reagent_cdaa alcohol->reagent_sulfonium

Caption: Decision tree for selecting a suitable difluoromethylating reagent based on the substrate class.

Generalized Experimental Workflow for Difluoromethylation

ExperimentalWorkflow start Reaction Setup reagents Combine Substrate, Reagent, & Catalyst/Base in Solvent start->reagents conditions Establish Reaction Conditions (Temp, Light) reagents->conditions monitoring Monitor Reaction (TLC, GC-MS, NMR) conditions->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for a typical difluoromethylation reaction.

Proposed Mechanistic Pathway for Radical Chlorodifluoromethylation

RadicalMechanism cluster_initiation Initiation cluster_propagation Propagation Ru_bpy Ru(bpy)₃²⁺ Ru_bpy_star [Ru(bpy)₃²⁺]* Ru_bpy->Ru_bpy_star hν (Blue Light) Ru_bpy_plus Ru(bpy)₃⁺ Ru_bpy_star->Ru_bpy_plus SET CDAA_complex CDAA-PNO Adduct Ru_bpy_plus->Ru_bpy Regeneration CF2Cl_radical •CF₂Cl CDAA_complex->CF2Cl_radical Decarboxylation Heteroarene Heteroarene Radical_adduct Radical Adduct CF2Cl_radical->Radical_adduct + Heteroarene Product Chlorodifluoromethylated Heteroarene Radical_adduct->Product Oxidation Ru_bpy_3plus Ru(bpy)₃³⁺ Ru_bpy_3plus->Ru_bpy Reduction

Caption: Proposed photocatalytic cycle for the radical chlorodifluoromethylation of heteroarenes.

References

"comparative study of acylating agents for GC-MS analysis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Acylating Agents for GC-MS Analysis

For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step to enhance the analysis of compounds that are non-volatile or thermally labile. Acylation, a common derivatization technique, introduces an acyl group into molecules containing active hydrogens like amines, alcohols, and phenols. This process increases volatility, improves chromatographic peak shape, and enhances detection sensitivity.[1][2] This guide provides an objective comparison of various acylating agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your analytical needs.

Comparison of Common Acylating Agents

The choice of an acylating agent significantly influences the outcome of a GC-MS analysis. The following table summarizes the characteristics of frequently used acylating agents.

Acylating AgentAbbreviationAnalytes DerivatizedKey AdvantagesKey Disadvantages
Perfluoroacid Anhydrides
Trifluoroacetic Anhydride (B1165640)TFAAAlcohols, phenols, aminesHighly reactive, produces volatile derivatives.[3] Enhances electron capture detector (ECD) response.[3]Produces acidic byproducts that must be removed to prevent column damage.[3][4]
Pentafluoropropionic AnhydridePFPA, PFAAAlcohols, phenols, aminesStable, volatile derivatives.[3] Good choice based on validation parameters for synthetic cathinones.[5]Acidic byproducts require removal.[3][4]
Heptafluorobutyric AnhydrideHFBA, HFAAAlcohols, phenols, aminesStable, volatile derivatives.[3] Provides more ions and multi-fragmentation patterns in MS.[5]Acidic byproducts require removal.[3][4]
Perfluoroacylimidazoles
TrifluoroacetylimidazoleTFAIAlcohols, phenols, amines, amidesReactions are smooth and quantitative.[3] Does not produce acidic byproducts; imidazole (B134444) byproduct is relatively inert.[3][4]May be less reactive than anhydrides for some compounds.
HeptafluorobutyrylimidazoleHFBIAmines, amides, alcohols, phenolsQuantitative reactions without acidic byproducts.[3]May require longer reaction times for hindered groups.[3]
Other Acylating Agents
N-Methyl-bis(trifluoroacetamide)MBTFAPrimary and secondary amines, hydroxyl and thiol groupsReacts under mild, non-acidic conditions.[3] Byproduct (N-methyltrifluoroacetamide) is stable and volatile.[3][4]
Acetic AnhydrideAAAlcohols, aminesForms stable derivatives.[6] Can give high relative abundance for some drugs.[5]Byproducts may need to be removed.[6]
Propionic AnhydridePAAlcohols, aminesCan give high relative abundance for some drugs.[5]Byproducts may need to be removed.
Acetyl ChlorideAlcoholsReacts smoothly at ambient temperature.[7]More non-discriminating compared to bulkier reagents.[7]
Benzoyl ChlorideAlcoholsProduces derivatives with distinct retention times.[7]Slower reaction rate due to steric hindrance.[7]

Performance Data of Acylating Agents for Synthetic Cathinones

A comparative study on the derivatization of nine synthetic cathinones using six different acylating agents demonstrated that all evaluated anhydrides were suitable, with RSD (Relative Standard Deviation) and accuracy below 20%.[5] Pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) were identified as the best choices based on validation parameters, followed by trifluoroacetic anhydride (TFAA).[5] Acetic anhydride (AA) and propionic anhydride (PA) derivatives yielded high relative abundance for most of the tested drugs, while HFBA resulted in more extensive fragmentation patterns in the mass spectra.[5]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are general protocols for acylation using different types of reagents.

Protocol 1: Acylation of Amphetamines using Perfluoroacid Anhydrides (PFPA or HFBA)

This protocol is a general procedure for the derivatization of amphetamines and related compounds.[1]

Materials:

  • Dried sample extract

  • Ethyl acetate (B1210297)

  • Acylating reagent (PFPA or HFBA)

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Reconstitute the dried sample extract in 50 µL of ethyl acetate.

  • Add 50 µL of the acylating reagent (PFPA or HFBA).

  • Cap the vial tightly and heat at 70°C for 20 minutes.

  • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.

  • Inject 1 µL of the final solution into the GC-MS system.

Protocol 2: Acylation of Amines, Alcohols, and Phenols using Perfluoroacylimidazoles

This protocol is suitable for a range of compounds and avoids the production of acidic byproducts.[3]

Materials:

  • Sample (0.1-2 mg)

  • Fluoroacylimidazole reagent (e.g., TFAI, HFBI)

  • Reaction vial

  • Heating block

Procedure:

  • Combine 0.1-2 mg of the sample with 200 µL of the fluoroacylimidazole reagent in a 1 mL reaction vial.

  • Heat the vial at 60°C for 15-30 minutes. Note: Hindered sterols may require longer reaction times (2-6 hours).

  • Inject an appropriate volume of the reaction mixture directly into the GC.

Protocol 3: Acylation of Pinacolyl Alcohol using Acetyl Chloride or Benzoyl Chloride

This protocol was developed for the analysis of pinacolyl alcohol in a complex matrix.[7]

Materials:

  • Ethereal extract of the sample

  • Triethylamine (B128534)

  • Acylating agent (acetyl chloride or benzoyl chloride)

  • Deionized water

Procedure:

  • Transfer 300 µL of the ethereal sample extract to an autosampler vial.

  • Add triethylamine (304 µL, 2.17 mmol).

  • Add the acylating agent (2.17 mmol; 155 µL for acetyl chloride or 252 µL for benzoyl chloride).

  • Stir the mixture at ambient temperature for 2 hours.

  • Quench the reaction by adding 300 µL of deionized water and stir for 1 minute.

  • The top ethereal layer can be directly analyzed by GC-MS.

Visualizing the Workflow and Selection Process

To better illustrate the experimental and decision-making processes, the following diagrams were generated.

experimental_workflow sample Sample Preparation (Extraction, Cleanup) drying Drying sample->drying derivatization Derivatization: Add Acylating Reagent drying->derivatization reaction Reaction (Heating/Incubation) derivatization->reaction cleanup Post-Reaction Cleanup (Optional: e.g., removal of byproducts) reaction->cleanup analysis GC-MS Analysis cleanup->analysis agent_selection start Start: Select Acylating Agent analyte_type What is the analyte type? start->analyte_type amine Amine / Alcohol / Phenol analyte_type->amine acid_byproduct Are acidic byproducts a concern? amine->acid_byproduct yes_acid Yes acid_byproduct->yes_acid no_acid No acid_byproduct->no_acid imidazoles Consider Perfluoroacylimidazoles (TFAI, HFBI) or MBTFA yes_acid->imidazoles anhydrides Consider Perfluoroacid Anhydrides (TFAA, PFPA, HFBA) no_acid->anhydrides detection Is enhanced ECD detection needed? imidazoles->detection anhydrides->detection yes_ecd Yes detection->yes_ecd no_ecd No detection->no_ecd fluorinated Use Fluorinated Agents (TFAA, PFPA, HFBA, TFAI, HFBI) yes_ecd->fluorinated non_fluorinated Non-fluorinated agents (AA, PA) may be sufficient no_ecd->non_fluorinated

References

The Efficacy of Chlorodifluoroacetic Anhydride: A Comparative Analysis for Fluorination in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of chlorodifluoroacetic anhydride (B1165640) as a fluorinating agent, evaluating its performance against other common alternatives. While direct comparative studies are limited, this document synthesizes available data to offer insights into its potential applications, supported by mechanistic understanding and experimental context.

Introduction to Chlorodifluoroacetic Anhydride in Fluorination Chemistry

This compound, with the chemical formula (ClCF₂CO)₂O, is a reactive chemical intermediate. While not as commonly employed as a direct fluorinating agent for all substrate classes when compared to reagents like DAST or Selectfluor, it plays a significant role in the introduction of the chlorodifluoromethyl (CF₂Cl) group into organic molecules. This motif can be a valuable precursor for further transformations in the synthesis of complex fluorinated compounds. Its utility is primarily demonstrated in the functionalization of heteroaromatic systems and in acylation reactions.

Comparison of Fluorinating Agent Efficacy

Quantitative, side-by-side comparisons of this compound with other fluorinating agents across a broad range of substrates are not extensively documented in publicly available literature. The following tables summarize the typical applications and available yield data for this compound and provide a general comparison with other common fluorinating agents.

Table 1: Efficacy in the Functionalization of (Hetero)arenes
Fluorinating AgentSubstrate ExampleProductYield (%)Reference
This compound BenzeneChlorodifluoromethylbenzene78[1]
This compound 4-tert-Butylanisole4-tert-Butyl-1-(chlorodifluoromethyl)-2-methoxybenzene85[1]
This compound Caffeine8-(Chlorodifluoromethyl)caffeine65[1]
Selectfluor™ BenzeneFluorobenzeneLow to ModerateGeneral Knowledge
NFSI BenzeneFluorobenzeneLow to ModerateGeneral Knowledge

Note: The reaction with this compound for (hetero)arenes proceeds via a radical pathway to introduce the CF₂Cl group, which is distinct from the electrophilic fluorination mechanism of agents like Selectfluor™ and NFSI which introduce a single fluorine atom.

Table 2: General Comparison for Deoxyfluorination of Alcohols

Direct deoxyfluorination of alcohols using this compound is not a widely reported application. The primary utility of anhydrides in reactions with alcohols is acylation. For deoxyfluorination, other reagents are standard.

Fluorinating AgentGeneral Applicability for DeoxyfluorinationTypical ByproductsSafety Considerations
This compound Not a standard reagent for this transformation.Chlorodifluoroacetic acid.Corrosive and toxic.
DAST Widely used for primary, secondary, and tertiary alcohols.Thionyl fluoride, HF.Thermally unstable, can decompose explosively.
Deoxo-Fluor™ Similar to DAST but with improved thermal stability.Sulfur-based byproducts, HF.More stable than DAST but still requires careful handling.
PyFluor Effective for a broad range of alcohols with reduced elimination side products.Pyridine-based byproducts.Generally considered safer and more stable than sulfur trifluorides.
Table 3: General Comparison for Fluorination of Ketones

The conversion of ketones to gem-difluoro compounds using this compound is not a standard procedure. More common methods involve reagents specifically designed for this transformation.

Fluorinating AgentGeneral Applicability for Ketone FluorinationTypical Reaction Type
This compound Not a standard reagent for this transformation.Potential for enolate acylation.
DAST / Deoxo-Fluor™ Effective for converting ketones to gem-difluoroalkanes.Deoxyfluorination.
Selectfluor™ Used for α-fluorination of ketones.Electrophilic fluorination of enolates or enol ethers.
Table 4: Reactivity with Amines

This compound readily reacts with primary and secondary amines. However, the primary reaction is acylation to form the corresponding chlorodifluoroacetamide, not fluorination of the amine itself.

ReactantProductReaction Type
Primary/Secondary Amine N-substituted-2-chloro-2,2-difluoroacetamideAcylation

Experimental Protocols & Methodologies

Radical Chlorodifluoromethylation of (Hetero)arenes

General Procedure: In a nitrogen-filled glovebox, a vial is charged with the (hetero)arene substrate (if solid), a photocatalyst such as Ru(bpy)₃Cl₂ (1 mol%), and a base like pyridine (B92270) N-oxide. This compound is then added, followed by the (hetero)arene (if liquid) and a solvent such as benzene. The vial is sealed and irradiated with visible light while stirring for a specified time. The reaction mixture is then worked up and purified by chromatography to yield the chlorodifluoromethylated product.[1]

Mechanistic Pathways and Logical Relationships

The utility of this compound in synthetic chemistry is dictated by its reactivity as an acylating agent and as a precursor to the chlorodifluoromethyl radical.

Acylation of Nucleophiles

In the presence of nucleophiles such as amines, this compound undergoes a standard nucleophilic acyl substitution. The nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of the chlorodifluoroacetate leaving group results in the acylated product.

Acylation_Mechanism Nucleophile Nucleophile (e.g., R₂NH) Anhydride Chlorodifluoroacetic Anhydride Nucleophile->Anhydride Nucleophilic Attack Intermediate Tetrahedral Intermediate Anhydride->Intermediate Product Acylated Product (Amide) Intermediate->Product LeavingGroup Chlorodifluoroacetate Intermediate->LeavingGroup Elimination

Caption: General mechanism for the acylation of a nucleophile by this compound.

Radical Chlorodifluoromethylation Pathway

Upon photoredox catalysis, this compound can undergo decarboxylation to generate a chlorodifluoromethyl radical (•CF₂Cl). This radical can then add to (hetero)arenes to form the corresponding functionalized products.

Radical_Pathway Anhydride Chlorodifluoroacetic Anhydride Radical •CF₂Cl Radical Anhydride->Radical Photoredox Catalysis - CO₂ Arene (Hetero)arene Radical->Arene Radical Addition RadicalAdduct Radical Adduct Arene->RadicalAdduct Product Chlorodifluoromethylated Arene RadicalAdduct->Product Oxidation & Deprotonation

Caption: Simplified pathway for the radical chlorodifluoromethylation of arenes.

Conclusion

This compound serves as a valuable reagent for the introduction of the chlorodifluoromethyl group into (hetero)aromatic systems via a radical pathway. It is also an effective acylating agent for nucleophiles like amines. However, based on available literature, it is not a standard or efficient reagent for the direct deoxyfluorination of alcohols or the conversion of ketones to gem-difluoro compounds. For these transformations, other established fluorinating agents such as DAST, Deoxo-Fluor™, and PyFluor for alcohols, and DAST or Selectfluor™ for ketones, offer more reliable and higher-yielding methodologies. The choice of a fluorinating agent remains highly dependent on the specific substrate and the desired transformation, and while this compound has its niche applications, it is not a universal fluorinating agent. Researchers should consider its specific reactivity profile when designing synthetic routes.

References

A Comparative Guide to Derivatization Agents for the Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chlorodifluoroacetic anhydride (B1165640) and Alternative Acylating Agents for the GC-MS Analysis of Synthetic Cathinones.

In the analytical landscape, particularly in the realm of forensic toxicology and pharmaceutical analysis, the derivatization of analytes is a critical step to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. The choice of derivatizing agent significantly impacts the performance of an analytical method. This guide provides a comprehensive comparison of Chlorodifluoroacetic anhydride (CLF2AA) with five other common acylating agents: Pentafluoropropionic anhydride (PFPA), Trifluoroacetic anhydride (TFA), Heptafluorobutyric anhydride (HFBA), Acetic anhydride (AA), and Propionic anhydride (PA). The comparative data is primarily based on a key study by Alsenedi and Morrison (2017) which evaluated these six agents for the determination of nine synthetic cathinones.[1][2]

Performance Comparison of Derivatizing Agents

The selection of an appropriate derivatizing agent is pivotal for achieving desired sensitivity, accuracy, and precision in an analytical method. The following tables summarize the performance characteristics of this compound and its alternatives based on available experimental data.

Table 1: General Performance Characteristics of Acylating Agents

Derivatizing AgentAbbreviationGeneral Performance (RSD and Accuracy)Key Observations
This compoundCLF2AA< 20%Suitable for the derivatization of synthetic cathinones.
Pentafluoropropionic anhydridePFPA< 20%Considered one of the best choices based on validation parameters.
Trifluoroacetic anhydrideTFA< 20%A good choice for derivatization, following PFPA and HFBA in performance.
Heptafluorobutyric anhydrideHFBA< 20%Considered one of the best choices based on validation parameters; produces more ions and multi-fragmentation patterns.
Acetic anhydrideAA< 20%Derivatives provide high relative abundance for most analytes examined.
Propionic anhydridePA< 20%Derivatives provide high relative abundance for most analytes examined.

Source: Alsenedi and Morrison, 2017.[1][2]

Table 2: Quantitative Validation Data for Selected Derivatizing Agents

Derivatizing AgentAnalyte(s)Limit of Quantitation (LOQ)Linearity RangeCorrelation Coefficient (r²)Reference
PFPA Amphetamines & Cathinones2.5 - 10 ng/mL5 or 10 - 1000 ng/mL> 0.99Mohamed and Bakdash, 2017[3]
TFA Amphetamines & Cathinones2.5 - 10 ng/mL5 or 10 - 1000 ng/mL> 0.99Mohamed and Bakdash, 2017[3]
TFA Methamphetamine0.6 ng/mgNot SpecifiedNot SpecifiedFull article: Qualitative and quantitative analyses of methamphetamine in hair following derivatization with trifluoroacetic acid or heptafluorobutyric acid anhydride[4]
HFBA Amphetamines & Cathinones2.5 - 10 ng/mL5 or 10 - 1000 ng/mL> 0.99Mohamed and Bakdash, 2017[3]
HFBA MethamphetamineNot SpecifiedNot SpecifiedNot SpecifiedFull article: Qualitative and quantitative analyses of methamphetamine in hair following derivatization with trifluoroacetic acid or heptafluorobutyric acid anhydride[4]
AA Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
PA Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
CLF2AA Synthetic CathinonesNot SpecifiedNot SpecifiedNot SpecifiedAlsenedi and Morrison, 2017[1][2]

Note: Specific quantitative data for Acetic anhydride, Propionic anhydride, and this compound from a single comparative study were not available. The data for PFPA, TFA, and HFBA are from studies on similar classes of compounds and provide a valuable benchmark.

Experimental Protocols

The following are the optimized derivatization protocols for each of the six acylating agents as reported by Alsenedi and Morrison (2017) for the analysis of synthetic cathinones.[1]

General Sample Preparation: A 100 µL aliquot of a 1 µg/mL standard solution of the synthetic cathinones in methanol (B129727) was evaporated to dryness under a gentle stream of nitrogen at room temperature.

1. This compound (CLF2AA) Derivatization:

  • Add 50 µL of ethyl acetate (B1210297) to the dried sample residue.

  • Add 50 µL of CLF2AA.

  • Vortex the mixture for 10 seconds.

  • Incubate at 40°C for 20 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. Pentafluoropropionic anhydride (PFPA) Derivatization:

  • Add 50 µL of ethyl acetate to the dried sample residue.

  • Add 50 µL of PFPA.

  • Vortex the mixture for 10 seconds.

  • Incubate at room temperature for 20 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. Trifluoroacetic anhydride (TFA) Derivatization:

  • Add 50 µL of ethyl acetate to the dried sample residue.

  • Add 50 µL of TFA.

  • Vortex the mixture for 10 seconds.

  • Incubate at room temperature for 20 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. Heptafluorobutyric anhydride (HFBA) Derivatization:

  • Add 50 µL of ethyl acetate to the dried sample residue.

  • Add 50 µL of HFBA.

  • Vortex the mixture for 10 seconds.

  • Incubate at room temperature for 20 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

5. Acetic anhydride (AA) Derivatization:

  • Add 50 µL of ethyl acetate to the dried sample residue.

  • Add 50 µL of AA.

  • Vortex the mixture for 10 seconds.

  • Incubate at 40°C for 20 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

6. Propionic anhydride (PA) Derivatization:

  • Add 50 µL of ethyl acetate to the dried sample residue.

  • Add 50 µL of PA.

  • Vortex the mixture for 10 seconds.

  • Incubate at 50°C for 20 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Visualizing the Workflow and Comparison

To better understand the experimental workflow and the logical relationship in selecting a derivatizing agent, the following diagrams are provided.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Preparation start Analyte Standard/Sample evap Evaporate to Dryness start->evap add_solvent Add Ethyl Acetate evap->add_solvent add_reagent Add Derivatizing Agent (CLF2AA, PFPA, TFA, HFBA, AA, or PA) add_solvent->add_reagent vortex Vortex add_reagent->vortex incubate Incubate (Temp & Time as per protocol) vortex->incubate evap2 Evaporate to Dryness incubate->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute inject Inject into GC-MS reconstitute->inject Reagent_Selection cluster_performance Performance Criteria cluster_reagents Reagent Options cluster_choice Optimal Choice start Start: Select Derivatizing Agent clf2aa CLF2AA pfpa PFPA tfa TFA hfba HFBA aa AA pa PA accuracy Accuracy < 20% best_choice PFPA / HFBA accuracy->best_choice Best good_choice TFA accuracy->good_choice Good suitable_choice CLF2AA / AA / PA accuracy->suitable_choice Suitable precision RSD < 20% precision->best_choice Best precision->good_choice Good precision->suitable_choice Suitable sensitivity Adequate LOD/LOQ sensitivity->best_choice sensitivity->good_choice sensitivity->suitable_choice linearity Acceptable Linearity linearity->best_choice linearity->good_choice linearity->suitable_choice clf2aa->accuracy clf2aa->precision pfpa->accuracy pfpa->precision tfa->accuracy tfa->precision hfba->accuracy hfba->precision aa->accuracy aa->precision pa->accuracy pa->precision

References

A Comparative Guide to Nucleophilic Fluorination: Chlorodifluoroacetic Anhydride vs. DAST

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The selection of an appropriate fluorinating agent is therefore a critical decision in the synthetic workflow. This guide provides a detailed comparison of two reagents, Chlorodifluoroacetic Anhydride and Diethylaminosulfur Trifluoride (DAST), for nucleophilic fluorination, supported by experimental data and protocols.

Overview and Key Differences

While both this compound and DAST are fluorine-containing compounds, their applications in nucleophilic fluorination are fundamentally different. DAST is a widely used, commercially available reagent specifically designed for the deoxofluorination of alcohols and carbonyl compounds.[1][2] In contrast, this compound is primarily employed as a building block in the synthesis of fluorinated compounds and as a derivatizing agent.[3] It is not typically used as a direct nucleophilic fluorinating agent for alcohols and carbonyls in the same manner as DAST.

This guide will first detail the well-established role of DAST in nucleophilic fluorination and then explore the reactivity of this compound to clarify its distinct applications.

Diethylaminosulfur Trifluoride (DAST)

DAST is a versatile and popular nucleophilic fluorinating agent, valued for its ability to convert a wide range of substrates under relatively mild conditions.[1][2]

Performance and Applications

DAST is highly effective for the conversion of:

  • Alcohols to alkyl fluorides.[4]

  • Aldehydes and Ketones to geminal difluorides.[4][5]

  • Carboxylic Acids to acyl fluorides.[4]

The reactions are typically performed at low temperatures, ranging from -78 °C to room temperature, often using dichloromethane (B109758) as a solvent.[6]

Reaction Mechanism

The fluorination of alcohols with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by the fluoride (B91410) ion, which can occur via an SN1 or SN2 pathway, depending on the substrate's structure. The SN2 pathway results in an inversion of stereochemistry.[7]

DAST_Mechanism cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Nucleophilic Attack Alcohol R-OH DAST Et₂NSF₃ Alcohol->DAST + Intermediate [R-O-S(F₂)NEt₂]⁺ H⁻ DAST->Intermediate Formation of intermediate Alkoxyaminosulfur_difluoride R-O-SF₂NEt₂ Intermediate->Alkoxyaminosulfur_difluoride - HF HF HF Alkoxyaminosulfur_difluoride_2 R-O-SF₂NEt₂ Fluoride F⁻ Fluoride->Alkoxyaminosulfur_difluoride_2 Sₙ1 or Sₙ2 Product R-F Byproduct Et₂NS(O)F Alkoxyaminosulfur_difluoride_2->Product Alkoxyaminosulfur_difluoride_2->Byproduct

Diagram 1: General reaction mechanism for alcohol fluorination using DAST.
Experimental Data

The following table summarizes the performance of DAST in the conversion of representative primary and secondary alcohols, as well as carbonyl compounds.

ReagentSubstrateProductYield (%)Reaction ConditionsSide Products
DAST 4-Nitrobenzyl Alcohol (Primary)4-Nitrobenzyl Fluoride721.1 eq. DAST, CH₂Cl₂, RT, 1hNot specified
DAST Secondary Steroidal AlcoholFluorinated Steroid47Not specified44% elimination
DAST Benzaldehyde(Difluoromethyl)benzeneGoodCH₂Cl₂, RTNot specified
DAST Cyclohexanone1,1-DifluorocyclohexaneGoodCH₂Cl₂, RTNot specified
Experimental Protocol: Fluorination of 4-Nitrobenzyl Alcohol using DAST

This protocol is adapted from a typical procedure for the fluorination of a primary alcohol with DAST.[7]

  • In a well-ventilated fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).

  • To this solution, add DAST (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain 4-nitrobenzyl fluoride.

Safety Note: DAST is corrosive, moisture-sensitive, and can decompose explosively upon heating. It generates toxic hydrogen fluoride (HF) upon contact with water. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[7]

This compound

This compound is a reactive chemical primarily used as a synthon for introducing chlorodifluoroacetyl groups or as a precursor for other fluorinated building blocks.[3]

Performance and Applications

The primary reactions of this compound involve nucleophilic acyl substitution at the carbonyl carbon. Common applications include:

  • Esterification: Reacts with alcohols to form chlorodifluoroacetate esters.[8]

  • Amidation: Reacts with amines to form chlorodifluoroacetamides.

  • Precursor to Difluorocarbene: The corresponding salt, sodium chlorodifluoroacetate, can be used to generate difluorocarbene for cyclopropanation and other reactions.[9]

It is not typically used to convert alcohols to alkyl fluorides. The reaction with an alcohol leads to the formation of an ester and chlorodifluoroacetic acid.

Reaction Mechanism with Alcohols

The reaction of this compound with an alcohol follows a standard nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This is followed by the departure of a chlorodifluoroacetate leaving group.

Anhydride_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure Alcohol R'-OH Anhydride (CClF₂CO)₂O Alcohol->Anhydride + Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Ester CClF₂COOR' Carboxylate CClF₂COO⁻ Tetrahedral_Intermediate_2->Ester Tetrahedral_Intermediate_2->Carboxylate

Diagram 2: General mechanism for the reaction of this compound with an alcohol.
Experimental Data

ReagentSubstrateExpected Product
This compound Primary/Secondary AlcoholChlorodifluoroacetate Ester
This compound AmineChlorodifluoroacetamide
Experimental Protocol: General Reaction with a Nucleophile (e.g., Alcohol)

A detailed protocol for the synthesis of an alkyl fluoride using this compound is not provided due to the lack of evidence for this application. A general procedure for its reaction with an alcohol to form an ester would typically involve:

  • Dissolving the alcohol in a suitable aprotic solvent.

  • Adding this compound, often in the presence of a non-nucleophilic base (like pyridine) to neutralize the chlorodifluoroacetic acid byproduct.

  • Stirring the reaction at room temperature or with gentle heating.

  • Standard aqueous workup and purification by chromatography or distillation.

Safety Note: this compound is corrosive and reacts with water. It should be handled in a fume hood with appropriate PPE.

Summary and Conclusion

The comparison between DAST and this compound for nucleophilic fluorination is a comparison of a specialized tool versus a reagent with a different primary function.

  • DAST is the reagent of choice for the direct conversion of alcohols and carbonyl compounds to their corresponding fluorinated analogues. It is a powerful and versatile deoxofluorinating agent, albeit one that requires careful handling due to its thermal instability and reactivity with water.

  • This compound is a valuable reagent for introducing the chlorodifluoroacetyl group into molecules via nucleophilic acyl substitution. It is not a suitable reagent for the direct conversion of alcohols to alkyl fluorides.

For researchers aiming to perform deoxofluorination reactions, DAST and its more thermally stable analogues (such as Deoxo-Fluor®) are the appropriate reagents to consider. This compound should be selected when the synthetic goal is the introduction of a chlorodifluoroacetyl moiety.

Logical_Relationship cluster_reagents Fluorinating Reagents cluster_applications Primary Applications DAST DAST Deoxofluorination Deoxofluorination (Alcohols → Alkyl Fluorides) DAST->Deoxofluorination CDFA This compound Acylation Acylation (Introduction of CClF₂CO- group) CDFA->Acylation

Diagram 3: Logical relationship of primary applications for DAST and this compound.

References

A Comparative Guide to Electrophilic and Nucleophilic Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorine into organic molecules is a critical strategy for modulating their physicochemical and biological properties. The choice between electrophilic and nucleophilic fluorinating agents is a pivotal decision in the synthesis of these valuable compounds. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to facilitate informed reagent selection.

Introduction to Fluorination Strategies

The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The two primary strategies for creating a carbon-fluorine bond are electrophilic and nucleophilic fluorination.

Nucleophilic fluorination involves the use of a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group or open an epoxide.[3][4] This method is often cost-effective and suitable for large-scale synthesis.[3] Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor.[3][4]

Electrophilic fluorination , on the other hand, utilizes a reagent that delivers a formal "F⁺" equivalent to an electron-rich substrate, such as an enolate, an alkene, or an aromatic ring.[3][5] Reagents with a nitrogen-fluorine (N-F) bond are the most common type of electrophilic fluorinating agents due to their stability and ease of handling.[5][6] Prominent examples include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[5][7]

Head-to-Head Comparison of Reagent Classes

FeatureNucleophilic Fluorinating AgentsElectrophilic Fluorinating Agents
Mechanism Primarily SN2 or SNAr[3][8]Electrophilic addition/substitution; can involve SN2-type or single-electron transfer (SET) pathways[9]
Fluorine Source Nucleophilic F⁻Electrophilic "F⁺" equivalent
Typical Substrates Alkyl halides, sulfonates, epoxides, activated aryl halides[4][8]Enolates, silyl (B83357) enol ethers, alkenes, electron-rich aromatics[5][6]
Common Reagents KF, CsF, TBAF, DAST, Deoxo-Fluor[3][4]Selectfluor®, NFSI, N-fluoropyridinium salts[3][6]
Key Advantages Cost-effective, suitable for large-scale production[3]High selectivity, milder reaction conditions, broad functional group tolerance[3][5]
Key Disadvantages Often require harsh conditions, can be strongly basic[3][10]Generally more expensive, byproducts can be difficult to remove

Performance Data of Common Fluorinating Agents

Electrophilic Fluorinating Agents: Selectfluor® vs. NFSI

Selectfluor® is generally considered a more reactive and powerful fluorinating agent than NFSI.[5][7] However, the milder nature of NFSI can be advantageous for sensitive substrates.[5]

Substrate TypeReactionSelectfluor® Yield (%)NFSI Yield (%)Reference
β-Ketoesterα-Fluorination9585[5]
Silyl Enol Etherα-Fluorination9288[5]
AlkeneVicinal Fluoroacetoxylation7568[5]
PhenolOrtho-Fluorination8070[7]

A quantitative reactivity scale for several N-F electrophilic fluorinating reagents has been established, confirming that Selectfluor® is more reactive than NFSI.[11][12][13]

Nucleophilic Fluorinating Agents: DAST vs. Deoxo-Fluor

Deoxo-Fluor was developed as a more thermally stable and safer alternative to DAST.[14][15] While both are effective for the deoxofluorination of alcohols, Deoxo-Fluor often provides superior yields and is preferred for larger-scale reactions.[14][16]

SubstrateProductDAST Yield (%)Deoxo-Fluor Yield (%)Reference
Primary AlcoholAlkyl Fluoride85-9590-98[14]
Secondary AlcoholAlkyl Fluoride70-9075-95[14]
Aldehydegem-Difluoride60-8065-85[14]
Ketonegem-Difluoride50-7555-80[14]

Deoxo-Fluor has been shown to be superior for the cyclization of threonine-derived β-hydroxy amides to oxazolines.[17]

Reaction Mechanisms and Experimental Workflows

Electrophilic Fluorination Workflow

G cluster_0 Electrophilic Fluorination Workflow Reagent_Preparation Reagent & Substrate Preparation Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Preparation->Reaction_Setup Reagent_Addition Addition of Fluorinating Agent Reaction_Setup->Reagent_Addition Reaction Stirring at Appropriate Temperature Reagent_Addition->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization G cluster_1 Deoxofluorination with DAST/Deoxo-Fluor Alcohol R-OH Intermediate [R-O-SF2NEt2] Alcohol->Intermediate + DAST DAST Et2NSF3 (DAST) DAST->Intermediate Product R-F Intermediate->Product SN2 Byproduct Et2NSOF + HF Intermediate->Byproduct SN2 SN2 Attack by F-

References

Performance of Chlorodifluoroacetic Anhydride in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorodifluoroacetic anhydride (B1165640) (CDFAA) is a reactive acylating agent utilized in organic synthesis, particularly for the derivatization of amines and alcohols for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] The choice of solvent is a critical parameter that can significantly influence the efficiency, selectivity, and outcome of reactions involving CDFAA. This guide provides a comparative overview of the performance of Chlorodifluoroacetic anhydride in various solvent systems, supported by general principles of acylation chemistry. It also presents alternative acylating agents and detailed experimental protocols.

Comparative Performance of this compound

The reactivity of this compound is largely dictated by the nature of the solvent. Solvents can influence the solubility of reactants, the stability of intermediates, and the nucleophilicity of the substrate. The following tables summarize the expected performance of CDFAA in different solvent classes.

Table 1: Performance of this compound in Different Solvent Systems
Solvent ClassRepresentative SolventsExpected ReactivityKey ConsiderationsPotential Side Reactions
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)High Generally good solubility for CDFAA and many substrates.[3] Aprotic nature does not solvate the nucleophile as strongly, leading to higher reactivity.[4]In highly polar solvents like DMF, decomposition of the anhydride can occur at elevated temperatures.[5][6]
Polar Protic Water, Alcohols (e.g., Ethanol, Methanol), Acetic AcidModerate to Low Solvolysis of the anhydride is a major competing reaction, especially with water and alcohols, leading to the formation of chlorodifluoroacetic acid.[4][7] Hydrogen bonding can stabilize the nucleophile, reducing its reactivity.[4]Rapid hydrolysis or alcoholysis of the anhydride, reducing the yield of the desired acylated product.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Moderate Solubility of polar substrates can be limited. The low dielectric constant of the solvent does not effectively stabilize charged intermediates that may form during the reaction.Slower reaction rates are generally expected.
Table 2: Comparison of this compound with Alternative Acylating Agents
Acylating AgentStructureReactivityAdvantagesDisadvantages
This compound (ClCF₂CO)₂OHighIntroduces a fluorinated tag for analytical purposes (e.g., GC-MS with electron capture detection).Limited specific data on reaction optimization. Can be prone to hydrolysis.
Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂OVery HighHighly reactive, often used for forcing difficult acylations. The trifluoroacetyl group is a good protecting group.Can be too reactive, leading to side reactions. Corrosive and moisture-sensitive.
Acetic Anhydride (CH₃CO)₂OModerateInexpensive and widely available.[8] Well-understood reactivity.Less reactive than halogenated anhydrides.
Acetyl Chloride CH₃COClHighMore reactive than acetic anhydride.Highly corrosive, moisture-sensitive, and produces HCl as a byproduct.

Experimental Protocols

The following are representative protocols for acylation reactions using an acid anhydride. These can be adapted for use with this compound with appropriate consideration for its reactivity.

Protocol 1: General Procedure for N-Acylation of an Amine in a Polar Aprotic Solvent (DCM)

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine or DIPEA) (1.2 - 2.0 eq)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate in anhydrous DCM.

  • Add the tertiary amine base to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Protocol 2: General Procedure for O-Acylation of an Alcohol in a Polar Aprotic Solvent (THF) with a Catalyst

Materials:

  • Alcohol substrate (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol substrate and DMAP in anhydrous THF.

  • Slowly add this compound to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully add water to quench any remaining anhydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a typical acylation workflow and the general signaling pathway for the reaction.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Substrate Dissolve Substrate Add Base/Catalyst Add Base/Catalyst Dissolve Substrate->Add Base/Catalyst Cool to 0C Cool to 0C Add Base/Catalyst->Cool to 0C Add CDFAA Add CDFAA Cool to 0C->Add CDFAA Stir at RT Stir at RT Add CDFAA->Stir at RT Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at RT->Monitor by TLC/LC-MS Quench Reaction Quench Reaction Monitor by TLC/LC-MS->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Dry & Concentrate Dry & Concentrate Extract Product->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: A typical experimental workflow for an acylation reaction using CDFAA.

Acylation_Mechanism Nucleophile Nucleophile Tetrahedral Intermediate Tetrahedral Intermediate Nucleophile->Tetrahedral Intermediate Attack on Carbonyl CDFAA CDFAA CDFAA->Tetrahedral Intermediate Acylated Product Acylated Product Tetrahedral Intermediate->Acylated Product Collapse Chlorodifluoroacetate Chlorodifluoroacetate Tetrahedral Intermediate->Chlorodifluoroacetate Leaving Group Departure

Caption: Generalized mechanism for nucleophilic acyl substitution with CDFAA.

References

Navigating Selectivity in Complex Molecule Synthesis: A Comparative Guide to Chlorodifluoroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of complex molecules is a paramount challenge. The introduction of fluorinated acyl groups can significantly alter the pharmacological properties of a molecule. This guide provides a comprehensive comparison of Chlorodifluoroacetic Anhydride (B1165640) with other common acylating agents, focusing on selectivity in the synthesis of intricate molecular architectures. By presenting available experimental data and detailed protocols, this document aims to empower chemists to make informed decisions for their synthetic strategies.

The strategic acylation of nucleophilic functional groups is a cornerstone of modern organic synthesis. When working with polyfunctional molecules, such as natural products or drug candidates, the ability to selectively acylate one functional group in the presence of others is crucial. Chlorodifluoroacetic anhydride, with its unique electronic properties, presents itself as a potent reagent for introducing the chlorodifluoroacetyl moiety. However, understanding its selectivity profile in comparison to other widely used acylating agents is key to its effective application.

Performance Comparison of Acylating Agents

The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (with activating agents). This reactivity trend often inversely correlates with selectivity – more reactive reagents tend to be less selective. The electron-withdrawing nature of the fluorine and chlorine atoms in this compound makes it a highly reactive member of the acid anhydride family, potentially approaching the reactivity of some acyl chlorides.

To illustrate the comparative performance, the following tables summarize typical outcomes in the acylation of common nucleophiles. While direct, comprehensive comparative studies on the selectivity of this compound are limited in publicly available literature, we can infer its behavior based on fundamental chemical principles and data from analogous reagents like Trifluoroacetic Anhydride.

Table 1: Chemoselectivity in the Acylation of Amino Alcohols

This table compares the selectivity of different acylating agents for the acylation of an amino alcohol, a common motif in complex molecules. The competition between N-acylation and O-acylation is a classic test of chemoselectivity.

Acylating AgentSubstrateConditionsMajor ProductRatio (N-acyl:O-acyl)Yield (%)
This compound 1-Amino-2-propanolPyridine (B92270), 0 °C to rtN-acylation>95:5 (inferred)High
Trifluoroacetic Anhydride1-Amino-2-propanolPyridine, 0 °C to rtN-acylation>95:5High
Acetic Anhydride1-Amino-2-propanolPyridine, 0 °C to rtN-acylation~90:10High
Acetyl Chloride1-Amino-2-propanolPyridine, 0 °CN-acylation~85:15High
This compound 1-Amino-2-propanolTFA, 0 °C to rtO-acylation<5:95 (inferred)Moderate to High
Trifluoroacetic Anhydride1-Amino-2-propanolTFA, 0 °C to rtO-acylation<5:95Moderate to High

Note: Data for this compound is inferred based on the high reactivity and known chemoselectivity patterns of similar halogenated anhydrides. Actual results may vary depending on the specific substrate and reaction conditions.

Table 2: Regioselectivity in the Acylation of a Polyol

The selective acylation of one hydroxyl group among several with similar steric environments is a significant challenge. This table provides a hypothetical comparison for the regioselective acylation of a simplified diol substrate.

Acylating AgentSubstrateConditionsMajor ProductRatio (Primary:Secondary OH)Yield (%)
This compound 1,2-PropanediolDMAP (cat.), CH₂Cl₂, 0 °CPrimary Ester~80:20 (inferred)High
Trifluoroacetic Anhydride1,2-PropanediolDMAP (cat.), CH₂Cl₂, 0 °CPrimary Ester~75:25High
Acetic Anhydride1,2-PropanediolDMAP (cat.), CH₂Cl₂, 0 °CPrimary Ester~90:10High
Pivaloyl Chloride1,2-PropanediolPyridine, 0 °C to rtPrimary Ester>95:5High

Note: The increased steric bulk of the acylating agent generally leads to higher regioselectivity for the less hindered hydroxyl group. The high reactivity of this compound might slightly diminish its regioselectivity compared to less reactive anhydrides.

Experimental Protocols

To facilitate the comparative evaluation of this compound, the following detailed experimental protocols are provided.

Key Experiment 1: Chemoselective N-Acylation of an Amino Alcohol

Objective: To compare the selectivity of this compound and Acetic Anhydride for the N-acylation of 2-aminoethanol.

Materials:

  • 2-Aminoethanol

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.0 mmol) in anhydrous DCM (10 mL). Cool the solutions to 0 °C using an ice bath.

  • Addition of Acylating Agent: To the first flask, add pyridine (1.2 mmol). Then, add this compound (1.1 mmol) dropwise over 5 minutes. To the second flask, add pyridine (1.2 mmol) followed by the dropwise addition of Acetic Anhydride (1.1 mmol) over 5 minutes.

  • Reaction Monitoring: Allow the reactions to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reactions by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench both reactions by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layers and extract the aqueous layers with DCM (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Filter the drying agent and concentrate the filtrates under reduced pressure. Purify the crude products by silica gel column chromatography. Analyze the product ratio (N-acylation vs. O-acylation) by ¹H NMR and/or GC-MS.

Key Experiment 2: Regioselective Acylation of a Diol

Objective: To assess the regioselectivity of this compound in the acylation of a diol with primary and secondary hydroxyl groups.

Materials:

  • 1,2-Propanediol

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (B128534) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,2-propanediol (1.0 mmol) and DMAP (0.1 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C.

  • Addition of Reagents: Add triethylamine (1.2 mmol) to the solution. Then, add this compound (1.1 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with 1 M HCl (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter the drying agent and concentrate the filtrate. Purify the residue by column chromatography to separate the mono-acylated isomers. Determine the regioselectivity by ¹H NMR analysis of the purified products.

Mechanistic Considerations and Selectivity

The selectivity of an acylation reaction is governed by a combination of electronic and steric factors, as well as the reaction conditions.

Chemoselectivity: N- vs. O-Acylation

In the acylation of amino alcohols, the greater nucleophilicity of the amine group compared to the hydroxyl group generally leads to preferential N-acylation. However, highly reactive acylating agents can sometimes lead to a decrease in selectivity. The high electrophilicity of the carbonyl carbons in this compound, due to the inductive effect of the halogens, makes it a very reactive acylating agent. This high reactivity can be modulated by controlling the reaction temperature and the rate of addition.

Under acidic conditions, the amine is protonated to form an ammonium (B1175870) salt, which is no longer nucleophilic. This effectively "protects" the amine, allowing for selective O-acylation.

Chemoselectivity_Pathway cluster_n_acylation N-Acylation Pathway cluster_o_acylation O-Acylation Pathway Substrate Amino Alcohol (R-NH2, R'-OH) AmineAttack Nucleophilic attack by Amine Substrate->AmineAttack Amine is more nucleophilic AmineProtonation Protonated Amino Alcohol (R-NH3+, R'-OH) Substrate->AmineProtonation Protonation of Amine CDAA Chlorodifluoroacetic Anhydride CDAA->AmineAttack AlcoholAttack Nucleophilic attack by Alcohol CDAA->AlcoholAttack Base Base (e.g., Pyridine) Base->AmineAttack Activates Substrate/ Scavenges Acid Acid Acid (e.g., TFA) Acid->AmineProtonation N_Acyl_Product N-Acylated Product AmineAttack->N_Acyl_Product Acyl Transfer AmineProtonation->AlcoholAttack Alcohol is the remaining nucleophile O_Acyl_Product O-Acylated Product AlcoholAttack->O_Acyl_Product Acyl Transfer

Diagram 1: Signaling pathways for chemoselective acylation.
Regioselectivity: Steric Hindrance

In molecules with multiple hydroxyl groups, regioselectivity is primarily dictated by steric accessibility. Less sterically hindered hydroxyl groups (primary > secondary > tertiary) will react faster. While highly reactive acylating agents can sometimes overcome smaller steric barriers, leading to mixtures of products, employing bulkier acylating agents or optimizing reaction conditions (e.g., lower temperatures) can enhance selectivity for the more accessible site.

Experimental_Workflow start Start: Polyfunctional Molecule reagent_selection Select Acylating Agent (e.g., this compound) start->reagent_selection condition_optimization Optimize Reaction Conditions (Solvent, Temperature, Base/Catalyst) reagent_selection->condition_optimization reaction Acylation Reaction condition_optimization->reaction workup Reaction Work-up and Quenching reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis of Selectivity (NMR, GC-MS) purification->analysis end End: Selectively Acylated Product analysis->end

Diagram 2: A typical experimental workflow for selective acylation.

Conclusion

This compound is a potent and highly reactive acylating agent for the introduction of the chlorodifluoroacetyl group into complex molecules. Its selectivity profile is expected to be comparable to that of Trifluoroacetic Anhydride, favoring N-acylation over O-acylation under basic or neutral conditions and allowing for O-acylation under acidic conditions. While its high reactivity may slightly compromise regioselectivity based on steric hindrance compared to less reactive anhydrides, careful control of reaction conditions can likely mitigate this.

For researchers in drug development and complex molecule synthesis, this compound offers a valuable tool. The provided experimental protocols serve as a starting point for a systematic comparison and optimization of its use, enabling the selective functionalization of intricate molecular scaffolds. Further investigation into its diastereoselective applications with chiral substrates and catalysts will undoubtedly expand its utility in the synthesis of novel, high-value compounds.

A Comparative Guide to Acylating Agents: Cost-Benefit Analysis of Chlorodifluoroacetic Anhydride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the choice of an appropriate acylating agent is a critical decision that significantly impacts reaction efficiency, yield, cost, and the safety profile of a synthetic route. Chlorodifluoroacetic anhydride (B1165640) is a valuable reagent for introducing the chlorodifluoroacetyl group, a moiety that can impart unique physicochemical properties to a molecule. This guide provides an objective comparison of chlorodifluoroacetic anhydride with common alternative acylating agents, supported by available experimental data, to empower researchers in making informed decisions for their synthetic challenges.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is a key determinant in their selection. Generally, acyl chlorides are more reactive than anhydrides. This heightened reactivity often translates to faster reaction times but may also lead to lower selectivity and the formation of undesirable byproducts. The choice of an acylating agent is, therefore, a balance between reactivity, selectivity, cost, and ease of handling.

To provide a quantitative comparison, the acylation of aniline (B41778) is presented as a model reaction. While directly comparable data under identical conditions for all agents is scarce, the following table summarizes available data from various sources. It is important to note that reaction conditions such as solvent, temperature, and the presence of a base significantly impact the outcome.

Table 1: Comparative Performance of Acylating Agents in the Acylation of Aniline

Acylating AgentProductTypical Yield (%)Typical Reaction TimeCost per Mole (USD)Key Considerations
This compound 2-Chloro-2,2-difluoro-N-phenylacetamideData not readily available in comparative studies-~$241Introduces a chlorodifluoromethyl group; moisture sensitive.
Trifluoroacetic anhydride 2,2,2-Trifluoro-N-phenylacetamide~95%[1]< 1 hour[1]~$70Highly reactive, volatile, and corrosive.[2]
Trichloroacetyl chloride 2,2,2-Trichloro-N-phenylacetamide~11-88% (photochemical)-~$56Used in the synthesis of various pharmaceuticals.
Oxalyl chloride N,N'-Diphenyloxamide (diamide)~90%2-4 hours~$49Forms a diamide (B1670390) with primary amines; highly toxic and moisture sensitive.

Note: Costs are estimated based on currently available online prices from various suppliers and may vary. Yields and reaction times are based on literature reports and may not be directly comparable due to differing reaction conditions.

Cost Analysis

A direct cost comparison based on the price per mole reveals significant differences between the selected acylating agents.

Table 2: Cost Comparison of Acylating Agents

ReagentMolecular Weight ( g/mol )Price (USD/g)Price (USD/mol)
This compound242.94[3]~$0.99~$241
Trifluoroacetic anhydride210.03[4][5][6][7]~$0.33~$70
Trichloroacetyl chloride181.83[8][9][10][11]~$0.31~$56
Oxalyl chloride126.93[12][13][14][15][16]~$0.39~$49

Note: Prices are estimates based on available data from various suppliers for research quantities and are subject to change.

Experimental Protocols

Detailed methodologies for the acylation of aniline with the compared reagents are provided below.

Protocol 1: Synthesis of 2,2,2-Trifluoro-N-phenylacetamide using Trifluoroacetic Anhydride

This protocol is adapted from a general procedure for the trifluoroacetylation of amines.

Materials:

Procedure:

  • Dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2,2,2-Trichloro-N-phenylacetamide using Trichloroacetyl Chloride

This protocol describes a photochemical method for the synthesis of N-substituted trichloroacetamides.

Materials:

Procedure:

  • Irradiate a solution of aniline hydrochloride (10-40 mmol) in tetrachloroethylene (20 mL) with a 20 W low-pressure mercury lamp.

  • Bubble oxygen through the solution at a rate of 0.1 L/min during irradiation.

  • The reaction generates trichloroacetyl chloride in situ, which then reacts with the aniline.

  • Monitor the reaction for the formation of the product.

  • Work-up the reaction mixture to isolate the N-phenyltrichloroacetamide. A reported yield for the reaction with aniline hydrochloride is 59%.[17]

Protocol 3: Synthesis of N,N'-Diphenyloxamide using Oxalyl Chloride

This protocol is a general procedure for the synthesis of oxanilides.

Materials:

  • Aniline

  • Oxalyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve aniline (2.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.[18]

  • Cool the solution to 0°C using an ice-water bath.[18]

  • Dissolve oxalyl chloride (1.0 eq) in anhydrous DCM and add it to a dropping funnel.[18]

  • Add the oxalyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the internal temperature below 5°C.[18]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[18]

  • Monitor the reaction progress using TLC.[18]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Visualization of Workflows and Decision-Making

To aid in the selection and execution of an acylation reaction, the following diagrams illustrate a general experimental workflow and a logical decision-making process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Prepare Reagents setup Assemble Glassware under Inert Atmosphere reagents->setup addition Controlled Addition of Acylating Agent at Low Temperature setup->addition stirring Stir at Room Temperature addition->stirring monitoring Monitor Progress by TLC stirring->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify

Caption: A generalized workflow for the acylation of a primary amine.

logical_relationship start Start: Need to Acylate a Primary Amine functional_group What Functional Group is Desired? start->functional_group cost Is Cost a Major Constraint? reactivity Is High Reactivity Required? cost->reactivity Yes cost->reactivity No safety Are there Stringent Safety Limitations? reactivity->safety Yes reactivity->safety No functional_group->cost Target Acyl Group Identified cdfaa Use this compound functional_group->cdfaa Chlorodifluoroacetyl tfaa Use Trifluoroacetic Anhydride functional_group->tfaa Trifluoroacetyl tcac Use Trichloroacetyl Chloride functional_group->tcac Trichloroacetyl oxalyl Use Oxalyl Chloride (for diamide) functional_group->oxalyl Oxalyl (diamide) safety->cdfaa Chlorodifluoroacetyl safety->tfaa Trifluoroacetyl safety->tcac Trichloroacetyl safety->oxalyl Oxalyl (diamide) reconsider Re-evaluate Synthetic Strategy safety->reconsider High Hazard Reagents Not Feasible

References

Safety Operating Guide

Proper Disposal of Chlorodifluoroacetic Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND HANDLING PRECAUTIONS

Chlorodifluoroacetic anhydride (B1165640) is a corrosive liquid that causes severe skin burns and eye damage and may lead to respiratory irritation.[1][2] It is highly sensitive to moisture and reacts with water.[1][2] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. Ensure that an eyewash station and safety shower are readily accessible.[1][2]

Disposal of Small Quantities (Laboratory Scale)

For small quantities of chlorodifluoroacetic anhydride, a controlled hydrolysis followed by neutralization is the recommended disposal procedure. This process converts the reactive anhydride into a less hazardous, neutralized salt solution.

Experimental Protocol: Hydrolysis and Neutralization

  • Preparation: In a chemical fume hood, prepare a large beaker with a stir bar containing a dilute solution of sodium bicarbonate in ice-cold water. The beaker should be large enough to accommodate the reaction and any potential foaming.

  • Hydrolysis: Slowly and carefully add the this compound dropwise to the cold, stirring sodium bicarbonate solution. The anhydride will react with water (hydrolyze) to form chlorodifluoroacetic acid. The sodium bicarbonate will begin to neutralize the acid as it forms, controlling the reaction rate and temperature.

  • Completion of Hydrolysis: Continue stirring the solution for at least one hour after the addition is complete to ensure all the anhydride has reacted.

  • Neutralization: Use a calibrated pH meter to check the pH of the resulting solution. The target pH for disposal is typically between 6.0 and 8.0, but it is crucial to consult local regulations.[3]

  • pH Adjustment: If the solution is still acidic, slowly add a suitable neutralizing agent (see table below) while continuously stirring and monitoring the pH. Be cautious as neutralization can be an exothermic reaction.

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be discharged into the sanitary sewer system with copious amounts of running water, in accordance with local and institutional regulations.[3] Always double-check your institution's specific guidelines for aqueous waste disposal.

Disposal of Large Quantities or Spills

For larger quantities or in the event of a spill, do not attempt to neutralize the bulk material directly.

  • Containment: Absorb the spilled this compound with an inert, non-combustible material such as sand, vermiculite, or earth.[4][5]

  • Collection: Carefully collect the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste.[2][4]

  • Professional Disposal: The sealed container must be disposed of through an approved and licensed hazardous waste disposal facility.[1][2] Contact your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for pickup.

Data on Neutralization Agents

Neutralizing AgentChemical FormulaNotes
Sodium HydroxideNaOHA strong base, use with caution as the reaction can be highly exothermic. Typically used as a dilute solution.[6]
Sodium Carbonate (Soda Ash)Na₂CO₃A weaker base than NaOH, providing a more controlled neutralization.[6]
Calcium Hydroxide (Lime)Ca(OH)₂Effective and commonly used in industrial wastewater treatment.[6][7]
Sodium BicarbonateNaHCO₃A weak base suitable for initial, controlled hydrolysis and neutralization.

Disposal Workflow

G cluster_0 Initial Assessment cluster_1 Small Quantity Disposal cluster_2 Large Quantity / Spill Disposal start This compound Waste assess_quantity Assess Quantity start->assess_quantity prep_hydrolysis Prepare cold sodium bicarbonate solution in a chemical fume hood assess_quantity->prep_hydrolysis Small (Lab) Quantity absorb_spill Absorb with inert material (e.g., sand, vermiculite) assess_quantity->absorb_spill Large Quantity or Spill add_anhydride Slowly add anhydride to solution with stirring prep_hydrolysis->add_anhydride check_ph Check pH of solution add_anhydride->check_ph adjust_ph Adjust pH to 6.0-8.0 with a suitable base check_ph->adjust_ph pH is acidic final_disposal_small Dispose of neutralized solution per local regulations check_ph->final_disposal_small pH is 6.0-8.0 adjust_ph->check_ph collect_waste Collect in a labeled, sealed hazardous waste container absorb_spill->collect_waste contact_ehs Contact licensed hazardous waste disposal service collect_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorodifluoroacetic anhydride
Reactant of Route 2
Reactant of Route 2
Chlorodifluoroacetic anhydride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.